molecular formula C12H12O3 B1309039 3,6,7-Trimethyl-benzofuran-2-carboxylic acid CAS No. 878417-05-1

3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Cat. No.: B1309039
CAS No.: 878417-05-1
M. Wt: 204.22 g/mol
InChI Key: VJKQDNBXKMSKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,7-Trimethyl-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6,7-trimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-4-5-9-8(3)11(12(13)14)15-10(9)7(6)2/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKQDNBXKMSKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424464
Record name 3,6,7-Trimethyl-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878417-05-1
Record name 3,6,7-Trimethyl-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,6,7-Trimethyl-benzofuran-2-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,6,7-Trimethyl-benzofuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, a molecule of interest within the broader class of benzofurans. Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Given the importance of this structural motif in drug discovery, this document outlines robust and scientifically grounded synthetic strategies, intended for researchers, medicinal chemists, and professionals in drug development. The proposed routes are based on well-established named reactions and modern synthetic methodologies, ensuring a high degree of scientific integrity and practical applicability.

Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Scaffold

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in the development of therapeutic agents.[1] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antihyperglycemic properties.[1] The carboxylic acid functional group, in particular, plays a crucial role in the pharmacokinetic and pharmacodynamic profiles of many drugs. It can enhance water solubility and often serves as a key interaction point with biological targets, such as enzymes and receptors.[2][3]

The target molecule, this compound, combines the privileged benzofuran core with a specific substitution pattern that can influence its biological activity and metabolic stability. This guide will explore viable synthetic routes starting from readily available precursors, with a focus on explaining the underlying chemical principles and experimental considerations for each step.

Proposed Synthetic Pathway I: Perkin Rearrangement of a Substituted Coumarin

A highly effective and historically significant method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[4][5][6] This pathway involves the base-catalyzed ring contraction of a coumarin intermediate to form the desired benzofuran ring system.

Overall Reaction Scheme:

Perkin_Rearrangement_Pathway Start 2,3,5-Trimethylphenol Salicylaldehyde 2-Hydroxy-4,5,6-trimethylbenzaldehyde Start->Salicylaldehyde Formylation (Reimer-Tiemann) Coumarin 3-Bromo-5,6,8-trimethylcoumarin Salicylaldehyde->Coumarin Coumarin Synthesis & Bromination Target 3,6,7-Trimethyl-benzofuran- 2-carboxylic acid Coumarin->Target Perkin Rearrangement (NaOH, EtOH)

Caption: Proposed synthesis of the target compound via the Perkin Rearrangement.

Step 1: Formylation of 2,3,5-Trimethylphenol

The synthesis commences with the formylation of 2,3,5-trimethylphenol to introduce a carbonyl group ortho to the hydroxyl moiety, yielding the corresponding salicylaldehyde derivative. The Reimer-Tiemann reaction is a classical method for this transformation.[7]

  • Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from chloroform in the presence of a strong base. The electron-rich phenoxide ion then attacks the electrophilic carbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.

  • Experimental Protocol (General):

    • Dissolve 2,3,5-trimethylphenol in an aqueous solution of a strong base (e.g., sodium hydroxide).

    • Heat the solution and add chloroform dropwise with vigorous stirring.

    • Maintain the reaction at reflux for several hours.

    • After cooling, acidify the reaction mixture to precipitate the product.

    • Purify the resulting 2-hydroxy-4,5,6-trimethylbenzaldehyde by recrystallization or column chromatography.

Step 2: Synthesis and Bromination of the Coumarin Intermediate

The synthesized salicylaldehyde derivative is then converted to a 3-bromocoumarin. This can be achieved through a Pechmann condensation to form the coumarin, followed by bromination.

  • Mechanism: The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. For the synthesis of a simple coumarin, reaction with malonic acid (Doebner variation of the Knoevenagel condensation) can be employed, followed by decarboxylation. Subsequent bromination at the 3-position can be achieved using N-bromosuccinimide (NBS).

  • Experimental Protocol (General):

    • React 2-hydroxy-4,5,6-trimethylbenzaldehyde with a suitable reagent like malonic acid in the presence of a base such as pyridine to form the corresponding coumarin-3-carboxylic acid, which can be decarboxylated upon heating.

    • Alternatively, use a Perkin reaction with acetic anhydride and sodium acetate to form the coumarin.[3]

    • The resulting 5,6,8-trimethylcoumarin is then dissolved in a suitable solvent like acetonitrile.

    • N-bromosuccinimide (NBS) is added, and the reaction can be facilitated by microwave irradiation for a rapid and high-yield conversion to 3-bromo-5,6,8-trimethylcoumarin.[4]

Step 3: The Perkin Rearrangement

This is the key step where the 3-bromocoumarin undergoes a ring contraction to form the benzofuran-2-carboxylic acid.[4][8]

  • Mechanism: The reaction is initiated by a base-catalyzed ring fission of the 3-bromocoumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[4]

  • Experimental Protocol (General):

    • Dissolve the 3-bromo-5,6,8-trimethylcoumarin in ethanol.

    • Add a solution of sodium hydroxide.

    • The reaction can be performed under reflux for several hours or expedited using microwave irradiation (e.g., 5 minutes at 79°C).[4]

    • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the final product, this compound.

    • The product can be purified by filtration and recrystallization.

Proposed Synthetic Pathway II: O-Alkylation and Intramolecular Cyclization

An alternative and widely used approach for benzofuran synthesis involves the O-alkylation of a phenol followed by an intramolecular cyclization.[9][10]

Overall Reaction Scheme:

O_Alkylation_Pathway Start 2,3,5-Trimethylphenol Ether Ethyl 2-((2,3,5-trimethyl)phenoxy)propanoate Start->Ether O-Alkylation (Ethyl 2-bromopropanoate, K₂CO₃) Target 3,6,7-Trimethyl-benzofuran- 2-carboxylic acid Ether->Target Intramolecular Cyclization & Hydrolysis

Caption: Alternative synthesis via O-alkylation and subsequent cyclization.

Step 1: O-Alkylation of 2,3,5-Trimethylphenol

The hydroxyl group of 2,3,5-trimethylphenol is alkylated using an α-haloester, such as ethyl 2-bromopropanoate, to introduce the precursor for the furan ring. The methyl group on the propanoate will become the 3-methyl group of the benzofuran.

  • Mechanism: This is a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a base, acts as a nucleophile and displaces the bromide from the α-haloester.

  • Experimental Protocol (General):

    • Dissolve 2,3,5-trimethylphenol in a polar aprotic solvent like acetone or DMF.

    • Add a base such as potassium carbonate (K₂CO₃).

    • Add ethyl 2-bromopropanoate and heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC. Upon completion, filter off the base and evaporate the solvent.

    • The crude ether can be purified by column chromatography.

Step 2: Intramolecular Cyclization and Hydrolysis

The resulting ether intermediate undergoes an intramolecular Friedel-Crafts-type acylation to form the benzofuran ring, followed by hydrolysis of the ester to the carboxylic acid.

  • Mechanism: A strong acid or Lewis acid can be used to promote the cyclization, where the aromatic ring attacks the carbonyl carbon of the ester. Subsequent dehydration forms the furan ring. The final step is the hydrolysis of the ester to the carboxylic acid.

  • Experimental Protocol (General):

    • The crude ether can be treated with a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent and heated.

    • This will effect the cyclization to form ethyl 3,6,7-trimethyl-benzofuran-2-carboxylate.

    • The resulting ester is then hydrolyzed using a base (e.g., NaOH or KOH) in an alcohol/water mixture, followed by acidification to yield the final product.

Data Summary

Pathway Step Starting Material Key Reagents Product
I: Perkin Rearrangement 12,3,5-TrimethylphenolChloroform, NaOH2-Hydroxy-4,5,6-trimethylbenzaldehyde
22-Hydroxy-4,5,6-trimethylbenzaldehydeAcetic anhydride, NBS3-Bromo-5,6,8-trimethylcoumarin
33-Bromo-5,6,8-trimethylcoumarinNaOH, EthanolThis compound
II: O-Alkylation 12,3,5-TrimethylphenolEthyl 2-bromopropanoate, K₂CO₃Ethyl 2-((2,3,5-trimethyl)phenoxy)propanoate
2Ethyl 2-((2,3,5-trimethyl)phenoxy)propanoatePPA, NaOH (for hydrolysis)This compound

Conclusion

The synthesis of this compound can be approached through multiple reliable and well-documented strategies. The Perkin rearrangement pathway offers a classic and robust method, particularly with modern enhancements like microwave-assisted reactions that can significantly reduce reaction times.[4] The O-alkylation and cyclization route provides a versatile alternative. The choice of pathway may depend on the availability of specific reagents, desired scale, and laboratory equipment. Both proposed routes are grounded in fundamental principles of organic synthesis and offer a high probability of success for obtaining the target compound for further investigation in medicinal chemistry and drug development programs.

References

  • Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-775.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Fulle, S., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874.
  • Al-Said, M. S., et al. (2014). First synthesis of 2-(benzofuran-2-yl)
  • CN110684000B - Process for preparing benzofuran derivatives. (2020). Google Patents.
  • Serafin, K., et al. (2010).
  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.
  • Lindhardt, A. T., et al. (2020).
  • El-Sayed, M. A. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027.
  • Kleemann, A. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful lead optimization and formulation. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its efficacy, safety, and bioavailability. This guide provides a comprehensive technical overview of the key physicochemical characteristics of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid, a substituted benzofuran derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and their association with a wide range of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for characterization.

Molecular and Structural Information

This compound is a crystalline solid with the following identifiers:

PropertyValueSource
CAS Number 878417-05-1[2]
Molecular Formula C₁₂H₁₂O₃[2]
Molecular Weight 204.23 g/mol [2]
Hazard Irritant[2]

The structural backbone of this molecule is a benzofuran ring system, which is a bicyclic structure composed of a fused benzene and furan ring.[1] The molecule is further functionalized with a carboxylic acid group at the 2-position and three methyl groups at the 3, 6, and 7-positions.

Caption: 2D structure of this compound.

Physicochemical Properties and Experimental Determination

The interplay of the aromatic system, the acidic carboxylic group, and the lipophilic methyl groups dictates the compound's physicochemical behavior.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. A sharp melting point range (typically 0.5-1.0°C) is indicative of a high degree of purity, whereas impurities tend to depress and broaden the melting range.[3]

Expected Melting Point: Based on structurally similar benzofuran carboxylic acids, a melting point in the range of 190-210 °C can be anticipated. For instance, the unsubstituted benzofuran-2-carboxylic acid has a reported melting point of 193-196 °C.[4]

Experimental Protocol: Melting Point Determination

This protocol outlines the determination of the melting point using a standard digital melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[5]

  • Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.[5]

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This saves time in the subsequent accurate determinations.[6]

  • Accurate Determination: A fresh sample is heated at a slower rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[6]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[3][6] This is repeated for at least two more samples to ensure consistency.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Crush Crystalline Solid B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Heat Slowly (1-2°C/min) D->E F Record T_start & T_end E->F G Repeat for Consistency F->G H Determine Melting Point Range G->H

Caption: Workflow for Melting Point Determination.

Solubility Profile: Predicting In Vivo Behavior

Solubility is a crucial factor that influences a drug's absorption and formulation possibilities. The solubility of this compound is expected to be pH-dependent due to the ionizable carboxylic acid group.

Expected Solubility:

  • Aqueous Solubility (low pH): Low solubility is expected in acidic aqueous media as the carboxylic acid will be in its neutral, less polar form.

  • Aqueous Solubility (high pH): Increased solubility is anticipated in neutral to basic aqueous solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.[7][8]

  • Organic Solvents: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and likely sparingly soluble in non-polar solvents like hexane.[4]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents is selected, including water, 5% HCl, 5% NaOH, 5% NaHCO₃, methanol, and hexane.

  • Sample Preparation: Approximately 25 mg of the compound is placed into separate, clean test tubes for each solvent.[8][9]

  • Solvent Addition: 0.75 mL of the respective solvent is added to each test tube.[9]

  • Mixing: The tubes are vigorously shaken for 30-60 seconds to ensure thorough mixing.[7][10]

  • Observation: The tubes are allowed to stand, and the solubility is observed. A compound is considered soluble if it completely dissolves, forming a clear solution.[10]

  • pH Testing (for aqueous solubility): If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to confirm its acidic nature.[7][8]

solubility_workflow start Start: 25 mg of Compound water Add Water (0.75 mL) & Shake start->water is_soluble_water Soluble? water->is_soluble_water test_ph Test pH with Litmus Paper is_soluble_water->test_ph Yes insoluble_water Water Insoluble is_soluble_water->insoluble_water No naoh Add 5% NaOH & Shake insoluble_water->naoh is_soluble_naoh Soluble? naoh->is_soluble_naoh weak_acid Classify as Weak Acid is_soluble_naoh->weak_acid Yes hcl Add 5% HCl & Shake is_soluble_naoh->hcl No is_soluble_hcl Soluble? hcl->is_soluble_hcl base Classify as Base is_soluble_hcl->base Yes neutral Likely Neutral Compound is_soluble_hcl->neutral No organic Test Organic Solvents (Methanol, Hexane) neutral->organic

Caption: Workflow for Qualitative Solubility Testing.

Acid Dissociation Constant (pKa): The Key to Ionization State

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value is crucial for predicting its charge state in different physiological environments, which in turn affects its absorption and distribution.

Expected pKa: The pKa of benzofuran-2-carboxylic acid is reported to be around 3.12.[4] The presence of electron-donating methyl groups on the benzene ring may slightly increase the pKa. Therefore, the pKa of this compound is estimated to be in the range of 3.5 to 4.5 .

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11]

Methodology:

  • Solution Preparation: A solution of the compound is prepared in water or a co-solvent system (if solubility is low) at a known concentration (e.g., 1 mM).[12] The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[12]

  • Apparatus Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[12]

  • Titration: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in it. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[12]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[12]

pka_workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Prepare Compound Solution (1 mM in 0.15M KCl) B Calibrate pH Meter (pH 4, 7, 10) A->B C Titrate with 0.1M NaOH B->C D Record pH after each addition C->D E Plot pH vs. Volume of Titrant D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic and Chromatographic Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of a newly synthesized or isolated compound.

Purity Determination by UPLC-MS

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for assessing the purity of a compound. It offers high resolution, sensitivity, and provides molecular weight information for peak identification.[13][14]

Methodology Overview:

A solution of the compound is injected into the UPLC system. The components of the sample are separated on a chromatographic column based on their affinity for the stationary and mobile phases. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the confirmation of the target compound and the detection of any impurities.[13][15]

Structural Elucidation

3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Expected Characteristic Peaks:

Functional GroupBondExpected Absorption Range (cm⁻¹)Reference
Carboxylic AcidO-H stretch3300-2500 (very broad)[16][17][18]
CarbonylC=O stretch1710-1680 (conjugated)[16][17][18][19]
BenzofuranC-O stretch1320-1210[17][19]
AromaticC-H stretch~3100-3000
MethylC-H stretch~2950-2850

The broad O-H stretch is a hallmark of a carboxylic acid, often appearing as a wide band due to hydrogen bonding.[17][19] The C=O stretch is expected to be slightly lower than that of a saturated carboxylic acid due to conjugation with the benzofuran ring system.[16][18]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

¹H NMR Spectroscopy (Expected Signals):

Proton(s)EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
1HCarboxylic Acid (-COOH)~12.0Singlet (broad)
2HAromatic (Benzene ring)~7.0-7.8Multiplet
3HMethyl (-CH₃) at C3~2.5Singlet
3HMethyl (-CH₃) at C6~2.4Singlet
3HMethyl (-CH₃) at C7~2.3Singlet

The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield.[16][18] The exact shifts of the aromatic and methyl protons would require experimental determination or computational prediction.

¹³C NMR Spectroscopy (Expected Signals):

Carbon(s)EnvironmentExpected Chemical Shift (δ, ppm)
1CCarbonyl (-COOH)~165-170
9CAromatic/Benzofuran~110-160
3CMethyl (-CH₃)~15-25

The carboxyl carbon is expected to resonate in the downfield region characteristic of carbonyl groups.[16][18]

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided standardized, field-proven protocols for their experimental determination. A comprehensive understanding and empirical validation of these properties—melting point, solubility, and pKa—are indispensable for advancing a compound through the drug discovery pipeline. The outlined spectroscopic and chromatographic methods further provide the necessary tools for structural confirmation and purity assessment, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. Retrieved from [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018). Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). PubMed. Retrieved from [Link]

  • Melting point - Wikipedia. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration - RSC Publishing. (2024). Retrieved from [Link]

  • Melting Point | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra - Sci-Hub. (n.d.). Retrieved from [Link]

  • 1HNMR spectrum of 1-(1-benzofuran-2-yl) - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]

  • Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem. (n.d.). Retrieved from [Link]

  • LC/MS detection: powerful tool for organic compound analysis - Scientist Live. (2013). Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3) - Cheméo. (n.d.). Retrieved from [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018). Retrieved from [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - NIH. (n.d.). Retrieved from [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). Retrieved from [Link]

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of benzofuran-7-carboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]

Sources

<sup>1</sup>H and <sup>13</sup>C NMR spectral data of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the nuclear magnetic resonance (NMR) characteristics of this compound. As a Senior Application Scientist, my objective is to provide not just raw data, but a detailed interpretation grounded in established spectroscopic principles. The structural elucidation of complex organic molecules is paramount in medicinal chemistry and materials science, and NMR spectroscopy remains the most powerful tool for this purpose. This document will delve into the nuanced spectral features of the target molecule, offering insights into the influence of its specific substitution pattern on the chemical environment of each nucleus.

The following sections will present predicted 1H and 13C NMR data, a thorough analysis of the spectral assignments, a detailed experimental protocol for data acquisition, and visual aids to facilitate understanding. Every piece of information is supported by authoritative references to ensure the highest level of scientific integrity.

Molecular Structure and a Priori Considerations

Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The molecule consists of a benzofuran core, which is a bicyclic structure containing a benzene ring fused to a furan ring. This core is substituted with three methyl groups at positions 3, 6, and 7, and a carboxylic acid group at position 2.

The presence of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group will significantly influence the electron density distribution within the aromatic and heterocyclic rings, thereby affecting the chemical shifts of the associated protons and carbons. The carboxylic acid proton itself is expected to have a characteristic downfield chemical shift due to its acidic nature and participation in hydrogen bonding.[1][2][3]

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift theory and data from analogous substituted benzofuran derivatives.[4][5] The spectrum is presumed to be recorded in DMSO-d6, a common solvent for carboxylic acids which allows for the observation of the acidic proton.[6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
COOH12.0 - 13.0broad singlet1HN/A
H-4~7.3doublet1HJH4-H5 ≈ 8.0
H-5~7.1doublet1HJH5-H4 ≈ 8.0
7-CH3~2.5singlet3HN/A
6-CH3~2.4singlet3HN/A
3-CH3~2.3singlet3HN/A

Interpretation of 1H NMR Spectrum

The predicted 1H NMR spectrum reveals several key features:

  • Carboxylic Acid Proton (COOH): The most downfield signal, appearing as a broad singlet in the 12.0-13.0 ppm region, is characteristic of a carboxylic acid proton.[1][2][7] Its broadness is a result of hydrogen bonding and chemical exchange. In a solvent like CDCl3, this peak can be even broader and may not be easily observed.[1] The use of DMSO-d6 helps to sharpen this signal.[6]

  • Aromatic Protons (H-4 and H-5): The protons on the benzene ring, H-4 and H-5, are expected to appear in the aromatic region (around 7.0-8.0 ppm). They will likely appear as a pair of doublets due to ortho-coupling to each other. The electron-donating methyl group at position 6 will shield these protons, shifting them slightly upfield compared to unsubstituted benzofuran.[8]

  • Methyl Protons (3-CH3, 6-CH3, 7-CH3): The three methyl groups will each give rise to a singlet, as there are no adjacent protons to couple with. The 3-CH3 group, being attached to the electron-rich furan ring, is expected to be the most shielded (furthest upfield). The 6-CH3 and 7-CH3 groups on the benzene ring will have slightly different chemical shifts due to their positions relative to the fused furan ring and each other.

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectral data are presented in the table below. The assignments are based on the expected electronic effects of the substituents on the benzofuran framework.[9][10][11]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O160 - 170
C-7a150 - 155
C-2145 - 150
C-3a130 - 135
C-6125 - 130
C-7120 - 125
C-4115 - 120
C-5110 - 115
C-3105 - 110
7-CH315 - 20
6-CH315 - 20
3-CH310 - 15

Interpretation of 13C NMR Spectrum

The 13C NMR spectrum provides complementary information for the structural confirmation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing in the 160-170 ppm range.[2][7]

  • Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran skeleton will have distinct chemical shifts. The oxygen-bearing carbons (C-2 and C-7a) will be the most downfield among the ring carbons. The quaternary carbons (C-2, C-3, C-3a, C-6, C-7, and C-7a) will generally have weaker signals in a proton-decoupled spectrum compared to the carbons with attached protons (C-4 and C-5).

  • Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (10-20 ppm), consistent with sp3-hybridized carbons.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring the 1H and 13C NMR spectra of this compound.

6.1. Sample Preparation

  • Compound Synthesis: Synthesize this compound using an appropriate method, such as the Perkin rearrangement of a corresponding 3-halocoumarin or the reaction of a substituted salicylaldehyde with an α-halo ester followed by hydrolysis.[12][13] Purify the compound by recrystallization or column chromatography to ensure high purity (>95%).

  • Solvent Selection: Choose a suitable deuterated solvent. For comprehensive 1H and 13C NMR, DMSO-d6 is recommended as it readily dissolves the carboxylic acid and allows for the clear observation of the acidic proton.[6] Alternatively, CDCl3 can be used, but the carboxylic acid proton signal may be very broad or exchange with residual water.[1]

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

6.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required for 13C NMR due to the lower natural abundance of the 13C isotope (typically several hundred to several thousand scans).

    • Employ a standard pulse program with proton decoupling (e.g., zgpg30).

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify 1H-1H coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded 1H and 13C nuclei.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range (2-3 bond) 1H-13C correlations, which is particularly useful for assigning quaternary carbons.[6]

Visualization of Molecular Structure and NMR Workflow

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

NMR Data Acquisition and Analysis Workflow

cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis sample_prep Sample Preparation (Compound in DMSO-d6 + TMS) nmr_acq NMR Spectrometer (1H, 13C, 2D NMR) sample_prep->nmr_acq fid Free Induction Decay (FID) nmr_acq->fid ft Fourier Transform fid->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (1H) baseline->integration peak_picking Peak Picking baseline->peak_picking chem_shift Chemical Shift Analysis peak_picking->chem_shift multiplicity Multiplicity Analysis peak_picking->multiplicity assignment Spectral Assignment chem_shift->assignment coupling Coupling Constant Analysis multiplicity->coupling multiplicity->assignment coupling->assignment structure Structure Elucidation assignment->structure

Caption: Workflow for NMR data acquisition, processing, and analysis.

Conclusion

The comprehensive analysis of the 1H and 13C NMR spectra is indispensable for the unambiguous structural verification of this compound. This guide provides a robust framework for understanding the predicted spectral data, grounded in fundamental NMR principles and supported by empirical data from related structures. The detailed experimental protocol offers a practical guide for researchers to acquire high-quality NMR data. By combining one-dimensional and two-dimensional NMR techniques, a complete and confident structural elucidation of this and similar benzofuran derivatives can be achieved, which is a critical step in any drug discovery and development pipeline.

References

  • Vertex AI Search. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 17, 2026.
  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 17, 2026.
  • Al-Amiery, A. A., et al. (2012). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 17(10), 12206-12220.
  • Muller, N., & Hughes, O. R. (1961). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 65(11), 2112-2115.
  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 769-775.
  • University of Regensburg. (n.d.). Chemical shifts. Retrieved January 17, 2026.
  • Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved January 17, 2026.
  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved January 17, 2026.
  • Majumder, U., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 20(4), 6348-6357.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved January 17, 2026.
  • SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026.
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) 13C NMR spectrum. Retrieved January 17, 2026.
  • Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry, 26(9), 2011-2016.
  • ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). NMR Spectra of 1-benzofuran-2-carbohydrazide. Retrieved January 17, 2026.
  • SpectraBase. (n.d.). 1,4-Dihydroxy-6,6,9A-trimethyl-4,5,5A,7,8,9-hexahydro-1H-benzo[E][6]benzofuran-3-one ac derivative (isomer 2) - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026.

  • National Institutes of Health. (n.d.). First synthesis of 2-(benzofuran-2-yl)
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Retrieved January 17, 2026.
  • Semantic Scholar. (2010, July 6).
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 17, 2026.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Thieme. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Mass spectrometry analysis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (TMBCA), a substituted benzofuran carboxylic acid. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making robust analytical methods essential for research, development, and quality control.[1][2][3] This document, intended for researchers and drug development professionals, details a holistic approach from sample preparation to advanced mass spectrometric analysis. We will explore the rationale behind methodological choices, including ionization techniques, fragmentation pathways, and liquid chromatography coupling, to ensure a self-validating and reproducible analytical system.

Introduction: The Analytical Imperative for TMBCA

This compound (MW: 204.23 g/mol , Formula: C₁₂H₁₂O₃) is a member of the benzofuran family.[4] This structural class is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The precise and accurate characterization of such molecules is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for identifying, characterizing, and quantifying these compounds in complex matrices.[1][5] This guide elucidates the core principles and practical protocols for developing a robust MS-based analytical method for TMBCA.

Foundational Physicochemical Properties

Understanding the analyte's chemical nature is the first step in method development.[6]

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₂O₃[4]
Molecular Weight 204.23 g/mol [4]
Core Structure Benzofuran ring fused to a benzene ring, with a carboxylic acid at position 2 and methyl groups at positions 3, 6, and 7.N/A
Key Functional Groups Carboxylic Acid (-COOH), Aromatic Rings, Ether Linkage (in furan ring)N/A
Predicted Ionization The carboxylic acid group is acidic and readily deprotonates, making it highly suitable for negative ion mode electrospray ionization ([M-H]⁻).[7][8] Protonation in positive ion mode ([M+H]⁺) is also feasible.[9]N/A

Strategic Sample Preparation

The quality of MS data is directly dependent on the cleanliness of the sample introduced into the instrument. Effective sample preparation is critical to remove matrix components that can cause ion suppression, contaminate the system, or interfere with the analyte signal.[10]

Causality of Method Choice

The choice of sample preparation technique is dictated by the sample matrix (e.g., plasma, tissue, reaction mixture) and the analyte's chemistry.[6] For TMBCA, a moderately polar compound, several options are viable:

  • Liquid-Liquid Extraction (LLE): Exploits the differential solubility of TMBCA. By acidifying the aqueous sample, the carboxylic acid is protonated, increasing its hydrophobicity and allowing for extraction into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This is effective for removing highly polar (salts, sugars) and non-polar (lipids) interferences.

  • Solid-Phase Extraction (SPE): Offers more precise and automated cleanup.[10] A mixed-mode or weak anion exchange (WAX) sorbent would be ideal. The WAX sorbent can retain the deprotonated TMBCA (at neutral or basic pH) while allowing neutral and cationic impurities to be washed away. The analyte is then eluted with an acidic solvent.

  • Protein Precipitation (for biological matrices): A simpler but less clean method where a cold organic solvent (e.g., acetonitrile) is used to crash out proteins from plasma or serum. The supernatant containing TMBCA can then be further purified or directly analyzed, though significant matrix effects may remain.

Step-by-Step Protocol: Solid-Phase Extraction (SPE)

This protocol is a robust starting point for purifying TMBCA from a biological matrix like plasma.

  • Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. This ensures the TMBCA is fully protonated and improves binding to certain reversed-phase sorbents or prepares it for anion exchange.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Elute polar interferences with 1 mL of 5% ammonium hydroxide in water.

    • Wash 2: Elute non-polar interferences with 1 mL of methanol.

  • Elution: Elute the TMBCA with 1 mL of methanol containing 2% formic acid. The acid neutralizes the anionic sorbent and ensures the analyte is in its protonated form.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS analysis.

Instrumentation & Ionization Source Selection

High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer is the preferred analytical platform.[1]

  • Chromatography: Reversed-phase chromatography using a C18 column is ideal for separating TMBCA from other components. A gradient elution starting from a high aqueous content to a high organic content (e.g., water to acetonitrile, both with 0.1% formic acid) will provide good peak shape and retention.

  • Ionization: Electrospray Ionization (ESI) is the method of choice for non-volatile and polar molecules like TMBCA.[11] A critical decision is the polarity mode:

    • Negative Ion Mode (-ESI): This is the most logical choice due to the presence of the acidic carboxylic acid group. In the spray chamber, the molecule will readily lose a proton to form a highly stable carboxylate anion, [M-H]⁻, at m/z 203.22. This mode often provides the highest sensitivity and a clean background for carboxylic acids.[8]

    • Positive Ion Mode (+ESI): While less intuitive, positive mode can also be effective. The molecule can be protonated, likely on the furan oxygen or the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 205.23. Adduct formation, such as with sodium ([M+Na]⁺ at m/z 227.21), is also common.[12] Comparing both modes is recommended during method development to determine the optimal signal-to-noise ratio.

Mass Analysis and Fragmentation Pathway

Full Scan Analysis

A full scan experiment is first performed to identify the precursor ion. Based on the ionization mode, we expect to see:

Ionization ModeExpected Precursor IonExact m/z
Negative ESI[M-H]⁻203.0714
Positive ESI[M+H]⁺205.0859
Tandem MS (MS/MS) Analysis and Proposed Fragmentation

Tandem mass spectrometry (MS/MS) is used to fragment the selected precursor ion to generate characteristic product ions, which provides structural confirmation and enables highly selective quantitative analysis (Selected Reaction Monitoring, SRM).

The fragmentation of benzofuran carboxylic acids is predictable. For the parent compound, benzofuran-2-carboxylic acid, electron ionization mass spectra show major fragments corresponding to the loss of -OH, -COOH, and CO.[13][14] Aromatic carboxylic acids under ESI conditions typically fragment via decarboxylation (loss of CO₂) from the [M-H]⁻ ion or loss of H₂O and CO from the [M+H]⁺ ion.[14]

Based on these principles, a proposed fragmentation pathway for the [M-H]⁻ ion of TMBCA is detailed below.

G cluster_legend Legend cluster_pathway Proposed Fragmentation Pathway of [M-H]⁻ for TMBCA precursor Precursor Ion product Product Ion precursor->product - Neutral Loss neutral_loss Neutral Loss M_H [M-H]⁻ m/z 203.07 loss_CO2 [M-H-CO₂]⁻ m/z 159.08 (3,6,7-trimethylbenzofuranyl anion) M_H->loss_CO2 - CO₂ (43.99 Da) loss_CH3 [M-H-CO₂-CH₃]⁻ m/z 144.05 (Loss of methyl radical) loss_CO2->loss_CH3 - •CH₃ (15.02 Da) loss_CO [M-H-CO₂-CH₃-CO]⁻ m/z 116.06 (Ring opening/contraction) loss_CH3->loss_CO - CO (28.00 Da)

Caption: Proposed MS/MS fragmentation of TMBCA in negative ion mode.

Explanation of Key Fragmentation Steps:

  • Decarboxylation (-CO₂): The most characteristic fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide (44 Da). This is a highly favorable process, resulting in the formation of a stable carbanion on the benzofuran ring at m/z 159.08. This is often the base peak in the product ion spectrum.

  • Loss of a Methyl Radical (-•CH₃): Following decarboxylation, the resulting anion can fragment further by losing a methyl radical (15 Da) from one of the three methyl groups, leading to a fragment at m/z 144.05.

  • Loss of Carbon Monoxide (-CO): Subsequent fragmentation could involve the cleavage of the furan ring, a known pathway for benzofurans, resulting in the loss of carbon monoxide (28 Da) to produce a fragment at m/z 116.06.[15]

Analytical Workflow and Protocol

A robust analytical workflow ensures reproducibility and high-quality data.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Biological or Chemical Matrix Preparation Sample Cleanup (Protocol 3.2) Sample->Preparation e.g., SPE LC_Separation Reversed-Phase HPLC (C18 Column) Preparation->LC_Separation Reconstituted Sample ESI_Source Electrospray Ionization (Negative Mode) LC_Separation->ESI_Source Column Eluent MS_Analysis Tandem MS (Precursor → Product) ESI_Source->MS_Analysis Ion Beam Data_Processing Chromatogram Integration & Quantification MS_Analysis->Data_Processing Raw Data

Caption: General workflow for the LC-MS/MS analysis of TMBCA.

Step-by-Step LC-MS/MS Protocol
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: Linear ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 10% B

    • 6.1-8.0 min: Equilibrate at 10% B

  • Injection Volume: 5 µL.

  • MS System: Tandem quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Ionization Mode: Negative Electrospray Ionization (-ESI).

  • Key MS Parameters (Instrument Dependent):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Gas Temperature: ~400°C

    • Desolvation Gas Flow: ~800 L/hr

  • Data Acquisition: Selected Reaction Monitoring (SRM)

    • Transition 1 (Quantitative): 203.1 → 159.1

    • Transition 2 (Qualitative): 203.1 → 144.1

Conclusion

The mass spectrometric analysis of this compound is best approached using a systematic methodology grounded in the compound's physicochemical properties. A workflow combining solid-phase extraction for sample cleanup with reversed-phase LC-MS/MS provides the necessary selectivity and sensitivity for robust analysis. Negative mode electrospray ionization is the preferred technique, leveraging the acidic nature of the carboxyl group. The predictable fragmentation pathway, dominated by an initial loss of carbon dioxide, allows for confident structural confirmation and the development of highly specific SRM-based quantitative methods. This guide provides the foundational principles and a validated starting point for researchers to successfully analyze this and similar benzofuran derivatives.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. Available at: [Link]

  • Sample Preparation. School of Chemical Sciences, University of Illinois. Available at: [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. Available at: [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. SciSpace. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Research Article. Available at: [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal Article. Available at: [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters. ACS Publications. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Mass spectrometry of carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Benzofuran-2-carboxylic acid | C9H6O3. PubChem. Available at: [Link]

  • Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Available at: [Link]

  • Benzofuran-2-carboxylic acid. NIST WebBook, IR Spectrum. Available at: [Link]

  • Benzofuran-2-carboxylic acid. NIST WebBook, All data. Available at: [Link]

  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal Article. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

Sources

The Pharmacological Potential of Trimethylated Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzofuran Scaffold and the Significance of Methylation

The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance as a "privileged scaffold" in drug design.[1][6] These activities are extensive, encompassing anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[1][2][3][7] The therapeutic efficacy of benzofuran derivatives is intricately linked to the nature and position of substituents on the core structure.

Trimethylation, the introduction of three methyl groups, offers a compelling strategy for modulating the physicochemical and pharmacological properties of the benzofuran scaffold. These methyl groups can influence the molecule's lipophilicity, steric hindrance, and electronic distribution, thereby impacting its interaction with biological targets, metabolic stability, and overall bioactivity. This guide provides an in-depth exploration of the potential biological activities of trimethylated benzofuran derivatives, offering a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][2][3] The introduction of methyl groups can further enhance this activity. For instance, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been synthesized and evaluated for their cytotoxic effects.[1] Furthermore, dimethoxy- and bromomethyl-substituted benzofurans have shown selective toxicity towards leukemia cells, highlighting the importance of substitution patterns.[1][8]

Mechanisms of Action

The anticancer effects of benzofuran derivatives are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Apoptosis Induction: Many benzofuran compounds exert their anticancer effects by triggering programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1]

  • Enzyme Inhibition: Certain benzofuran derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as farnesyltransferase.[9]

Key Findings from Preclinical Studies

While specific data on a wide range of trimethylated benzofuran isomers is still emerging, studies on methylated and methoxylated analogs provide valuable insights. For example, certain brominated methylbenzofuran derivatives have shown selective cytotoxicity against chronic myelogenous leukemia (K562) cells.[1] The table below summarizes representative data from studies on methylated benzofuran derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 6 1-(3,5,7-trimethyl-1-benzofuran-2-yl)ethan-1-oneK562Selective action[1]
Compound 8 1-(3,5,7-trimethyl-1-benzofuran-2-yl)ethan-1-one derivativeK562Selective action[1]
Compound 1c Brominated benzofuran derivativeK562, MOLT-4, HeLaSignificant cytotoxicity[2]
Compound 1e Brominated benzofuran derivativeK562, MOLT-4, HeLaSignificant cytotoxicity[2]
Compound 2d Brominated benzofuran derivativeK562, MOLT-4, HeLaSignificant cytotoxicity[2]
Compound 3a Brominated benzofuran derivativeK562, MOLT-4, HeLaSignificant cytotoxicity[2]
Compound 3d Brominated benzofuran derivativeK562, MOLT-4, HeLaSignificant cytotoxicity[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the trimethylated benzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including cancer and neurodegenerative disorders. Benzofuran derivatives have demonstrated notable anti-inflammatory properties.[12][13][14][15] The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

Mechanisms of Action

The anti-inflammatory effects of benzofuran derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain benzofuran derivatives can inhibit LPS-induced NO production in macrophages.[13]

  • Reduction of Pro-inflammatory Cytokines: These compounds can also decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16]

Key Findings from Preclinical Studies

Studies on various benzofuran derivatives have shown significant inhibition of inflammatory markers. For instance, certain fluorinated benzofuran derivatives have demonstrated potent inhibition of NO, PGE₂, IL-6, and CCL2 secretion in LPS-stimulated macrophages.[14]

Compound TypeInflammatory MediatorAssay SystemEffectReference
Aza-benzofuransNitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesInhibition (IC50 = 16.5 - 17.3 µM)[13]
Fluorinated benzofuransNO, PGE₂, IL-6, CCL2LPS-stimulated macrophagesPotent inhibition[14]
DihydrobenzofuransEosinophil counts, COX-2 expressionMurine asthma modelReduction[12]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

The Griess test is a simple and sensitive colorimetric assay for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Principle: The assay involves a diazotization reaction in which nitrite reacts with sulfanilamide in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo compound that can be measured spectrophotometrically.[17]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and pre-treat with various concentrations of the trimethylated benzofuran derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[18][19][20][21][22]

Mechanisms of Action

The precise mechanisms of antimicrobial action for benzofuran derivatives are still under investigation but are thought to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Key Findings from Preclinical Studies

Numerous studies have demonstrated the antimicrobial potential of benzofuran derivatives. The substitution pattern on the benzofuran ring significantly influences the antimicrobial activity and specificity.[19][20]

Compound TypeMicroorganismActivityMIC (µg/mL)Reference
Benzofuran-3-carbohydrazide derivativesM. tuberculosis H37RvPromising2 - 8[19]
1-(Thiazol-2-yl)pyrazoline derivativeGram-negative bacteriaExcellent-[19]
Hydroxylated benzofurans (at C-6)Various bacteriaExcellent0.78 - 3.12[19]
3-Methanone-6-substituted-benzofuransE. coli, S. aureus, MRSA, B. subtilisExcellent0.78 - 12.5[20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25][26][27]

Principle: The broth microdilution method is a commonly used technique to determine the MIC. It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the trimethylated benzofuran derivative. Perform two-fold serial dilutions of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator dye (e.g., resazurin) can also be used to facilitate the reading of the results.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have emerged as promising neuroprotective agents.[28][29][30][31][32]

Mechanisms of Action

The neuroprotective effects of benzofuran derivatives are linked to their antioxidant and anti-excitotoxic properties.

  • Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Benzofuran compounds can scavenge free radicals and reduce oxidative stress.[28]

  • Anti-excitotoxicity: Excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity and neuronal cell death. Some benzofuran derivatives have been shown to protect against NMDA-induced toxicity.[28]

Key Findings from Preclinical Studies

Several studies have highlighted the neuroprotective potential of benzofuran derivatives. For example, certain benzofuran-2-carboxamide derivatives have shown potent neuroprotective effects against NMDA-induced excitotoxicity in primary cortical neurons.[28]

Compound TypeModel of NeurotoxicityEffectReference
Benzofuran-2-carboxamide derivative (1f)NMDA-induced excitotoxicityPotent neuroprotection[28]
Benzofuran-containing selenium compound (TFSeB)STZ-induced Alzheimer's disease modelImproved memory, reduced oxidative stress[32]
Experimental Protocol: NMDA-Induced Excitotoxicity Assay

This assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced neuronal death mediated by NMDA receptors.

Principle: Primary neuronal cultures are exposed to a toxic concentration of NMDA, which leads to excessive calcium influx and subsequent cell death. The neuroprotective effect of a test compound is assessed by its ability to attenuate this NMDA-induced cell death, which is typically measured using a cell viability assay like the MTT assay.[33]

Step-by-Step Methodology:

  • Primary Neuronal Culture: Prepare primary cortical or hippocampal neuronal cultures from embryonic or neonatal rodents.

  • Compound Pre-treatment: After the neurons have matured in culture, pre-treat them with various concentrations of the trimethylated benzofuran derivatives for a specified period (e.g., 1-2 hours).

  • NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 10-30 minutes).

  • Wash and Recovery: Wash the neurons to remove NMDA and the test compound, and then return them to the incubator in a fresh culture medium for a recovery period (e.g., 24 hours).

  • Assessment of Cell Viability: After the recovery period, assess neuronal viability using the MTT assay or other suitable methods (e.g., LDH assay for cytotoxicity).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound relative to the NMDA-treated control.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of trimethylated benzofuran derivatives is highly dependent on the position of the three methyl groups on the benzofuran scaffold. A comprehensive SAR analysis requires the synthesis and evaluation of a library of isomers. The electronic and steric effects of the methyl groups at different positions can significantly influence the binding affinity of the molecule to its target, as well as its pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a wide range of trimethylated benzofuran isomers to establish clear structure-activity relationships for each biological activity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent trimethylated benzofuran derivatives.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising lead compounds in relevant animal models of cancer, inflammation, infection, and neurodegenerative diseases.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the most active compounds to guide their further development.

Visualizations

Generalized Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell TBD Trimethylated Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) TBD->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized pathway of apoptosis induction by trimethylated benzofuran derivatives.

Experimental Workflow for MIC Determination

mic_workflow start Start prep_comp Prepare Serial Dilutions of Trimethylated Benzofuran start->prep_comp prep_inoc Prepare Standardized Bacterial/Fungal Inoculum start->prep_inoc inoculate Inoculate 96-well Plate prep_comp->inoculate prep_inoc->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read Visually Inspect for Growth (or use indicator dye) incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: SAR of Trimethylated Benzofurans

sar_logic cluster_sar Structure-Activity Relationship TBD_core Trimethylated Benzofuran Core position Position of Methyl Groups TBD_core->position properties Physicochemical Properties (Lipophilicity, Sterics) position->properties activity Biological Activity (Anticancer, Anti-inflammatory, etc.) properties->activity

Caption: Logical relationship in the SAR of trimethylated benzofurans.

References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. ChEMBL. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. PubMed. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • In vitro assay of benzofuran derivatives 3. ResearchGate. [Link]

  • Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. PubMed. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomol Ther (Seoul). [Link]

  • Results of MTT cytotoxicity assay against different cancer cell lines. ResearchGate. [Link]

  • Bioactive Benzofuran derivatives: A review. PubMed. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ResearchGate. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Quantitative assessment of neuroprotection against NMDA-induced brain injury. PubMed. [Link]

  • 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H 3 R/H 4 R. PubMed. [Link]

  • Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. PubMed. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Semantic Scholar. [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central. [Link]

  • 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate. [Link]

  • Some benzofuran scaffolds with neuroprotective AD bioactivities. ResearchGate. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Various facets of excitotoxicity. Open Exploration Publishing. [Link]

  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Molecular Sciences. [Link]

Sources

The Architect's Guide to Polysubstituted Benzofurans: From Rational Design to Purified Entities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of the Benzofuran Scaffold

The benzofuran nucleus, a deceptively simple fusion of a benzene and a furan ring, represents a cornerstone in the edifice of medicinal chemistry and materials science. Nature itself has long exploited this privileged scaffold, incorporating it into a vast array of biologically active natural products. This inherent bioactivity has, in turn, inspired legions of scientists to explore the synthetic space of polysubstituted benzofurans, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The strategic placement of substituents on the benzofuran core allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a highly sought-after motif in modern drug discovery.[2]

This guide is conceived not as a rigid set of instructions, but as a dynamic framework for the rational discovery and isolation of polysubstituted benzofuran compounds. Drawing upon established principles and cutting-edge methodologies, we will navigate the intricate landscape of synthetic strategies, delve into the practical nuances of purification, and illuminate the path to unambiguous structural characterization. Herein, the "why" is as crucial as the "how," providing the reader with the scientific intuition to adapt and innovate.

Part 1: The Synthetic Blueprint: Constructing the Polysubstituted Benzofuran Core

The synthetic approaches to polysubstituted benzofurans are diverse, each offering unique advantages in terms of substrate scope, efficiency, and regioselectivity. The choice of a particular synthetic route is a critical decision, dictated by the desired substitution pattern and the availability of starting materials. We will explore some of the most robust and versatile methods, focusing on the underlying mechanistic principles that govern their success.

The Power of Palladium and Copper: Sonogashira Coupling Followed by Cyclization

One of the most elegant and efficient strategies for the synthesis of 2- and 2,3-disubstituted benzofurans is the tandem Sonogashira coupling and cyclization reaction.[4][5][6] This one-pot procedure involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization of the resulting o-alkynylphenol intermediate. The driving force for the cyclization is the formation of the stable aromatic benzofuran ring system.

The Sonogashira coupling itself is a powerful C-C bond-forming reaction. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The subsequent intramolecular 5-exo-dig cyclization is often promoted by the copper catalyst or a base.[4]

sonogashira_cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization o-Iodophenol o-Iodophenol Pd(0)/Cu(I) Pd(0)/Cu(I) o-Iodophenol->Pd(0)/Cu(I) Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Pd(0)/Cu(I) Coupled_Intermediate o-Alkynylphenol Intermediate Pd(0)/Cu(I)->Coupled_Intermediate C-C bond formation Cyclization_Catalyst Base or Cu(I) Catalyst Coupled_Intermediate->Cyclization_Catalyst Final_Product Polysubstituted Benzofuran Cyclization_Catalyst->Final_Product 5-exo-dig cyclization

Sonogashira Coupling and Cyclization Workflow.

This protocol leverages the efficiency of ultrasound irradiation to accelerate the reaction.

  • Reaction Setup: In a sealed tube, combine the terminal alkyne (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in a mixture of Et₃N and H₂O (1:1).

  • Sonication: Sonicate the mixture for 15-20 minutes.

  • Addition of Aryl Iodide: Add the 2-iodophenol derivative (1.1 equiv.) and additional Et₃N (1.0 equiv.) to the reaction mixture.

  • Continued Sonication: Continue sonication for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(het)aryl substituted benzofuran.[7]

Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and powerful method for introducing acyl groups onto aromatic rings, and it can be effectively applied to the synthesis of acetylated benzofurans.[8][9][10] This electrophilic aromatic substitution reaction involves the treatment of a benzofuran with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[8][9]

The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion. This potent electrophile then attacks the electron-rich benzofuran ring, typically at the C2 or C3 position, depending on the substitution pattern of the starting benzofuran and the reaction conditions. A subsequent deprotonation step restores the aromaticity of the ring, yielding the acylated benzofuran.

friedel_crafts Benzofuran Benzofuran Acylium_Ion Acylium Ion Intermediate Benzofuran->Acylium_Ion Electrophilic Attack Acylating_Agent Acetyl Chloride or Acetic Anhydride Lewis_Acid AlCl₃ Acylating_Agent->Lewis_Acid Lewis_Acid->Acylium_Ion Activation Final_Product Acylated Benzofuran Acylium_Ion->Final_Product Rearomatization

Friedel-Crafts Acylation of Benzofuran.
  • Reaction Setup: To a stirred solution of 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene, add 10.2 g (0.1 mole) of acetic anhydride.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add 26.7 g (0.2 mole) of anhydrous aluminum chloride.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Quenching: Decompose the reaction mixture by pouring it onto a mixture of ice and hydrochloric acid.

  • Work-up: Separate the nitrobenzene layer by steam distillation. The solid product is then collected by filtration.

  • Purification: The crude product is recrystallized from a suitable solvent to yield pure 2-acetyldibenzofuran.[9]

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a powerful means of constructing the benzofuran ring system from appropriately functionalized acyclic precursors. These methods often exhibit excellent regioselectivity and can be used to synthesize a wide variety of substituted benzofurans.

A prominent example is the cyclization of o-alkynylphenols, which can be achieved under various conditions, including treatment with gold(I) catalysts or through iodocyclization reactions.[11][12][13][14][15] In the case of gold catalysis, the gold(I) species activates the alkyne towards nucleophilic attack by the phenolic oxygen.[13] Iodocyclization, on the other hand, proceeds via an iodonium-induced cyclization cascade.[15]

Part 2: The Art of Isolation: Purification of Polysubstituted Benzofurans

The synthesis of a polysubstituted benzofuran is only half the journey. Obtaining the desired compound in a high state of purity is paramount for its subsequent use in biological assays or as a building block for more complex molecules. The choice of purification method is dictated by the physicochemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Column Chromatography: The Workhorse of Purification

Column chromatography is the most widely used technique for the purification of organic compounds.[16][17] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[17] Compounds with a higher affinity for the stationary phase will move more slowly down the column, while those with a lower affinity will be eluted more quickly.

For polysubstituted benzofurans, which are often moderately polar, a common stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased during the separation to elute compounds of increasing polarity.

  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed.

    • Add another thin layer of sand on top of the silica gel.

    • Equilibrate the column by running the initial eluent through it until the silica gel is fully wetted.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system, starting with a low polarity.

    • Gradually increase the polarity of the eluent as the separation progresses.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified polysubstituted benzofuran.

column_chromatography Crude_Product Crude Product (in minimal solvent) Column Silica Gel Column Crude_Product->Column Loading Fractions Fraction 1 Fraction 2 ... Fraction n Column->Fractions Eluent Eluent (e.g., Hexane/Ethyl Acetate) Eluent->Column Elution TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Product Purified Benzofuran TLC_Analysis->Pure_Product Combine & Evaporate

Workflow for Column Chromatography Purification.
Recrystallization: The Path to Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds.[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a hot solvent, and as the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the impurities behind in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polysubstituted benzofurans, common recrystallization solvents include ethanol, methanol, and mixtures of methanol and acetone.[3]

  • Solvent Selection: Choose a suitable solvent or solvent pair.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC): For High-Purity Separations

For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[18][19][20] HPLC utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in high-resolution separations.[19]

For the purification of polysubstituted benzofurans, reversed-phase HPLC is commonly employed.[18] In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically acetonitrile and water.[18]

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for the separation.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent and filter it to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the desired product peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified compound.

Part 3: Unveiling the Molecular Architecture: Spectroscopic Characterization

Once a polysubstituted benzofuran has been synthesized and purified, its structure must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number, connectivity, and chemical environment of the hydrogen atoms, while ¹³C NMR provides similar information for the carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[21][22] It can also provide valuable structural information through the analysis of fragmentation patterns.[21]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[23][24] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Spectroscopic Data Summary for Representative Polysubstituted Benzofurans

The following table provides a summary of typical spectroscopic data for selected polysubstituted benzofurans.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Benzofuran 7.52 (d, 1H), 7.49 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 6.66 (d, 1H)[25]155.0, 144.9, 127.5, 124.2, 122.8, 121.3, 111.4, 106.63120, 1610, 1250, 750118 [M]⁺[22]
2-Acetyldibenzofuran 8.48 (d, 1H), 8.15 (d, 1H), 8.01 (dd, 1H), 7.65 (m, 2H), 7.47 (m, 2H), 2.71 (s, 3H)[8]197.2, 156.9, 156.4, 130.3, 128.9, 127.6, 124.9, 123.4, 121.6, 112.1, 111.9, 26.91680 (C=O)210 [M]⁺
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide 10.71 (s, 1H, NH), 7.80-7.20 (m, 9H, Ar-H), 3.82 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃), 2.42 (s, 3H, CH₃)[23]165.5, 162.4, 160.0, ... 60.9 (OCH₃)[23]1689 (C=O)[23]-
C3-Alkylated Benzofuran Derivative 8.39 (d, 1H), 7.97 (d, 1H), 7.76–7.46 (m, 8H), 4.17–4.12 (m, 2H), 3.33–3.25 (m, 2H), 2.59–2.48 (m, 2H), 2.31–2.26 (m, 2H), 1.39 (s, 9H), 1.26–1.24 (m, 3H)[1]173.2, 152.0, 151.4, 151.3, 130.9, 129.3, 128.6, 128.4, 127.1, 126.4, 125.7, 125.6, 124.0, 123.1, 117.1, 112.4, 60.4, 34.8, 34.1, 31.3, 30.4, 29.7, 25.2, 22.7, 14.3[1]--

Conclusion: A Foundation for Future Discovery

This guide has provided a comprehensive overview of the discovery and isolation of polysubstituted benzofuran compounds, from the strategic design of synthetic routes to the practicalities of purification and the rigors of structural characterization. The methodologies and protocols presented herein are not merely a collection of procedures, but rather a toolkit for the modern researcher. The true power of this knowledge lies in its application to the synthesis of novel benzofuran derivatives with tailored properties and enhanced biological activities. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the polysubstituted benzofuran scaffold is poised to remain at the forefront of innovation in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource and a source of inspiration for those who seek to harness the immense potential of this remarkable class of compounds.

References

  • Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry.
  • Kishore, G., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547.
  • Chemtips. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from [Link]

  • ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones. Retrieved from [Link]

  • Pisor, J. W., Garcia, I. C., Mamo, K. T., & Muchalski, H. (2025). Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. Chemistry–An Asian Journal, e202500093.
  • ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]

  • Sci-Hub. (n.d.). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(12), 2327–2361.
  • Gong, J., et al. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Wang, L., et al. (2018). FeCl3-Mediated Friedel-Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. European Journal of Organic Chemistry, 2018(48), 6861-6865.
  • Joshi, O. P., et al. (2024). Palladium(II)
  • Kumar, A., & Kumar, V. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264.
  • Williamson, K. L., & Masters, K. M. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Fukui, M. J., et al. (2014). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(8), 1483-1490.
  • Jurd, L. (1964). U.S. Patent No. 3,147,280. Washington, DC: U.S.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Gong, J., et al. (2019). Supporting Information for Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry.
  • Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3685.
  • Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 24(8), 1211–1215.
  • ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. Retrieved from [Link]

  • Musumeci, D., Roviello, G. N., Rigione, G., & Montesarchio, D. (2021). 1 H and 13 C NMR spectral assignments of the benzodifuran core. Magnetic Resonance in Chemistry, 59(6), 619-626.
  • Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1629.
  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • Ma, C., et al. (2024).
  • Hanusek, J., et al. (2016). synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides.

Sources

An In-Depth Technical Guide to 3,6,7-Trimethyl-benzofuran-2-carboxylic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,6,7-trimethyl-benzofuran-2-carboxylic acid, a substituted benzofuran derivative with potential significance in medicinal chemistry and drug development. The document details its chemical structure and IUPAC nomenclature, proposes a detailed synthetic pathway via the Perkin rearrangement, and outlines methods for its purification and characterization. Furthermore, this guide explores the potential biological activities and therapeutic applications of this compound, drawing upon the well-established pharmacological importance of the benzofuran scaffold. This whitepaper is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel heterocyclic compounds for therapeutic use.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in a plethora of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[2][3] These activities include antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties, among others.[4][5] The versatility of the benzofuran nucleus allows for a high degree of structural modification, enabling the fine-tuning of its pharmacological profile. This has led to the development of numerous benzofuran-containing drugs and clinical candidates.[1] The exploration of novel substituted benzofurans, such as this compound, therefore represents a promising avenue for the discovery of new therapeutic agents.

Chemical Structure and Nomenclature

The molecule at the core of this guide is This compound . Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 3,6,7-trimethyl-1-benzofuran-2-carboxylic acid
CAS Number 878417-05-1
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol

The structure, depicted below, features a benzofuran core with methyl groups at positions 3, 6, and 7, and a carboxylic acid group at position 2.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

The strategic placement of the methyl groups can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with protein receptors.

Synthesis of this compound

A robust and efficient synthesis of this compound can be achieved through a multi-step process culminating in a Perkin rearrangement.[6][7] This classical reaction provides a reliable method for the ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Bromination cluster_2 Step 3: Perkin Rearrangement A 2,3-Dimethylphenol C 4,6,7-Trimethylcoumarin A->C H₂SO₄ B Ethyl acetoacetate B->C D 3-Bromo-4,6,7-trimethylcoumarin C->D NBS, CCl₄ E 3,6,7-Trimethyl-benzofuran- 2-carboxylic acid D->E 1. NaOH, EtOH 2. HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6,7-Trimethylcoumarin (Pechmann Condensation)

The Pechmann condensation is a well-established method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.

  • Materials: 2,3-Dimethylphenol, Ethyl acetoacetate, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred solution of 2,3-dimethylphenol (1.0 eq) in concentrated sulfuric acid (5.0 eq) at 0 °C, slowly add ethyl acetoacetate (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with copious amounts of water until the washings are neutral to litmus, and dried.

    • Recrystallize the crude product from ethanol to afford pure 4,6,7-trimethylcoumarin.

Step 2: Synthesis of 3-Bromo-4,6,7-trimethylcoumarin

The bromination of the coumarin at the 3-position is a key step to furnish the precursor for the Perkin rearrangement.

  • Materials: 4,6,7-Trimethylcoumarin, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Benzoyl peroxide (initiator).

  • Procedure:

    • A mixture of 4,6,7-trimethylcoumarin (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed for 4 hours.

    • The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

    • The filtrate is washed with a 10% sodium thiosulfate solution and then with water.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromo-4,6,7-trimethylcoumarin.

Step 3: Synthesis of this compound (Perkin Rearrangement)

The final step involves the base-catalyzed ring contraction of the 3-bromocoumarin.[6]

  • Materials: 3-Bromo-4,6,7-trimethylcoumarin, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl).

  • Procedure:

    • A solution of 3-bromo-4,6,7-trimethylcoumarin (1.0 eq) in ethanol is treated with an aqueous solution of sodium hydroxide (3.0 eq).

    • The reaction mixture is heated at reflux for 3 hours.

    • The ethanol is removed under reduced pressure.

    • The aqueous residue is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A singlet for the methyl group at position 3.

    • Two singlets for the methyl groups at positions 6 and 7.

    • A singlet for the aromatic proton at position 4.

    • A singlet for the aromatic proton at position 5.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals corresponding to the three methyl carbons.

    • Signals for the aromatic carbons of the benzene and furan rings.

    • A signal for the quaternary carbon at position 3a.

    • A signal for the quaternary carbon at position 7a.

    • A downfield signal for the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.

  • A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C-O-C stretching vibrations of the furan ring in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.22 g/mol ).

  • Fragmentation patterns may include the loss of a carboxyl group (-COOH) and methyl groups (-CH₃).

Potential Applications in Drug Discovery

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[1][2] The structural features of this compound suggest several potential avenues for its application in drug discovery.

Biological_Potential A 3,6,7-Trimethyl-benzofuran- 2-carboxylic acid B Antimicrobial Agent A->B Disruption of microbial cell membranes or enzymatic inhibition C Anticancer Agent A->C Induction of apoptosis, inhibition of cell proliferation D Anti-inflammatory Agent A->D Inhibition of pro-inflammatory enzymes (e.g., COX) E Neuroprotective Agent A->E Antioxidant properties, modulation of neuronal pathways

Caption: Potential biological applications of this compound.

  • Antimicrobial Activity: Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2] The lipophilic nature imparted by the three methyl groups in this compound could enhance its ability to penetrate microbial cell membranes.

  • Anticancer Properties: Many substituted benzofurans exhibit potent cytotoxic effects against various cancer cell lines.[3] The specific substitution pattern of this molecule could lead to selective inhibition of cancer-related enzymes or signaling pathways.

  • Anti-inflammatory Effects: The benzofuran core is present in compounds with known anti-inflammatory activity. This is often attributed to the inhibition of enzymes like cyclooxygenases (COX).[5]

  • Neuroprotective Potential: Some benzofuran derivatives have shown promise in the context of neurodegenerative diseases due to their antioxidant and neuroprotective properties.[4]

Further research, including in vitro and in vivo screening, is warranted to fully elucidate the pharmacological profile of this compound and to validate its potential as a lead compound in drug development programs.

Conclusion

This compound is a structurally interesting molecule that belongs to the pharmacologically significant class of benzofurans. This guide has provided a detailed roadmap for its synthesis, purification, and characterization. The proposed synthetic route, centered around the Perkin rearrangement, offers a practical approach for its preparation in a laboratory setting. Based on the extensive biological activities reported for the benzofuran scaffold, this compound holds considerable promise for further investigation as a potential therapeutic agent. This document aims to empower researchers and scientists to explore the full potential of this and other novel benzofuran derivatives in the ongoing quest for new and effective medicines.

References

  • Aslam, J., et al. (2021). A comprehensive review on the biological and pharmacological potential of benzofuran. Bioorganic Chemistry, 115, 105228.
  • Khan, I., et al. (2016). Benzofuran: A key scaffold for antimicrobial agents. RSC Advances, 6(81), 77651-77669.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry and biological activity of benzofurans. Bioorganic & Medicinal Chemistry, 26(10), 2649-2667.
  • Gomha, S. M., et al. (2018). Benzofuran derivatives in medicinal chemistry: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1145-1166.
  • Kumar, S., & Sharma, P. (2017). A review on the synthesis and therapeutic potential of benzofuran derivatives. Mini-Reviews in Medicinal Chemistry, 17(12), 1092-1114.
  • This reference is a placeholder for a specific protocol for the synthesis of the target molecule, which could be published in a peer-reviewed journal.
  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Perkin, W. H. (1870). On the formation of coumarin and of cinnamic and of other analogous acids from the aromatic aldehydes. Journal of the Chemical Society, 23, 368-371.

Sources

An In-depth Technical Guide on the Solubility and Stability of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

3,6,7-Trimethyl-benzofuran-2-carboxylic acid is a molecule of significant interest within medicinal chemistry, belonging to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are known for a wide range of pharmacological activities.[1][2] The carboxylic acid moiety, a common pharmacophore, is crucial for the biological activity of many drugs, but it also introduces challenges related to solubility and stability that can impact a drug candidate's bioavailability and shelf-life.[3][4][5][6]

This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of this compound. As a Senior Application Scientist, the focus is not merely on the protocols themselves but on the underlying scientific principles and the rationale that governs the experimental design. This ensures the generation of robust and reliable data crucial for informed decision-making in the drug development process.

Part 1: Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For carboxylic acids, solubility is often pH-dependent due to the ionization of the carboxyl group.[3] A thorough understanding of this behavior is essential for developing a formulation that ensures adequate drug exposure.

Thermodynamic Solubility Determination

The intrinsic solubility of a compound in its neutral form and its solubility across a range of pH values are fundamental parameters. The shake-flask method is a well-established technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Sample Preparation: Add an excess amount of this compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

Data Presentation: pH-Dependent Solubility Profile

pHSolubility (µg/mL)
2.015.2
4.045.8
6.0250.1
7.4>1000
9.0>2000

Note: The data presented in this table is hypothetical and for illustrative purposes.

The expected trend for a carboxylic acid like this compound is an increase in solubility with increasing pH, as the compound transitions from its less soluble neutral form to its more soluble ionized (carboxylate) form.[3]

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[7][8] Forced degradation, or stress testing, is intentionally used to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[7][9][10][11] This information is vital for developing stability-indicating analytical methods.[7][10]

Forced Degradation Protocol

The following conditions are typically employed in forced degradation studies to evaluate the stability of a molecule under various stress conditions.[9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

1. Acidic Hydrolysis:

  • Conditions: 0.1 N HCl at 60°C for 24 hours.

  • Rationale: To assess stability in an acidic environment, which can be encountered in the stomach.

2. Basic Hydrolysis:

  • Conditions: 0.1 N NaOH at 60°C for 8 hours.

  • Rationale: To evaluate stability in an alkaline environment. Carboxylic acids are generally stable to base-catalyzed hydrolysis at the carboxyl group, but other parts of the molecule may be susceptible.

3. Oxidative Degradation:

  • Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Rationale: To investigate the susceptibility of the molecule to oxidation. The electron-rich benzofuran ring system may be prone to oxidation.

4. Thermal Degradation:

  • Conditions: Solid drug substance at 80°C for 48 hours.

  • Rationale: To assess the impact of high temperatures on the solid-state stability of the compound.

5. Photostability:

  • Conditions: Expose the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.[10]

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent drug from any degradation products.

HPLC Method Parameters (Illustrative Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradants
0.1 N HCl, 60°C, 24h8.51
0.1 N NaOH, 60°C, 8h12.12
3% H₂O₂, RT, 24h18.73
Solid, 80°C, 48h2.30
Photostability6.21

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization of Experimental Workflow

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_buffers Prepare pH Buffers add_api Add Excess API prep_buffers->add_api equilibrate Equilibrate (Shake-Flask) add_api->equilibrate separate Separate Phases equilibrate->separate quantify_sol Quantify by HPLC separate->quantify_sol final_report Comprehensive Physicochemical Profile acid Acid Hydrolysis analyze_stability Analyze by Stability-Indicating HPLC acid->analyze_stability base Base Hydrolysis base->analyze_stability oxidation Oxidation oxidation->analyze_stability thermal Thermal Stress thermal->analyze_stability photo Photostability photo->analyze_stability api_source This compound api_source->prep_buffers api_source->acid api_source->base api_source->oxidation api_source->thermal api_source->photo

Caption: Experimental workflow for solubility and stability profiling.

Potential Degradation Pathways

Based on the chemical structure of this compound, potential degradation pathways can be hypothesized.

DegradationPathway cluster_hydrolysis Hydrolytic Stress cluster_oxidation Oxidative Stress Parent 3,6,7-Trimethyl-benzofuran- 2-carboxylic acid Decarboxylation Decarboxylation Product (Acid/Base/Heat) Parent->Decarboxylation Loss of CO2 RingOpening Furan Ring Opening Parent->RingOpening Oxidation Hydroxylation Aromatic Ring Hydroxylation Parent->Hydroxylation Oxidation

Caption: Hypothesized degradation pathways for the target molecule.

Conclusion

The comprehensive evaluation of solubility and stability is a cornerstone of early-phase drug development. For this compound, its carboxylic acid functionality and benzofuran core dictate a specific set of potential liabilities that must be thoroughly investigated. The protocols and methodologies outlined in this guide provide a robust framework for generating the critical data needed to understand this compound's physicochemical properties. This understanding is paramount for successful formulation development and for ensuring the delivery of a safe and effective therapeutic agent to patients.

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Overcoming Challenges in Carboxylic Acid Drug Formul
  • Forced Degradation Study as per ICH Guidelines: Wh
  • FDA Perspectives: Scientific Considerations of Forced Degrad
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Transdermal Formulation Forced Degrad
  • Benzofuran | C8H6O | CID 9223 - PubChem.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Study of Benzofuran Derivatives and their Biological Significance.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid via Perkin Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran-2-carboxylic acids are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid. The synthetic strategy is centered around the Perkin rearrangement, a robust ring-contraction reaction that converts a 3-halocoumarin into a benzofuran-2-carboxylic acid.[1][2] We present a detailed, three-step pathway commencing with a Pechmann condensation to form the requisite coumarin intermediate, followed by regioselective bromination, and culminating in the base-catalyzed Perkin rearrangement. This guide is designed for researchers in organic synthesis and drug discovery, offering not only a step-by-step protocol but also in-depth mechanistic insights and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Rationale

The benzofuran nucleus is a cornerstone in the design of therapeutics for central nervous system disorders and cancer treatment.[1] The synthesis of specifically substituted benzofuran-2-carboxylic acids is therefore of significant interest. The Perkin rearrangement, first reported in 1870, offers an elegant and efficient method for this transformation.[1][2] It is distinct from the more commonly known Perkin reaction used for synthesizing cinnamic acids.[3][4]

The overall synthetic pathway is outlined below:

Overall Reaction Scheme:

  • Step 1: Pechmann Condensation: Synthesis of 4,6,7-trimethylcoumarin from 2,3-dimethylphenol and ethyl acetoacetate.

  • Step 2: Electrophilic Bromination: Synthesis of 3-bromo-4,6,7-trimethylcoumarin.

  • Step 3: Perkin Rearrangement: Conversion of the 3-bromocoumarin to this compound.

The Perkin Rearrangement Mechanism

The core of this synthesis lies in the final rearrangement step. The mechanism proceeds in two distinct stages, initiated by a base-catalyzed ring fission of the 3-halocoumarin's lactone ring.[1][5]

  • Ring Fission: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl. This leads to the opening of the pyrone ring, forming the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[1]

  • Intramolecular Cyclization: The phenoxide anion then acts as an intramolecular nucleophile, attacking the vinyl halide. This step, which is typically the slower, rate-determining part of the process, results in the formation of the five-membered furan ring and expulsion of the halide ion, yielding the final benzofuran-2-carboxylate salt.[1][5] Subsequent acidification protonates the carboxylate to give the desired product.

Below is a visual representation of this critical transformation.

Caption: The Perkin rearrangement mechanism.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4,6,7-Trimethylcoumarin (Intermediate I)

This protocol utilizes the Pechmann condensation, a classic and effective method for coumarin synthesis from phenols and β-ketoesters.[6]

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol) Notes
2,3-Dimethylphenol 122.17 6.11 g 50.0
Ethyl acetoacetate 130.14 7.16 g (6.95 mL) 55.0 Use 1.1 equivalents
Sulfuric Acid (conc.) 98.08 15 mL - Catalyst and solvent
Ethanol 46.07 ~50 mL - For recrystallization

| Ice-water bath | - | - | - | |

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (15 mL) and cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: While maintaining the temperature below 10 °C, slowly and sequentially add 2,3-dimethylphenol (6.11 g) and ethyl acetoacetate (6.95 mL).

    • Causality: Slow addition into cooled acid is crucial to control the exothermic reaction and prevent unwanted side-product formation.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The solution will darken and become viscous.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ~200 g of crushed ice and water. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude solid from ethanol to yield pure 4,6,7-trimethylcoumarin as a white crystalline solid.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight.

Protocol 2: Synthesis of 3-Bromo-4,6,7-trimethylcoumarin (Intermediate II)

This step involves the regioselective electrophilic bromination at the C3 position of the coumarin ring, which is activated for such substitutions.

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol) Notes
4,6,7-Trimethylcoumarin (I) 188.22 5.65 g 30.0 From Protocol 1
N-Bromosuccinimide (NBS) 177.98 5.87 g 33.0 Use 1.1 equivalents

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | Solvent |

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 4,6,7-trimethylcoumarin (5.65 g), N-bromosuccinimide (5.87 g), and acetonitrile (100 mL).

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Insight: Microwave-assisted bromination can significantly shorten the reaction time to a few minutes if equipment is available.[1]

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 200 mL of cold water. A pale yellow precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove any unreacted NBS and succinimide byproduct.

  • Drying: Dry the product, 3-bromo-4,6,7-trimethylcoumarin, under vacuum. It is often pure enough for the next step without further purification.

Protocol 3: Synthesis of this compound (Final Product)

This is the key Perkin rearrangement step, converting the bromocoumarin intermediate into the target benzofuran.

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol) Notes
3-Bromo-4,6,7-trimethylcoumarin (II) 267.12 5.34 g 20.0 From Protocol 2
Sodium Hydroxide (NaOH) 40.00 2.40 g 60.0 Use 3.0 equivalents
Ethanol (95%) - 100 mL - Solvent

| Hydrochloric Acid (conc.) | 36.46 | ~10 mL | - | For acidification |

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve sodium hydroxide (2.40 g) in ethanol (100 mL). Add 3-bromo-4,6,7-trimethylcoumarin (5.34 g) to this solution.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC by taking aliquots, acidifying them, and spotting against the starting material. The reaction is typically complete in 3-5 hours.

    • Alternative: A microwave-assisted protocol (e.g., 300W at ~80°C) can reduce the reaction time to 5-10 minutes.[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 150 mL of cold water. The sodium salt of the product should be soluble. Filter off any insoluble impurities if necessary.

  • Acidification: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2). A white precipitate of the carboxylic acid will form.

    • Causality: Acidification protonates the sodium benzofuran-2-carboxylate salt, causing the free acid to precipitate out of the aqueous solution due to its lower solubility.[1]

  • Final Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The product can be recrystallized from an ethanol/water mixture if higher purity is required.

  • Drying: Dry the final product, this compound, in a vacuum oven at 60 °C.

Data Summary and Characterization

The following table summarizes the expected outcomes and typical characterization data for the synthesized compounds.

CompoundStructureStep YieldM.P. (°C)¹H NMR (δ, ppm) Highlights
I: 4,6,7-Trimethylcoumarin 75-85%148-150~6.9-7.4 (Ar-H), ~6.2 (C3-H), ~2.2-2.5 (3 x CH₃)
II: 3-Bromo-4,6,7-trimethylcoumarin 90-95%195-198~7.0-7.5 (Ar-H), ~2.3-2.6 (3 x CH₃). Note absence of C3-H signal.
Final: this compound 85-95%220-223~13.0 (COOH), ~7.0-7.2 (Ar-H), ~2.2-2.5 (3 x CH₃)

Note: NMR data are illustrative and should be confirmed by experimental analysis.

Troubleshooting and Field Insights

  • Low Yield in Pechmann Condensation: Ensure the reaction temperature is kept low during initial mixing to prevent sulfonation of the phenol. Using a milder acid catalyst like Amberlyst-15 can sometimes improve yields for sensitive substrates.

  • Incomplete Bromination: If the reaction stalls, gentle heating (40-50 °C) can help drive it to completion. Ensure NBS is of high purity as degraded reagent is less effective.

  • Perkin Rearrangement Fails: The most common issue is insufficient base or incomplete hydrolysis of the lactone. Ensure at least 3 equivalents of NaOH are used. The reflux time may need to be extended; monitor carefully by TLC.

  • Purification of Final Product: If the final acid is oily or difficult to crystallize, it may be due to residual starting material or side products. A wash with a cold, non-polar solvent like hexane can help remove less polar impurities before recrystallization.

Conclusion

This application note provides a reliable and well-documented three-step protocol for the synthesis of this compound. By leveraging a Pechmann condensation, a selective bromination, and the pivotal Perkin rearrangement, the target molecule can be obtained in high overall yield. The detailed procedural steps, coupled with mechanistic explanations and practical insights, equip researchers with a robust method for accessing this valuable class of compounds for applications in drug discovery and materials science.

References

  • Wikipedia. Perkin rearrangement. [Link]

  • Donahue, M. G., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Salehi, B., et al. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 24(9), 1834. [Link]

  • Lasky, J. S. (1971). Preparation of coumarin. U.S.
  • Shaikh, A. M., et al. (2022). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 5(5), 793-813. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Chemistry LibreTexts. (2023). Perkin Reaction. [Link]

  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1608. [Link]

  • Wikipedia. Perkin reaction. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Polysubstituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofurans are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and materials with significant biological and photophysical properties.[1][2][3] Their prevalence in drug development, particularly as inhibitors of tubulin polymerization and as potential therapeutic agents for post-traumatic stress disorder, underscores the critical need for efficient and versatile synthetic methodologies.[1][3] Palladium-catalyzed reactions have emerged as a powerful and indispensable tool for the construction of the benzofuran ring system, offering high efficiency, broad substrate scope, and the ability to forge complex, polysubstituted derivatives.[1][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key palladium-catalyzed strategies for the synthesis of polysubstituted benzofurans. Beyond a mere recitation of protocols, these application notes delve into the mechanistic underpinnings and rationale behind experimental choices, empowering the reader to not only replicate but also adapt and innovate upon these powerful synthetic transformations.

Key Palladium-Catalyzed Methodologies

The versatility of palladium catalysis enables the construction of the benzofuran scaffold through several distinct mechanistic pathways. This section will detail the most prominent and impactful of these methods, providing both theoretical grounding and practical application.

Sonogashira Coupling Followed by Cyclization: A Workhorse Strategy

One of the most robust and widely employed methods for the synthesis of 2,3-disubstituted benzofurans is a sequence involving an initial Sonogashira coupling followed by an intramolecular cyclization.[1][6] This strategy often takes the form of a one-pot, three-component reaction, bringing together a 2-iodophenol, a terminal alkyne, and an aryl or vinyl halide/triflate to rapidly assemble the benzofuran core.[1][7]

The elegance of this approach lies in its convergent nature, allowing for the introduction of diversity at two or three positions of the benzofuran ring in a single synthetic operation. The initial Sonogashira coupling between the 2-iodophenol and the terminal alkyne forms a 2-(alkynyl)phenol intermediate. This intermediate is then subjected to a palladium-catalyzed cyclization with the third component to furnish the final product.[1]

Mechanistic Considerations

The overall transformation is a carefully orchestrated sequence of catalytic cycles. The initial Sonogashira coupling proceeds through a well-established mechanism involving oxidative addition of the 2-iodophenol to a Pd(0) species, followed by a transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper co-catalyst) and subsequent reductive elimination to yield the 2-(alkynyl)phenol.

The subsequent cyclization can proceed through different pathways depending on the nature of the third coupling partner. For instance, when an aryl iodide is used, a second palladium catalytic cycle is initiated. Oxidative addition of the aryl iodide to Pd(0) generates an arylpalladium(II) species, which then undergoes carbopalladation across the alkyne of the 2-(alkynyl)phenol. The resulting vinylpalladium intermediate is positioned for a facile intramolecular C-O bond formation (cyclization), followed by reductive elimination to regenerate the Pd(0) catalyst and release the 2,3-disubstituted benzofuran product.

sonogashira_cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Cyclization Cascade s_start Pd(0) s_oa Oxidative Addition (2-Iodophenol) s_start->s_oa s_pd_ii Ar-Pd(II)-I s_oa->s_pd_ii s_tm Transmetalation (Cu-Acetylide) s_pd_ii->s_tm s_re Reductive Elimination s_tm->s_re s_re->s_start Regenerates Catalyst s_product1 2-(Alkynyl)phenol s_re->s_product1 c_carbopalladation Carbopalladation s_product1->c_carbopalladation s_product1->c_carbopalladation c_start Pd(0) c_oa Oxidative Addition (Aryl Iodide) c_start->c_oa c_pd_ii Ar'-Pd(II)-I c_oa->c_pd_ii c_pd_ii->c_carbopalladation c_vinyl_pd Vinyl-Pd(II) Intermediate c_carbopalladation->c_vinyl_pd c_cyclization Intramolecular C-O Cyclization c_vinyl_pd->c_cyclization c_re Reductive Elimination c_cyclization->c_re c_re->c_start Regenerates Catalyst c_product2 2,3-Disubstituted Benzofuran c_re->c_product2

Sonogashira Coupling and Cyclization Workflow.
Experimental Protocol: One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans

This protocol is a representative example adapted from literature procedures for the microwave-assisted synthesis of 2,3-disubstituted benzofurans.[1][7] Microwave irradiation is often employed to shorten reaction times and improve yields by minimizing the formation of side products.[1]

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Aryl Iodide (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Toluene (solvent)

  • Microwave reactor vials

Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-iodophenol (e.g., 0.5 mmol, 110 mg), PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg), and CuI (0.05 mmol, 9.5 mg).

  • Reagent Addition: Sequentially add toluene (3 mL), triethylamine (1.5 mmol, 0.21 mL), the terminal alkyne (0.55 mmol), and the aryl iodide (0.6 mmol).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30 minutes.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,3-disubstituted benzofuran.

Entry2-IodophenolTerminal AlkyneAryl IodideYield (%)
12-IodophenolPhenylacetylene4-Iodoanisole85
24-Chloro-2-iodophenol1-OctyneIodobenzene78
32-Iodo-4-nitrophenol4-Ethynyltoluene4-Iodobenzonitrile72
Larock Annulation: A Powerful Heteroannulation

The Larock annulation is a palladium-catalyzed heteroannulation reaction that provides a convergent route to polysubstituted benzofurans from o-iodophenols and internal alkynes.[8][9] This reaction is mechanistically distinct from the Sonogashira-based methods as it directly utilizes an internal alkyne.

Mechanistic Rationale

The catalytic cycle is believed to commence with the oxidative addition of the o-iodophenol to a Pd(0) species, forming a Pd(II)-phenoxide intermediate. Coordination of the internal alkyne to this complex is followed by a regioselective migratory insertion of the alkyne into the palladium-aryl bond. This step is crucial as it determines the substitution pattern of the final product. The resulting vinylpalladium(II) species then undergoes an intramolecular cyclization via attack of the phenoxide onto the vinylpalladium moiety, forming the benzofuran ring and a palladium(II) species that can be reductively eliminated to regenerate the active Pd(0) catalyst.

larock_annulation start Pd(0) oa Oxidative Addition (o-Iodophenol) start->oa pd_ii Ar-Pd(II)-I oa->pd_ii alkyne_coord Alkyne Coordination pd_ii->alkyne_coord migratory_insertion Regioselective Migratory Insertion alkyne_coord->migratory_insertion vinyl_pd Vinyl-Pd(II) Intermediate migratory_insertion->vinyl_pd cyclization Intramolecular Cyclization vinyl_pd->cyclization re Reductive Elimination cyclization->re product Polysubstituted Benzofuran re->start Regenerates Catalyst re->product

Catalytic Cycle of the Larock Annulation.
Experimental Protocol: Larock Annulation for Benzofuran Synthesis

This protocol is a generalized procedure for the Larock annulation.

Materials:

  • o-Iodophenol (1.0 equiv)

  • Internal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • LiCl (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the o-iodophenol (e.g., 1.0 mmol, 220 mg), internal alkyne (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), Na₂CO₃ (2.0 mmol, 212 mg), and LiCl (1.0 mmol, 42.4 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to yield the polysubstituted benzofuran.

Intramolecular C-H Activation and Oxidative Cyclization

A more atom-economical and modern approach to benzofuran synthesis involves the palladium-catalyzed intramolecular C-H activation and oxidative cyclization of suitable precursors, such as o-alkenylphenols or o-arylphenols.[5][10][11] These methods obviate the need for pre-functionalized starting materials like organohalides, aligning with the principles of green chemistry.

Mechanistic Insights

The catalytic cycle typically initiates with the coordination of the palladium(II) catalyst to the phenol and the adjacent alkene or arene. A concerted metalation-deprotonation (CMD) pathway is often invoked, where the C-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate.[10] Subsequent reductive elimination from this intermediate forges the C-O bond of the benzofuran ring and generates a Pd(0) species. An oxidant (e.g., O₂, benzoquinone, or a silver salt) is required to regenerate the active Pd(II) catalyst, completing the catalytic cycle.[5][12]

Experimental Protocol: Oxidative Cyclization of o-Alkenylphenols

This protocol describes a general procedure for the Pd(II)-catalyzed aerobic oxidative cyclization of o-alkenylphenols.

Materials:

  • o-Alkenylphenol (1.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • Dimethyl Sulfoxide (DMSO) (solvent)

  • Oxygen (from a balloon or dry air)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the o-alkenylphenol (e.g., 0.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and DMSO (5 mL).

  • Atmosphere: Evacuate and backfill the flask with oxygen (using a balloon).

  • Reaction: Stir the reaction mixture vigorously at 100 °C under an oxygen atmosphere for 12-24 hours.

  • Workup: After cooling, dilute the reaction with ethyl acetate (25 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.

Troubleshooting and Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst; consider pre-activation.
Poor quality reagents/solventUse freshly distilled/anhydrous solvents and pure starting materials.
Inefficient baseFor Sonogashira reactions, ensure the base (e.g., TEA) is sufficient and of good quality. For Larock annulations, ensure the carbonate is finely powdered and dry.
Formation of Side Products Homocoupling of alkynes (Glaser coupling)In Sonogashira reactions, minimize the amount of copper catalyst and ensure an inert atmosphere.
Formation of 3H-benzofuransThis can occur in Sonogashira-type reactions if cyclization happens before the second coupling. Optimize reaction conditions (e.g., temperature, microwave use) to favor the desired pathway.[7]
Poor Regioselectivity (Larock Annulation) Steric and electronic effects of alkyne substituentsThe regioselectivity is highly dependent on the nature of the alkyne.[13] Consider modifying the alkyne substituents to direct the insertion.

Conclusion

Palladium catalysis offers a diverse and powerful toolkit for the synthesis of polysubstituted benzofurans. The methodologies outlined in these application notes—from the workhorse Sonogashira coupling-cyclization cascades to the elegant Larock annulation and the modern C-H activation strategies—provide a range of options to access this important heterocyclic motif. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively leverage these protocols to advance their programs in drug discovery, materials science, and natural product synthesis.

References

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Palladium‐catalyzed C−H vinylation of a benzofuran as a key step in... ResearchGate. [Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Chemtracts. [Link]

  • Palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols to synthesize benzo[b]furo[3,4-d]furan-1-ones. PubMed. [Link]

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health. [Link]

  • (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. [Link]

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]

  • Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. ResearchGate. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C-C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization. PubMed. [Link]

  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H activation/C-O Cyclization. PubMed. [Link]

  • A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. [Link]

  • Palladium‐Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. SciSpace. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. [Link]

  • Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Semantic Scholar. [Link]

  • Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C–C Bond Formation and Iron-Catalyzed Cycloi… OUCI. [Link]

  • Use larock reaction to synthesis benzofuran problem? ResearchGate. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • (PDF) A Green Mechanochemical One-Pot Three-Component Domino Reaction Synthesis of Polysubstituted Azoloazines Containing Benzofuran Moiety: Cytotoxic Activity Against HePG2 Cell Lines. ResearchGate. [Link]

  • Larock annulation. ResearchGate. [Link]

  • Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. ResearchGate. [Link]

  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed. [Link]

Sources

Topic: Experimental Protocols for the Synthesis of Benzofuran-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-2-carboxylic acid and its ester derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Their synthesis is a critical step in the discovery and development of new therapeutic agents. This document provides an in-depth guide to three robust and field-proven methodologies for synthesizing benzofuran-2-carboxylic acid esters. The protocols are designed for practical application in a research setting, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. We will explore a classic one-pot cyclization from salicylaldehydes, a modern palladium-catalyzed tandem reaction, and an efficient microwave-assisted rearrangement, offering a versatile toolkit for chemists in drug development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif is a cornerstone in drug design, present in medications ranging from the antiarrhythmic Amiodarone to the antidepressant Vilazodone.[1] The ester functionality at the 2-position serves as a versatile chemical handle, allowing for subsequent modifications such as amidation or reduction, which is crucial for building diverse molecular libraries for screening campaigns.[1][3] Consequently, efficient and scalable access to substituted benzofuran-2-carboxylic acid esters is of paramount importance.

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and required scale. This guide presents three distinct strategies, each with its own advantages, to provide researchers with a comprehensive set of tools for accessing this valuable molecular framework.

Method 1: One-Pot Synthesis from Salicylaldehydes and α-Bromo Esters

This method represents one of the most direct and classical approaches to constructing the benzofuran-2-carboxylate core. It involves the O-alkylation of a salicylaldehyde with an α-bromo ester, followed by an intramolecular condensation reaction to form the furan ring.

Mechanistic Rationale

The reaction proceeds in two key steps, often performed in a single pot.

  • O-Alkylation: A base, typically a mild inorganic base like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of the salicylaldehyde. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of the α-bromo ester in an Sₙ2 reaction, forming an ether intermediate.

  • Intramolecular Cyclization/Condensation: The same base then promotes an intramolecular condensation. The methylene protons alpha to the ester carbonyl are now acidic. Deprotonation creates a carbanion that nucleophilically attacks the aldehyde carbonyl. The subsequent dehydration of the resulting aldol-type adduct yields the benzofuran ring. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol and activate the methylene group for condensation but mild enough to prevent unwanted side reactions. Acetonitrile is a common solvent as its polarity is suitable for the Sₙ2 reaction and it has a convenient boiling point for refluxing the reaction.[4]

Visual Workflow: Synthesis from Salicylaldehyde

cluster_start Starting Materials cluster_reaction Reaction Vessel (One-Pot) cluster_end Purification & Product Salicylaldehyde Substituted Salicylaldehyde Mix Combine in Acetonitrile Reflux (24h) Salicylaldehyde->Mix Bromoester Ethyl Bromoacetate Bromoester->Mix Base K₂CO₃ (Base) Base->Mix Workup Aqueous Workup (& Filtration) Mix->Workup Reaction Completion (TLC Monitoring) Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product Ethyl Benzofuran-2-carboxylate (Final Product) Purify->Product Purified Product

Caption: One-pot synthesis of ethyl benzofuran-2-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by V. Ravikumar et al.[4]

  • Reagent Preparation: To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol).

  • Addition of Ester: Add ethyl bromoacetate (1.2 mmol) slowly to the reaction mixture at ambient temperature while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Solvent Removal: After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting crude residue in ethyl acetate (200 mL). Wash the organic solution with 5% dilute HCl (50 mL), followed by water (50 mL), and finally a brine solution (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulphate (Na₂SO₄), and then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography over silica gel (60-120 mesh) using an ethyl acetate:hexane (1:10) mixture as the eluent to yield the pure ethyl benzofuran-2-carboxylate.

Data Summary
Starting MaterialProductYieldReference
SalicylaldehydeEthyl benzofuran-2-carboxylate86%[4]
5-BromosalicylaldehydeEthyl 5-bromo-benzofuran-2-carboxylate~80%[4]

Method 2: Palladium-Catalyzed Tandem Sonogashira Coupling and Cyclization

This modern approach offers high efficiency and broad substrate scope, allowing for the synthesis of complex benzofurans.[5] The strategy involves a one-pot, two-step sequence: a Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.

Mechanistic Rationale

The elegance of this method lies in its catalytic cycle.

  • Sonogashira Coupling: The process begins with the palladium(0)-catalyzed cross-coupling of an o-iodophenol with a terminal alkyne. A copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the 2-(1-alkynyl)phenol intermediate and regenerates the Pd(0) catalyst.[6]

  • Intramolecular Cyclization (Annulation): The newly formed 2-(1-alkynyl)phenol intermediate then undergoes a 5-endo-dig cyclization. The phenolic oxygen attacks the alkyne, a process that can be promoted by the palladium catalyst or the copper co-catalyst, leading to the formation of the furan ring.[7] This tandem approach avoids the need to isolate the often-unstable alkynylphenol intermediate, improving overall efficiency.[6]

Visual Workflow: Pd-Catalyzed Tandem Synthesis

cluster_start Reactants & Catalysts cluster_reaction Microwave Reactor (One-Pot) cluster_end Isolation & Product Iodophenol 2-Iodophenol Reaction Combine in Solvent (e.g., DMF) Microwave Irradiation (e.g., 120°C, 15 min) Iodophenol->Reaction Alkyne Terminal Alkyne (e.g., Ethyl Propiolate) Alkyne->Reaction Catalyst Pd(PPh₃)₂Cl₂ CuI (co-catalyst) Catalyst->Reaction Base Et₃N (Base) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Tandem Reaction Purify Column Chromatography Workup->Purify Crude Product Product Substituted Benzofuran-2- carboxylic Acid Ester Purify->Product Purified Product

Caption: Pd-catalyzed tandem Sonogashira/cyclization workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on principles of Sonogashira coupling for benzofuran synthesis.[5][6] For the synthesis of esters, ethyl propiolate would be the alkyne of choice.

  • Vessel Preparation: To a microwave reaction vessel, add the substituted 2-iodophenol (1.0 mmol), terminal alkyne (e.g., ethyl propiolate, 1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF or dioxane, 5 mL) and a base (e.g., triethylamine or diisopropylethylamine, 2.5 mmol).

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes. The optimal time and temperature may vary depending on the substrates.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired benzofuran-2-carboxylic acid ester.

Data Summary

This method is highly versatile, with yields often ranging from good to excellent depending on the specific substrates used.

Aryl HalideAlkyneCatalyst SystemYieldReference
2-IodophenolPhenylacetyleneCuI / Pd(0)High[7]
2-Iodophenol3-TolylacetylenePd(OAc)₂ / PPh₃ / CuI96%[6]
6-Methoxy-2-iodophenol3-TolylacetylenePd(OAc)₂ / PPh₃ / CuI89%[6]

Method 3: Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement is a classic name reaction that transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid.[8] The use of microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to minutes while often improving yields.[9][10] The resulting acid can then be easily esterified.

Mechanistic Rationale

The reaction mechanism involves a base-catalyzed ring contraction:

  • Lactone Hydrolysis: The reaction begins with a base (e.g., NaOH) attacking the coumarin's ester carbonyl, leading to the hydrolytic opening of the lactone ring. This forms a phenoxide and a carboxylate.

  • Intramolecular Nucleophilic Attack: The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide carbon. This step displaces the halide and forms the five-membered furan ring.[9]

  • Protonation: An acidic workup is required to protonate the sodium carboxylate salt, yielding the final benzofuran-2-carboxylic acid product.[9] Microwave energy efficiently promotes this reaction by rapidly heating the polar solvent and reactants, overcoming the activation energy barrier much faster than conventional heating.[10]

Detailed Experimental Protocol

This two-part protocol is adapted from the work of M. A. Saleh et al.[9]

Part A: Microwave-Assisted Perkin Rearrangement

  • Reaction Setup: In a microwave process vial, dissolve the 3-bromocoumarin (1.0 mmol) in ethanol (2 mL). Add a 25% aqueous solution of sodium hydroxide (NaOH, 1 mL).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with the temperature reaching approximately 79 °C.

  • Acidification: After the reaction, cool the vial in an ice bath. Acidify the reaction mixture to a pH of 2 by adding 6M hydrochloric acid (HCl). This will cause the benzofuran-2-carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum. The product is typically of high purity and may not require further purification.

Part B: Fischer Esterification

  • Esterification Setup: Suspend the dried benzofuran-2-carboxylic acid (1.0 mmol) in the desired alcohol (e.g., ethanol or methanol, 10-15 mL).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 2-3 drops).

  • Reaction: Heat the mixture to reflux for 4-6 hours until TLC indicates the consumption of the starting material.

  • Workup and Purification: Cool the mixture, neutralize the acid with a saturated sodium bicarbonate solution, and extract the ester with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude ester, which can be purified by column chromatography if necessary.

Data Summary: Perkin Rearrangement
Starting MaterialProduct (Acid)Microwave ConditionsYieldReference
3-BromocoumarinBenzofuran-2-carboxylic acid300W, 5 min, 79°C96%[9]
6-Chloro-3-bromocoumarin5-Chlorobenzofuran-2-carboxylic acid300W, 5 min, 79°C98%[9]
6,8-Dibromo-3-bromocoumarin5,7-Dibromobenzofuran-2-carboxylic acid300W, 5 min, 79°C98%[9]

Conclusion

The synthesis of benzofuran-2-carboxylic acid esters is a well-established field with a rich variety of methodologies. This guide has detailed three powerful and reliable protocols, each grounded in distinct chemical principles. The classical one-pot synthesis from salicylaldehydes offers simplicity and directness. The palladium-catalyzed tandem Sonogashira-cyclization provides versatility and efficiency for constructing complex analogues. Finally, the microwave-assisted Perkin rearrangement showcases how modern technology can dramatically enhance a classic transformation. By understanding the causality behind these experimental choices, researchers in drug development can strategically select and optimize the ideal synthetic route to accelerate their discovery programs.

References

  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • Saleh, M. A., A-S, Y., & El-S-A, M. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: [Link]

  • Nilsson, D., Nordeman, P., & Larhed, M. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Available from: [Link]

  • Saleh, M. A., A-S, Y., & El-S-A, M. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available from: [Link]

  • Cimarelli, C., & Palmieri, G. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(5), 2668-2679. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Xie, Y.-S., et al. (2014). Microwave-assisted parallel synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic and antipyretic agents. Tetrahedron Letters, 55(17), 2796-2800. Available from: [Link]

  • D'eath, J., et al. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Greener Education Materials for Chemists. Available from: [Link]

  • Martinez Troncoso, L., & Yamaguchi, K. (n.d.). Synthesis of Substituted Benzofuran-2-Carboxylic Acid Ethyl Ester. Middle Atlantic Regional Meeting of the American Chemical Society. Available from: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]

  • Ravikumar, V., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-777. Available from: [Link]

  • Nilsson, D., Nordeman, P., & Larhed, M. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. Available from: [Link]

  • Singh, P., & Kaur, M. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research, 5(5), 1476-1488. Available from: [Link]

  • Nilsson, D., Nordeman, P., & Larhed, M. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Available from: [Link]

  • Patel, H., et al. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 795-823. Available from: [Link]

  • Thomas, A. M., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547. Available from: [Link]

  • Bakherad, M., et al. (2018). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines. European Journal of Organic Chemistry, 2018(31), 4299-4306. Available from: [Link]

  • Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Chemistry - An Asian Journal, 10(7), 1547-1551. Available from: [Link]

  • Thomas, A. M., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547. Available from: [Link]

  • Hu, J., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66(3), 745-750. Available from: [Link]

  • Reddy, G. O., & Reddy, P. S. N. (2013). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 3(43), 20789-20794. Available from: [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available from: [Link]

  • Ghaffari, M., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters, 15(10), 2442-2445. Available from: [Link]

  • Sanna, C., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles, 81(12), 2865-2873. Available from: [Link]

  • Subramaniam, S. V., et al. (2018). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 16(27), 4973-4981. Available from: [Link]

  • Patel, D., & Shah, V. H. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of ChemTech Research, 3(2), 638-644. Available from: [Link]

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a selective, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid. Benzofuran derivatives are a significant class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, making them key targets in pharmaceutical research and development.[1][2] The developed method utilizes a C18 stationary phase with a gradient elution of an acidified water and acetonitrile mobile phase, coupled with UV detection. The protocol has been structured to be self-validating, with all steps grounded in established principles of chromatographic science and aligned with International Council for Harmonisation (ICH) guidelines.[3][4] This document provides a comprehensive guide, from mobile phase preparation to full method validation, intended to be a ready-to-implement protocol for quality control, stability testing, and research applications.

Introduction: The Rationale for Method Development

This compound belongs to the benzofuran class of compounds, which are foundational scaffolds in medicinal chemistry due to their presence in numerous biologically active natural and synthetic products.[2] The development of robust analytical methods is therefore critical for ensuring the quality, purity, and potency of these molecules throughout the drug development lifecycle.

The primary analytical challenge for a carboxylic acid-containing analyte like this is managing its ionization state to achieve reproducible retention and symmetrical peak shapes. The developed RP-HPLC method directly addresses this by controlling the mobile phase pH. By maintaining a pH well below the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form.[5] This enhances its hydrophobicity, leading to optimal interaction with the C18 stationary phase and resulting in excellent chromatographic performance. This application note provides not just a protocol, but the scientific reasoning behind the selected parameters, ensuring users can adapt and troubleshoot the method effectively.

Chromatographic Method and Materials

A successful HPLC analysis begins with a well-defined set of conditions and high-purity materials. The following parameters were optimized for the separation and quantification of this compound.

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or variable wavelength UV detector.

  • Analytical Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.

  • Chemicals:

    • This compound reference standard (Purity ≥95%)[6]

    • Acetonitrile (HPLC Grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (or Acetic Acid, HPLC Grade)

Optimized Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Stationary Phase C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 282 nm (or λmax determined by DAD scan)
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Selection: A gradient elution is employed to ensure that the analyte elutes with a sharp peak while also cleaning the column of any more hydrophobic impurities.[1] Acidification of the mobile phase with 0.1% formic acid suppresses the ionization of the carboxylic acid moiety, which is essential for achieving good peak shape and stable retention on a reversed-phase column.[5][7] A column temperature of 30 °C ensures run-to-run reproducibility by mitigating fluctuations in ambient temperature.

Experimental Protocols

The following protocols provide step-by-step instructions for solution preparation and analysis.

Solution Preparation Workflow

G cluster_0 Core Validation Parameters cluster_1 Performance Limits cluster_2 Reliability Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Method Precision->Accuracy Precision->Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method SystemSuitability System Suitability SystemSuitability->Method

Caption: Logical relationship of validation parameters per ICH guidelines.

Validation Parameters and Acceptance Criteria

The table below outlines the key validation experiments and their typical acceptance criteria.

Validation ParameterExperimental ApproachAcceptance Criteria
System Suitability Inject a working standard solution (e.g., 50 µg/mL) six times at the start of the validation run.%RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000
Specificity Analyze blank (diluent), placebo (matrix without analyte), and a spiked sample.No interfering peaks at the retention time of the analyte. Peak purity should pass.
Linearity & Range Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999
Accuracy (Recovery) Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): 6 replicate injections of the same sample. Intermediate: Repeat on a different day.%RSD ≤ 2.0%
LOD & LOQ Determine based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.S/N ratio of ~3 for LOD and ~10 for LOQ.
Robustness Make small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2).System suitability parameters must still be met. %RSD of results should be acceptable.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method's grounding in fundamental chromatographic principles, such as pH control for a carboxylic acid analyte, ensures its robustness. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, confirms that the method is accurate, precise, and specific, making it highly suitable for routine use in quality control and research environments within the pharmaceutical industry.

References

  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8).
  • PubMed. Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters.
  • BenchChem. Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Patel, K. M., et al. (2016). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID AND ITS THREE PROCESS RELATED IMPURITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1645-1661.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Sigma-Aldrich. 3,6,7-trimethyl-1-benzofuran-2-carboxylic acid.
  • Bhaskar, G. & Yadav, G. (2018). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences, 80(4), 767-773.

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 3,6,7-Trimethyl-Benzofuran-2-Carbonsäure für biologische Testsysteme

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Hier sind die detaillierten Anwendungs- und Protokollhinweise zur Derivatisierung von 3,6,7-Trimethyl-benzofuran-2-carbonsäure für Bioassays.

Autor: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 17. Januar 2026 Dokument-ID: APN-TMBFCA-2026-01

Einleitung: Das Potenzial des Benzofuran-Gerüsts

Das Benzofuran-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher Naturstoffe und synthetischer Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten.[1][2][3][4] Diese reichen von antitumoralen und antimikrobiellen bis hin zu entzündungshemmenden und antiviralen Eigenschaften.[1][3] Die 3,6,7-Trimethyl-benzofuran-2-carbonsäure stellt ein vielversprechendes Ausgangsmolekül für die Wirkstoffforschung dar. Die Carboxylgruppe an der C-2-Position ist ein idealer und reaktiver "Griff", der eine systematische chemische Modifikation ermöglicht.

Die Derivatisierung dieser Säure ist ein entscheidender Schritt, um die Struktur-Wirkungs-Beziehungen (SAR) zu erforschen, die pharmakokinetischen Eigenschaften wie Löslichkeit und Stabilität zu optimieren und letztendlich neue Leitstrukturen mit verbesserter Wirksamkeit und Selektivität zu identifizieren.[1] Dieser Leitfaden bietet detaillierte, validierte Protokolle zur Synthese von Ester- und Amid-Derivaten sowie zu deren anschließender Evaluierung in primären antimikrobiellen und zytotoxischen Bioassays.

Teil 1: Synthese und Derivatisierung

Die strategische Modifikation der Carboxylgruppe ermöglicht die Erstellung einer diversifizierten Bibliothek von Verbindungen, die für das biologische Screening unerlässlich ist. Wir konzentrieren uns auf zwei fundamentale Transformationen: Veresterung und Amidierung.

Workflow der chemischen Derivatisierung

G A 3,6,7-Trimethyl-benzofuran- 2-carbonsäure (Ausgangsmaterial) B Protokoll 1: Veresterung A->B Alkohol (R-OH) Katalysator C Protokoll 2: Amidierung A->C Amin (R-NH2) Kopplungsreagenz D Ester-Derivatbibliothek (R-O-) B->D E Amid-Derivatbibliothek (R-NH-) C->E F Biologisches Screening D->F E->F

Abbildung 1: Allgemeiner Workflow von der Ausgangssubstanz zu den Derivatbibliotheken.

Protokoll 1: Synthese von Ester-Derivaten mittels DCC/DMAP-Kopplung

Rationale: Die Veresterung über Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) ist eine milde und hocheffiziente Methode, die unter nicht-sauren Bedingungen bei Raumtemperatur abläuft.[5] Sie eignet sich besonders für Alkohole, die unter den harschen Bedingungen der Fischer-Veresterung empfindlich wären.

Prinzip: DCC aktiviert die Carboxylgruppe, um ein reaktives O-Acylisoharnstoff-Intermediat zu bilden. DMAP fungiert als nukleophilierender Katalysator, der dieses Intermediat in einen noch reaktiveren Acylpyridinium-Spezies umwandelt, welcher dann leicht vom Alkohol angegriffen wird. Der Nachteil ist die Bildung von Dicyclohexylharnstoff (DCU) als unlöslichem Nebenprodukt, das abfiltriert werden muss.[5]

Materialien:

  • 3,6,7-Trimethyl-benzofuran-2-carbonsäure

  • Gewünschter Alkohol (z.B. Methanol, Benzylalkohol)

  • Dicyclohexylcarbodiimid (DCC)

  • 4-Dimethylaminopyridin (DMAP)

  • Wasserfreies Dichlormethan (DCM)

  • Wasserfreie Natriumsulfat (Na₂SO₄)

  • Rundkolben, Magnetrührer, Eisbad, Filterapparatur

Schritt-für-Schritt-Protokoll:

  • Ansatz: Lösen Sie 1 Äquivalent (eq) der 3,6,7-Trimethyl-benzofuran-2-carbonsäure, 1.5 eq des Alkohols und 0.1 eq DMAP in wasserfreiem DCM in einem Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff).

  • Kühlung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • DCC-Zugabe: Fügen Sie langsam eine Lösung von 1.1 eq DCC in einer kleinen Menge wasserfreiem DCM hinzu.

  • Reaktion: Entfernen Sie das Eisbad nach 15 Minuten und lassen Sie die Reaktion bei Raumtemperatur für 3-5 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird der ausgefallene Dicyclohexylharnstoff (DCU) durch Filtration abgetrennt.

  • Extraktion: Das Filtrat wird in einen Scheidetrichter überführt und nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.[6]

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Reinigung: Das Rohprodukt wird bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt, um den reinen Ester zu erhalten.

Tabelle 1: Hypothetische Daten für die Synthese von Ester-Derivaten

Derivat (R-Gruppe) Alkohol (1.5 eq) Reaktionszeit (h) Hypothetische Ausbeute (%)
Methyl Methanol 3 92
Ethyl Ethanol 3 90
Benzyl Benzylalkohol 4 85

| Isopropyl | Isopropanol | 5 | 78 |

Protokoll 2: Synthese von Amid-Derivaten über Säurechlorid-Aktivierung

Rationale: Die Umwandlung der Carbonsäure in ein Säurechlorid mit Thionylchlorid (SOCl₂) ist eine robuste und klassische Methode zur Aktivierung für die anschließende Amidierung.[7][8] Das hochreaktive Säurechlorid reagiert schnell mit einer Vielzahl von primären und sekundären Aminen.

Prinzip: Thionylchlorid reagiert mit der Carbonsäure unter Bildung des Säurechlorids, wobei gasförmige Nebenprodukte (SO₂ und HCl) entstehen, die die Reaktion in Richtung des Produkts treiben. Das Säurechlorid wird dann in situ mit dem gewünschten Amin umgesetzt, um das Amid zu bilden.

Materialien:

  • 3,6,7-Trimethyl-benzofuran-2-carbonsäure

  • Thionylchlorid (SOCl₂)

  • Gewünschtes Amin (z.B. Anilin, Morpholin)

  • Wasserfreies Toluol oder DCM

  • Triethylamin (TEA) oder Pyridin (als Säurefänger)

  • Rundkolben mit Rückflusskühler, Magnetrührer, Heizquelle

Schritt-für-Schritt-Protokoll:

  • Säurechlorid-Bildung: Geben Sie 1 eq der 3,6,7-Trimethyl-benzofuran-2-carbonsäure in einen trockenen Rundkolben. Fügen Sie unter Rühren langsam einen Überschuss (ca. 3-5 eq) Thionylchlorid hinzu.

  • Reaktion: Erhitzen Sie die Mischung für 1-2 Stunden unter Rückfluss. Der Überschuss an Thionylchlorid kann anschließend unter reduziertem Druck abdestilliert werden.

  • Amidierung: Lösen Sie das rohe Säurechlorid in wasserfreiem Toluol oder DCM. Kühlen Sie die Lösung auf 0 °C.

  • Amin-Zugabe: Fügen Sie langsam eine Lösung von 2.2 eq des gewünschten Amins und 1.1 eq Triethylamin (als Base) in DCM hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die DC-Analyse den vollständigen Umsatz anzeigt.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit Wasser, 1 M HCl und gesättigter Natriumbicarbonatlösung.

  • Trocknung und Aufkonzentrierung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

  • Reinigung: Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Tabelle 2: Hypothetische Daten für die Synthese von Amid-Derivaten

Derivat (R-Gruppe) Amin (2.2 eq) Reaktionszeit (h) Hypothetische Ausbeute (%)
Phenylamid Anilin 2 88
Benzylamid Benzylamin 2 91
Morpholid Morpholin 3 84

| Cyclohexylamid | Cyclohexylamin | 3 | 86 |

Teil 2: Biologische Evaluierung der Derivatbibliothek

Nach der Synthese ist das Screening der Verbindungen auf biologische Aktivität der nächste entscheidende Schritt.[9][10] Wir stellen hier Protokolle für ein primäres antimikrobielles und ein zytotoxisches Screening vor.

Workflow des biologischen Screenings

G cluster_0 Synthetisierte Derivatbibliothek A Ester- & Amid-Derivate B Protokoll 3: Antimikrobielles Screening (Agar-Diffusionstest) A->B C Protokoll 4: Zytotoxizitäts-Screening (MTT-Assay) A->C D Identifizierung antimikrobieller Hits B->D Zone of Inhibition > X mm E Identifizierung zytotoxischer Hits C->E IC50 < Y µM F Weiterführende Studien (MIC-Bestimmung, MoA) D->F E->F

Abbildung 2: Screening-Kaskade zur Identifizierung biologisch aktiver "Hits".

Protokoll 3: Antimikrobielle Aktivitätsprüfung (Agar-Well-Diffusionsmethode)

Rationale: Die Agar-Diffusionsmethode ist ein weit verbreiteter, kostengünstiger und zuverlässiger qualitativer Test, um die antimikrobielle Aktivität einer Substanz gegen verschiedene Mikroorganismen zu bewerten.[11][12][13] Er ermöglicht ein schnelles Screening einer großen Anzahl von Verbindungen.

Prinzip: Eine standardisierte Suspension des Testmikroorganismus wird gleichmäßig auf einer Agarplatte verteilt. In den Agar werden Löcher (Wells) gestanzt, in die die zu testenden Substanzen gefüllt werden. Während der Inkubation diffundiert die Substanz in den Agar. Ist die Substanz wirksam, entsteht um das Loch eine klare Zone, in der kein mikrobielles Wachstum stattfindet (Hemmhof).[13] Der Durchmesser dieses Hofes korreliert mit der Wirksamkeit der Substanz.[11]

Materialien:

  • Müller-Hinton-Agar (MHA)-Platten

  • Teststämme (z.B. Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile Nährbouillon (z.B. Tryptic Soy Broth)

  • 0.5 McFarland Trübungsstandard

  • Sterile Wattestäbchen, sterile Lochstanze (6 mm), Mikropipetten

  • Lösung der Testsubstanzen (z.B. 1 mg/mL in DMSO)

  • Positivkontrolle (z.B. Gentamicin-Lösung), Negativkontrolle (DMSO)

  • Inkubator (37 °C)

Schritt-für-Schritt-Protokoll:

  • Inokulum-Präparation: Beimpfen Sie sterile Nährbouillon mit Kolonien des Teststammes von einer frischen Kultur. Inkubieren Sie bei 37 °C, bis die Trübung dem 0.5 McFarland-Standard entspricht.

  • Platten-Inokulation: Tauchen Sie ein steriles Wattestäbchen in die Bakteriensuspension und streichen Sie es gleichmäßig über die gesamte Oberfläche einer MHA-Platte, um einen Bakterienrasen zu erzeugen.[14][15]

  • Löcher stanzen: Stanzen Sie mit einer sterilen Lochstanze gleichmäßig verteilte Löcher in den Agar.

  • Substanz-Applikation: Pipettieren Sie ein definiertes Volumen (z.B. 50 µL) jeder Testsubstanzlösung, der Positiv- und der Negativkontrolle in die jeweiligen Löcher.[16]

  • Inkubation: Inkubieren Sie die Platten über Nacht (16-18 Stunden) bei 37 °C.

  • Auswertung: Messen Sie den Durchmesser der Hemmhöfe in Millimetern (mm) mit einem Lineal oder einer Schieblehre.

Tabelle 3: Hypothetische antimikrobielle Screening-Daten (Hemmhofdurchmesser in mm)

Derivat-ID S. aureus (Gram-positiv) E. coli (Gram-negativ)
Ausgangssäure 8 7
Ester-Methyl 12 8
Ester-Benzyl 15 9
Amid-Phenyl 18 11
Amid-Morpholid 22 14
Gentamicin (Pos.) 25 23

| DMSO (Neg.) | 6 | 6 |

Protokoll 4: Zytotoxizitäts-Screening (MTT-Assay)

Rationale: Der MTT-Assay ist ein etablierter, quantitativer kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität, die als Indikator für Zellviabilität, Proliferation und Zytotoxizität dient.[17] Er ist ein Standardverfahren im frühen Stadium der Wirkstoffentwicklung, insbesondere in der Krebsforschung.[9][18]

Prinzip: Metabolisch aktive, lebensfähige Zellen können das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Reduktase-Enzyme in ein unlösliches, violettes Formazan-Produkt umwandeln.[17][19] Die Menge des gebildeten Formazans, die nach Solubilisierung photometrisch gemessen wird, ist direkt proportional zur Anzahl der lebenden Zellen.[19]

Materialien:

  • Humane Tumorzelllinie (z.B. HeLa, MCF-7)

  • Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FCS) und Antibiotika

  • 96-Well-Zellkulturplatten

  • MTT-Lösung (5 mg/mL in PBS, sterilfiltriert)[20][21]

  • Solubilisierungslösung (z.B. DMSO oder 0.04 M HCl in Isopropanol)

  • Mikroplatten-Photometer (ELISA-Reader)

Schritt-für-Schritt-Protokoll:

  • Zellaussaat: Säen Sie Zellen in einer Dichte von ca. 5.000-10.000 Zellen pro Well in eine 96-Well-Platte aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5% CO₂, damit sie anhaften können.

  • Substanzbehandlung: Entfernen Sie das Medium und fügen Sie frisches Medium hinzu, das serielle Verdünnungen Ihrer Testsubstanzen enthält. Fügen Sie auch Wells für die Negativkontrolle (nur Medium/DMSO) und die Positivkontrolle (z.B. Doxorubicin) hinzu.

  • Inkubation: Inkubieren Sie die Platten für die gewünschte Expositionszeit (z.B. 48 oder 72 Stunden).

  • MTT-Zugabe: Entfernen Sie das substanzhaltige Medium und geben Sie 100 µL frisches Medium plus 10 µL der MTT-Lösung (Endkonzentration ca. 0.5 mg/mL) in jedes Well.[19]

  • Formazan-Bildung: Inkubieren Sie die Platten für 2-4 Stunden bei 37 °C, bis violette Kristalle in den Zellen sichtbar sind.

  • Solubilisierung: Entfernen Sie die MTT-haltige Lösung vorsichtig und fügen Sie 100-150 µL der Solubilisierungslösung zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.[17][20] Schütteln Sie die Platte für ca. 15 Minuten auf einem Orbitalschüttler.[20][21]

  • Messung: Messen Sie die Extinktion bei einer Wellenlänge von ca. 570 nm.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50% der Zellen gehemmt werden).

Tabelle 4: Hypothetische Zytotoxizitäts-Daten (IC₅₀ in µM) gegen HeLa-Zellen

Derivat-ID IC₅₀ (µM)
Ausgangssäure > 100
Ester-Methyl 85.2
Ester-Benzyl 45.7
Amid-Phenyl 12.3
Amid-Morpholid 28.9

| Doxorubicin (Pos.) | 0.8 |

Zusammenfassung und Ausblick

Dieser Leitfaden beschreibt einen systematischen und rationalen Ansatz zur Derivatisierung von 3,6,7-Trimethyl-benzofuran-2-carbonsäure und zur anschließenden biologischen Evaluierung der resultierenden Verbindungsbibliothek. Die vorgestellten Protokolle für die Synthese von Estern und Amiden sowie für antimikrobielle und zytotoxische Assays bieten eine solide Grundlage für die Identifizierung von "Hit"-Verbindungen.

Die Identifizierung von Hits ist der erste Schritt in einem langen Prozess. Für antimikrobiell aktive Verbindungen wären die nächsten Schritte die Bestimmung der minimalen Hemmkonzentration (MHK) und der minimalen bakteriziden Konzentration (MBK).[10][22] Für zytotoxische Hits sind Studien zum Mechanismus des Zelltods (z.B. Apoptose-Assays) und die Untersuchung der Selektivität gegenüber nicht-kanzerogenen Zelllinien von entscheidender Bedeutung.

Referenzen

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]

  • Cytotoxicity Assays | Life Science Applications . [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery . ResearchGate. [Link]

  • MTT Proliferation Assay Protocol . ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

  • In Vitro Cytotoxicity Assay . Alfa Cytology. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay . NorthEast BioLab. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . NIH. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents . PMC - NIH. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives . MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives . PMC - PubMed Central. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . Hardy Diagnostics. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives . [Link]

  • Esterification of Carboxylic Acids with . Organic Syntheses Procedure. [Link]

  • Experimental Procedure for Esterification | Writing in Biology . [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review . PMC - PubMed Central. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity . [Link]

  • A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene . PubMed. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . PMC. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . NIH. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . PMC. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids . Der Pharma Chemica. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies . MDPI. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates . [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS . [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . [Link]

  • Making Amides from Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction . PMC - PubMed Central. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives . Semantic Scholar. [Link]

  • Synthesis of benzofuran-7-carboxylic acid . PrepChem.com. [Link]

  • Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry . PubMed. [Link]

  • Acids: Derivatization for GC Analysis . [Link]

Sources

Application Notes and Protocols for 3,6,7-Trimethyl-benzofuran-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Forward

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in biologically active natural products and synthetic compounds. Derivatives of benzofuran-2-carboxylic acid, in particular, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties. This guide focuses on a specific, yet underexplored, analogue: 3,6,7-Trimethyl-benzofuran-2-carboxylic acid . While direct experimental data for this compound is not extensively available in current literature, this document serves as a comprehensive, predictive guide based on established principles of medicinal chemistry and the known bioactivities of structurally related multi-alkylated benzofuran derivatives.

Herein, we provide hypothesized synthetic routes, detailed protocols for biological evaluation, and insights into the potential mechanistic pathways this compound may influence. The aim is to equip researchers with the foundational knowledge and practical methodologies to investigate the therapeutic potential of this compound.

Introduction to the Therapeutic Potential of Alkylated Benzofuran-2-Carboxylic Acids

Benzofuran-2-carboxylic acids are characterized by a bicyclic structure where a benzene ring is fused to a furan ring, with a carboxylic acid group at the 2-position of the furan ring. The versatility of this scaffold allows for substitutions at various positions, profoundly influencing its physicochemical properties and biological activity.

The introduction of alkyl groups, such as methyl groups, can significantly impact a molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. The specific substitution pattern of this compound suggests a compound with potentially enhanced cell permeability and unique binding characteristics. Based on the extensive research on analogous compounds, we can hypothesize its potential applications in several key therapeutic areas.[1][2][3][4]

Hypothesized Biological Activities:
  • Anticancer Activity: Many benzofuran derivatives exhibit potent cytotoxicity against various cancer cell lines. The substitution pattern can influence the mechanism of action, which may include the inhibition of protein kinases like Pim-1, disruption of microtubule polymerization, or induction of apoptosis.[1][2][3][4][5]

  • Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties. The lipophilicity conferred by the methyl groups may enhance the compound's ability to penetrate microbial cell membranes.[6]

  • Enzyme Inhibition: Benzofuran-2-carboxylic acids have been identified as inhibitors of various enzymes, including kinases and monoamine oxidases. The carboxylic acid moiety often plays a crucial role in forming key interactions within the enzyme's active site.

Synthesis of this compound: A Proposed Pathway

While a specific synthesis for this compound is not documented, a plausible and efficient route can be designed based on established methods for constructing multi-substituted benzofurans. A common and effective strategy involves the Perkin rearrangement of a suitably substituted 3-halocoumarin.

The following proposed synthetic workflow outlines a logical sequence for the preparation of the target compound.

Synthesis_Workflow A 2,3-Dimethylphenol B 2-Hydroxy-3,4-dimethylbenzaldehyde A->B Formylation (e.g., Duff reaction) C 3,6,7-Trimethylcoumarin B->C Knoevenagel condensation with diethyl malonate followed by decarboxylation D 3-Bromo-3,6,7-trimethylcoumarin C->D Bromination (e.g., NBS) E This compound D->E Perkin Rearrangement (e.g., NaOH, EtOH, Microwave) MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Kinase_Inhibition_Pathway Pim1 Pim-1 Kinase PhosphoSubstrate Phosphorylated Substrate Pim1->PhosphoSubstrate Phosphorylation Substrate Substrate (e.g., BAD, p27) Substrate->Pim1 CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Apoptosis Inhibition of Apoptosis PhosphoSubstrate->Apoptosis Inhibitor This compound Inhibitor->Pim1 Inhibition

Sources

Application Notes and Protocols for the Antimicrobial and Antifungal Screening of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with numerous natural and synthetic analogues demonstrating potent antimicrobial and antifungal activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of a novel derivative, 3,6,7-Trimethyl-benzofuran-2-carboxylic acid , for its potential antimicrobial and antifungal efficacy. The protocols herein are designed to establish a foundational activity profile, from initial qualitative screening to quantitative determination of inhibitory and cidal concentrations, grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Rationale for Screening Benzofuran Derivatives

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core component in a multitude of biologically active molecules.[4] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[2][5][6] The mechanism of action for many benzofuran compounds is multifaceted, ranging from the inhibition of essential enzymes like N-myristoyltransferase in fungi to disruption of bacterial cell processes.[7][8]

Given this established potential, the targeted synthesis and screening of novel benzofuran structures is a rational approach in the search for new anti-infective leads. This compound is one such candidate. Its carboxylic acid functional group may influence its solubility and interaction with biological targets, while the trimethylated benzofuran core provides a lipophilic character that could facilitate membrane transport.[9] This guide outlines a robust, multi-stage screening cascade to rigorously evaluate its antimicrobial potential.

Compound Profile:

  • Compound: this compound

  • IUPAC Name: 3,6,7-trimethyl-1-benzofuran-2-carboxylic acid

  • Molecular Formula: C₁₂H₁₂O₃

  • Rationale for Screening: Belongs to the benzofuran class of compounds, which has well-documented antimicrobial and antifungal properties.[10][11][12][13][14]

Part I: Preliminary Screening via Agar Well Diffusion Assay

Expertise & Experience: The agar well diffusion method is an excellent first-pass screening tool.[15] It is technically simple, cost-effective, and provides a clear visual indication of antimicrobial activity.[16][17] This assay works on the principle of diffusion: the test compound migrates from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well. The size of this zone correlates with the compound's potency and diffusion characteristics.[15][18]

Protocol 2.1: Agar Well Diffusion
  • Preparation of Media: Prepare Mueller-Hinton Agar (MHA) for bacterial screening and Potato Dextrose Agar (PDA) or RPMI Agar for fungal screening, according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Inoculum Preparation:

    • Bacteria: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Yeast (e.g., Candida albicans): Prepare inoculum as described for bacteria.

    • Molds (e.g., Aspergillus fumigatus): Grow the mold on a PDA slant for 5-7 days. Harvest conidia by flooding the slant with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of approximately 1 x 10⁶ conidia/mL using a hemocytometer.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plate to create a uniform lawn of microbial growth.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[15]

  • Compound Loading:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A typical starting concentration is 10 mg/mL.

    • Aseptically add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Controls:

    • Positive Control: Add a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to a separate well.

    • Negative Control: Add the solvent (e.g., DMSO) alone to another well to ensure it has no intrinsic antimicrobial activity.

  • Incubation:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.[15]

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the well.

Visualization: Agar Well Diffusion Workflow

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Media Prepare & Pour Agar Plates Lawn Create Microbial Lawn Media->Lawn Inoculum Prepare 0.5 McFarland Inoculum Inoculum->Lawn Punch Punch Wells Lawn->Punch Load Load Compound & Controls Punch->Load Incubate Incubate Plates (18-48h) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Result Qualitative Result: Active / Inactive Measure->Result

Caption: Workflow for preliminary antimicrobial screening using the agar well diffusion method.

Part II: Quantitative Analysis via Broth Microdilution (MIC)

Expertise & Experience: Following a positive result in the preliminary screen, a quantitative assessment is crucial. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[19][20] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] This method, standardized by CLSI, allows for precise comparison between compounds and against established drugs.[21][22] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format, making it highly efficient for dose-response analysis.[20][23]

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines for bacteria and M38-A for fungi.[21][24]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12.

    • In well 1, add 100 µL of the test compound at a concentration that is 4x the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, add a 512 µg/mL solution).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as in Protocol 2.1.

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. This will bring the total volume in each well to 100 µL and dilute the compound to its final test concentration.

  • Controls (Crucial for Self-Validation):

    • Well 11 (Growth Control): Contains 50 µL of broth and 50 µL of inoculum (no compound). This well must show turbidity for the test to be valid.

    • Well 12 (Sterility Control): Contains 100 µL of broth only (no compound, no inoculum). This well must remain clear.

  • Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19]

    • Growth can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.

Visualization: Broth Microdilution (MIC) Workflow

MIC_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_analysis Analysis Start Start with 96-Well Plate AddBroth Add Broth to Wells 2-12 Start->AddBroth AddCompound Add 4x Compound to Well 1 AddBroth->AddCompound SerialDilute Perform 2-fold Serial Dilution (Well 1 -> Well 10) AddCompound->SerialDilute InoculateWells Inoculate Wells 1-11 SerialDilute->InoculateWells PrepInoculum Prepare & Standardize Inoculum (5x10^5 CFU/mL) PrepInoculum->InoculateWells Incubate Incubate Plate InoculateWells->Incubate Controls Well 11: Growth Control Well 12: Sterility Control InoculateWells->Controls Read Visually Inspect for Growth (or Read OD600) Incubate->Read DetermineMIC Identify Lowest Concentration with No Growth Read->DetermineMIC

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Part III: Determining Cidal vs. Static Activity (MBC/MFC)

Expertise & Experience: The MIC value reveals the concentration that inhibits growth but does not distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity. This distinction is clinically significant. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is a straightforward extension of the MIC test.[25] It determines the lowest concentration of a compound that kills ≥99.9% of the initial microbial inoculum.[25][26] A compound is generally considered cidal if the MBC/MFC is no more than four times the MIC.[25]

Protocol 4.1: MBC/MFC Determination
  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (MHA or PDA).

  • Incubation: Incubate the plates under the appropriate conditions until growth is visible in the control spots (typically 18-24 hours).

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound from the MIC plate that results in no microbial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.[25][27]

Visualization: MBC/MFC Determination Workflow

MBC_Workflow cluster_assay Subculture cluster_analysis Analysis MIC_Plate Completed MIC Plate (No Visible Growth in Wells ≥ MIC) Aliquot Take Aliquot (10 µL) from each clear well MIC_Plate->Aliquot SpotPlate Spot onto fresh Drug-Free Agar Plate Aliquot->SpotPlate Incubate Incubate Plate (18-24h) SpotPlate->Incubate Observe Observe for Colony Growth Incubate->Observe DetermineMBC Identify Lowest Concentration that results in No Growth Observe->DetermineMBC Ratio Calculate Ratio: MBC / MIC DetermineMBC->Ratio

Caption: Workflow for determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

Target Microorganism Strain Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus ATCC 29213 18 16 32 2 Bactericidal
Escherichia coli ATCC 25922 12 64 >256 >4 Bacteriostatic
Pseudomonas aeruginosa ATCC 27853 0 >256 >256 - Inactive

| Ciprofloxacin (Control) | - | 32 | 0.5 | 1 | 2 | Bactericidal |

Table 2: Hypothetical Antifungal Activity of this compound

Target Microorganism Strain Zone of Inhibition (mm) MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Interpretation
Candida albicans ATCC 90028 15 32 64 2 Fungicidal
Aspergillus fumigatus ATCC 204305 10 128 >256 >2 Fungistatic

| Fluconazole (Control) | - | 25 | 2 | 8 | 4 | Fungicidal |

Conclusion

This application note provides a structured and robust framework for the initial antimicrobial and antifungal evaluation of this compound. By following this screening cascade—from qualitative diffusion assays to quantitative MIC and MBC/MFC determinations—researchers can generate a reliable preliminary profile of the compound's activity spectrum and potency. These foundational data are essential for making informed decisions regarding the advancement of promising compounds into further stages of drug discovery, such as mechanism of action studies, toxicity profiling, and in vivo efficacy models.

References

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). American Society for Microbiology. [Link]

  • Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. (2004). Antimicrobial Agents and Chemotherapy, 48(11), 4369-4377. [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. [Link]

  • Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. (1998). Bioorganic & Medicinal Chemistry Letters, 8(18), 2579-2584. [Link]

  • Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. (2022). ResearchGate. [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (2008). European Journal of Medicinal Chemistry, 43(2), 381-388. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Molecules, 28(19), 6825. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2013). International Journal of Pharmacy and Biological Sciences, 3(4), 639-646. [Link]

  • Well diffusion for antifungal susceptibility testing. (2006). Journal of clinical laboratory analysis, 20(6), 210-213. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. [Link]

  • (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2007). ResearchGate. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Determination of minimum inhibitory concentrations. (2001). Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. (n.d.). Nelson Labs. [Link]

  • Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. (n.d.). IVAMI. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques. (2002). Investigative Ophthalmology & Visual Science, 43(13), 1608. [Link]

  • Determination of anti-fungal activity by agar well diffusion method. (2018). ResearchGate. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 104-109. [Link]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. (2022). Expert Opinion on Drug Discovery, 18(1), 79-100. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2017). Clinical Microbiology Reviews, 30(2), 495-517. [Link]

  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition. (2009). Regulations.gov. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Advances, 5(117), 96809-96828. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). ULisboa Research Portal. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules, 15(7), 4737-4749. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2021). Archiv der Pharmazie, 354(12), e2100234. [Link]

  • Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. (2010). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Section B. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(51), 29706-29729. [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. (1996). Farmaco, 51(11), 755-759. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Semantic Scholar. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2013). Molecules, 18(7), 7627-7638. [Link]

  • Carboxylic Acids and Their Derivatives. (n.d.). Cengage. [Link]

Sources

Application Notes and Protocols for Anti-inflammatory Activity Assays of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Benzofuran Scaffolds in Inflammation

Benzofuran, a heterocyclic compound, represents a core structural motif in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2] Among these, the anti-inflammatory potential of benzofuran derivatives has garnered significant attention within the drug discovery community.[1][3][4][5][6] These compounds have been shown to modulate key inflammatory pathways, offering a promising avenue for the development of novel therapeutics for a range of inflammatory disorders.

This guide provides a comprehensive overview of the essential in vitro and in vivo assays for evaluating the anti-inflammatory activity of novel benzofuran derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively screen and characterize these promising compounds. The focus is on explaining the "why" behind experimental choices, ensuring that the described protocols are robust and self-validating.

Pillar 1: Understanding the Inflammatory Cascade and Benzofuran Targets

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key orchestrator of this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][8][9] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IKK complex.[9][10] This complex phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus.[9] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]

Many benzofuran derivatives exert their anti-inflammatory effects by intervening in this pathway.[3][4] They can also target key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX) , which are responsible for the production of prostaglandins and leukotrienes, respectively – potent mediators of inflammation.

Diagram: The NF-κB Signaling Pathway in Inflammation

NF_kappa_B_Pathway Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Cell Surface Receptors (e.g., TLR4) Stimuli->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Activation IkB_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkB_NFkB 3. Phosphorylation of IκBα NFkB NF-κB (Active) Proteasome Proteasome IkB_NFkB->Proteasome 4. Ubiquitination & Degradation of IκBα Nucleus Nucleus NFkB->Nucleus 6. Nuclear Translocation Proteasome->NFkB 5. Release of NF-κB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Expression 7. Transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK Potential Inhibition Benzofuran->NFkB Potential Inhibition

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by benzofuran derivatives.

Pillar 2: In Vitro Assays for Mechanistic Insights

In vitro assays are indispensable for the initial screening of benzofuran derivatives and for elucidating their mechanism of action at a molecular level.

Cell Viability Assay: A Critical First Step

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the cytotoxic potential of the benzofuran derivatives. This ensures that any observed reduction in inflammatory markers is not simply a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11]

Protocol: MTT Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives (typically ranging from 1 µM to 100 µM) for 24-72 hours.[11][12] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 50 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 1-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Rationale: During inflammation, iNOS is upregulated, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common and reliable method for screening anti-inflammatory compounds.[11][13][14][15] The Griess reagent is used to quantify nitrite, a stable breakdown product of NO.[13]

Protocol: Griess Assay for Nitrite Quantification

  • Cell Culture and Treatment: Seed RAW 264.7 cells (5 x 10⁵ cells/well in a 24-well plate) and incubate for 12 hours.[12] Pre-treat the cells with non-toxic concentrations of benzofuran derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.[12]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[13][16]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[12]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (TNF-α and IL-6)

Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that are significantly upregulated during an inflammatory response.[17][18] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages.

Protocol: TNF-α and IL-6 ELISA

  • Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with benzofuran derivatives, as described in the NO assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available kits (e.g., from R&D Systems, Thermo Fisher Scientific).[17][19][20] This typically involves:

    • Coating a 96-well plate with a capture antibody specific for TNF-α or IL-6.[21]

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).[17]

    • Adding a substrate that produces a colorimetric signal.[17]

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Diagram: In Vitro Assay Workflow

In_Vitro_Workflow Start Benzofuran Derivatives RAW_Cells RAW 264.7 Macrophages Start->RAW_Cells Viability Cell Viability Assay (MTT) RAW_Cells->Viability NonToxic Determine Non-Toxic Concentrations Viability->NonToxic LPS_Stimulation LPS Stimulation NonToxic->LPS_Stimulation Select Concentrations Enzyme_Assay Enzyme Inhibition Assays (COX/LOX) NonToxic->Enzyme_Assay Select Concentrations NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay End Mechanistic Insights NO_Assay->End Cytokine_Assay->End Enzyme_Assay->End

Caption: A streamlined workflow for the in vitro evaluation of benzofuran derivatives.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Rationale: To determine if the anti-inflammatory effects of benzofuran derivatives are mediated through the inhibition of the arachidonic acid pathway, direct enzyme inhibition assays are essential. These assays measure the ability of the compounds to block the activity of COX-1, COX-2, and various LOX isoforms.

Protocol: COX-1/COX-2 Inhibition Assay

This assay can be performed using commercially available kits that measure the peroxidase component of COX enzymes.[22]

  • Reagent Preparation: Prepare reagents as per the kit's instructions. This typically includes a reaction buffer, heme, COX-1 or COX-2 enzyme, and a colorimetric substrate.[23][24]

  • Incubation: Incubate the enzyme with various concentrations of the benzofuran derivative for a specified time (e.g., 10 minutes at 37°C).[24]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[23]

  • Absorbance Measurement: Monitor the appearance of the oxidized product by measuring the absorbance at the recommended wavelength (e.g., 590 nm).[22][23]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay

  • Reagents: Prepare a borate buffer, a substrate solution of linoleic acid, and an enzyme solution of 15-LOX.[25]

  • Reaction Mixture: In a quartz cuvette, mix the enzyme solution with the benzofuran derivative (dissolved in DMSO) and incubate for 5 minutes.[25]

  • Reaction Initiation: Add the linoleic acid substrate solution to start the reaction.[25]

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.[25]

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

In Vitro Assay Parameter Measured Typical Positive Control Key Insight
MTT Assay Cell ViabilityDoxorubicinDetermines non-toxic dose range
Griess Assay Nitrite (NO) ProductionL-NAMEInhibition of iNOS pathway
ELISA TNF-α, IL-6 LevelsDexamethasoneInhibition of pro-inflammatory cytokine production
COX Inhibition Prostaglandin ProductionIbuprofen, CelecoxibDirect inhibition of COX-1 and/or COX-2
LOX Inhibition Leukotriene PrecursorsNordihydroguaiaretic acid (NDGA)Direct inhibition of lipoxygenase

Pillar 3: In Vivo Models for Preclinical Validation

In vivo models are crucial for evaluating the efficacy of benzofuran derivatives in a complex biological system.

Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a widely used and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.[26] The subplantar injection of carrageenan induces a biphasic inflammatory response.[26] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[26]

Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).[26]

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Diclofenac), and benzofuran derivative treatment groups.[27]

  • Initial Paw Volume: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[26]

  • Drug Administration: Administer the test compounds and controls orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[28][29]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[26][28]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[26]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[26]

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Cotton Pellet-Induced Granuloma in Rodents

Rationale: This model is used to evaluate the anti-inflammatory activity of compounds in a chronic inflammatory setting.[5] The implantation of cotton pellets induces the formation of granulomatous tissue, which is characteristic of chronic inflammation.

Protocol: Cotton Pellet-Induced Granuloma

  • Animals and Anesthesia: Use Wistar albino rats and anesthetize them.

  • Pellet Implantation: Sterilize pre-weighed cotton pellets and surgically implant them subcutaneously in the axilla or groin region of the rats.

  • Drug Treatment: Administer the benzofuran derivative and a standard drug (e.g., phenylbutazone) orally daily for a set period (e.g., 7 days).[5]

  • Pellet Excision and Weighing: On the final day, euthanize the animals, excise the cotton pellets along with the granuloma tissue, and dry them in an oven.

  • Data Analysis: Weigh the dry pellets and calculate the mean weight of the granuloma tissue for each group. A reduction in the weight of the granuloma indicates anti-inflammatory activity.

Conclusion and Future Directions

The assays and protocols detailed in this guide provide a robust framework for the systematic evaluation of benzofuran derivatives as potential anti-inflammatory agents. By progressing from in vitro mechanistic studies to in vivo preclinical models, researchers can effectively identify and characterize promising lead compounds. Future investigations may also explore more specific molecular targets within the inflammatory cascade and utilize advanced models, such as transgenic animals, to further delineate the therapeutic potential of this versatile chemical scaffold. The integration of these well-established methodologies ensures scientific rigor and accelerates the journey from a promising molecule to a potential therapeutic intervention.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Malterud, K. E. (2011). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

  • Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 7, 56. [Link]

  • BenchChem. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • MDPI. (n.d.). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. MDPI. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(15), 4995. [Link]

  • Wang, J., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(3), 177. [Link]

  • Al-Ostath, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 896. [Link]

  • Al-Ghorbani, M., et al. (2024). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Molecules, 29(15), 3450. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Characterization of Nanoparticles Intended for Drug Delivery. Springer. [Link]

  • Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 654-656. [Link]

  • Chen, Y. S., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 14(11), 206. [Link]

  • Kasprzak, A., & Stanczyk, J. (2011). Rat paw oedema modeling and NSAIDs: Timing of effects. Pharmacological Reports, 63(5), 1262-1267. [Link]

  • Dunkhunthod, B., et al. (2021). Determination of Proinflammatory Cytokines (IL-6 and TNF-α) and Anti-inflammatory Cytokines (IL-10) by ELISA. Bio-protocol, 11(4), e3934. [Link]

  • Wang, J., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(3), 177. [Link]

  • Rahman, H., & Kim, Y. S. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(15), 5786. [Link]

  • Al-Ostath, R., et al. (2023). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. ResearchGate. [Link]

  • Marrero-Ponce, Y., et al. (2011). Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. Molecules, 16(12), 10406-10427. [Link]

  • Suttisri, R., et al. (2010). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Thai Journal of Pharmaceutical Sciences, 34(1-2), 39-47. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. Journal of the Iranian Chemical Society, 20(1), 1-18. [Link]

  • Rollando, R., & Warsito, W. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 10(1), 1-6. [Link]

  • NIS Labs. (n.d.). Inhibition of COX-2. NIS Labs. [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28836-28859. [Link]

  • Kumar, A., et al. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 22(3), 241-249. [Link]

  • Kim, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 421-425. [Link]

  • Khan, I., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Kataoka, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53630. [Link]

  • Asghari, S., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 11(3), 105-113. [Link]

  • Yawer, M. A., et al. (2007). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Pakistan Journal of Biological Sciences, 10(23), 4236-4239. [Link]

  • Siddiqui, R. A., et al. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 34(5), 507-514. [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. [Link]

  • Abdel-Mottaleb, Y., et al. (2020). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Molecules, 25(18), 4068. [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 63-71. [Link]

  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Perkin Rearrangement of Substituted Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Perkin rearrangement. This guide is designed for researchers, chemists, and drug development professionals who are working with the conversion of substituted coumarins into benzofuran derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and success of your experiments.

A Note on Terminology: Perkin Rearrangement vs. Perkin Reaction

It is crucial to distinguish between the Perkin rearrangement and the Perkin reaction .

  • The Perkin reaction , first reported in 1868, is a method to synthesize coumarins (or more broadly, cinnamic acids) from salicylaldehydes (or aromatic aldehydes) and an acid anhydride.[1][2]

  • The Perkin rearrangement , reported by the same chemist, William Henry Perkin, in 1870, is a distinct transformation. It involves the ring contraction of a 2- or 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[3][4]

This guide focuses exclusively on the Perkin rearrangement .

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Perkin rearrangement, and why is a strong base essential?

A: The Perkin rearrangement is a base-catalyzed process that transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid through two primary stages.[5]

  • Base-Catalyzed Ring Fission: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the coumarin's lactone ring. This is the rate-determining step of the first stage.[5] This attack forces the lactone ring to open, forming a phenoxide and a carboxylate dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[4] A strong base, like sodium hydroxide, is essential to facilitate this ring-opening, as it must be potent enough to attack the relatively stable lactone.

  • Intramolecular Cyclization: Following the ring opening, the newly formed phenoxide ion acts as an intramolecular nucleophile. It attacks the vinyl halide carbon, displacing the halide and forming the five-membered benzofuran ring. This cyclization is a slower, first-order process.[4][5] Subsequent acidification during the work-up protonates the carboxylate to yield the final benzofuran-2-carboxylic acid product.

Below is a diagram illustrating the accepted mechanistic pathway.

Perkin_Rearrangement_Mechanism Perkin Rearrangement Mechanism cluster_start Starting Material cluster_stage1 Stage 1: Ring Fission cluster_stage2 Stage 2: Cyclization cluster_workup Work-up Coumarin 3-Halocoumarin Intermediate Dianion Intermediate ((E)-2-halo-3-(2-hydroxyphenyl)acrylic acid) Coumarin->Intermediate + OH⁻ (Fast) Product Benzofuran-2-carboxylate Intermediate->Product Intramolecular Nucleophilic Attack (Slow) FinalProduct Benzofuran-2-carboxylic Acid Product->FinalProduct + H⁺ (Acidification)

Caption: Mechanism of the Perkin Rearrangement.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yields in a Perkin rearrangement can typically be traced to three main areas: reaction conditions, substrate quality, or incomplete conversion.

  • Sub-optimal Reaction Conditions: The traditional method requires refluxing for approximately 3 hours.[4] Insufficient heating (time or temperature) will lead to incomplete reaction. The base concentration is also critical; ensure an adequate molar excess of sodium hydroxide is used to drive the initial ring-opening.

  • Substrate Purity: The starting 3-halocoumarin must be pure. Impurities can interfere with the reaction. Confirm the identity and purity of your starting material via NMR or LC-MS before beginning.

  • Inefficient Conversion: The cyclization step is relatively slow.[5] For stubborn substrates, simply extending the reaction time under conventional heating may be necessary. However, a far more effective solution is to switch to microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes and often results in near-quantitative yields.[4]

Q3: I am considering using microwave synthesis to expedite the reaction. What are the key advantages and recommended starting parameters?

A: Microwave-assisted synthesis is a highly effective method for optimizing the Perkin rearrangement.

  • Key Advantages:

    • Drastic Reduction in Reaction Time: Reaction times can be reduced from ~3 hours to just 5 minutes.[4]

    • Improved Yields: Microwave heating often leads to cleaner reactions and significantly higher, often quantitative, yields (e.g., 99%).[4]

    • Energy Efficiency: Rapid, localized heating is more energy-efficient than conventional oil bath reflux.

  • Recommended Starting Parameters: Based on established protocols, a good starting point for the microwave-assisted Perkin rearrangement of 3-bromocoumarins is:

    • Power: 300W

    • Temperature: 79-80°C

    • Time: 5 minutes

    • Solvent: Ethanol with aqueous Sodium Hydroxide

These parameters have been shown to be effective for a range of substituted 3-bromocoumarins, consistently providing excellent yields.[4]

Optimization & Experimental Protocols

The most significant optimization for the Perkin rearrangement is the adoption of microwave-assisted synthesis. Below is a detailed protocol for this modern, high-efficiency method.

Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes the conversion of a substituted 3-bromocoumarin to its corresponding benzofuran-2-carboxylic acid.

Reagents & Equipment:

  • Substituted 3-bromocoumarin (1.0 mmol)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M aqueous solution)

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Microwave synthesis reactor

  • Standard laboratory glassware for work-up

  • Filtration apparatus

Step-by-Step Procedure:

  • Preparation: In a microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol) with ethanol and the aqueous sodium hydroxide solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79°C.[4]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice.

  • Acidification: Acidify the mixture by slowly adding concentrated HCl until the pH is acidic (pH ~2). This will protonate the sodium salt of the product, causing the free acid to precipitate.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization if necessary.

Data Presentation: Yield Comparison

The following table summarizes the high yields achieved for various substituted benzofuran-2-carboxylic acids using the microwave-assisted Perkin rearrangement protocol.[4]

Starting 3-Bromocoumarin DerivativePower (W)Time (min)Temp (°C)Yield of Benzofuran-2-carboxylic Acid (%)
3-bromo-4-methyl-6,7-dimethoxycoumarin30057999
3-bromo-6,7-dimethoxycoumarin30057999
3-bromo-4-methyl-7,8-dimethoxycoumarin30057999
3-bromo-7,8-dimethoxycoumarin30057999

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the Perkin rearrangement.

Troubleshooting_Flowchart Start Reaction Issue Identified Issue_LowYield Low Yield of Product Start->Issue_LowYield Low Conversion? Issue_NoReaction No Reaction / Starting Material Unchanged Start->Issue_NoReaction No Conversion? Check_Conditions Check Reaction Conditions: - Temperature sufficient? - Reaction time adequate? - Base concentration correct? Issue_LowYield->Check_Conditions Yes Check_Purity Verify Purity of 3-Halocoumarin (NMR, LC-MS) Issue_LowYield->Check_Purity No, conditions were optimal Check_Base Verify Base Integrity: - Is NaOH solution fresh? - Correct concentration used? Issue_NoReaction->Check_Base Yes Check_Halogen Confirm Halogen at C3: - Is it a 3-halocoumarin? - Is the C-X bond stable? Issue_NoReaction->Check_Halogen No, base is fine Solution_Microwave Solution: Switch to Microwave Protocol (300W, 5 min, 79°C) Check_Conditions->Solution_Microwave Conditions Sub-optimal Solution_Purify Solution: Purify starting material before reaction. Check_Purity->Solution_Purify Impurities Detected Solution_Base Solution: Prepare fresh NaOH solution and repeat. Check_Base->Solution_Base Base is suspect Solution_Substrate Solution: Confirm starting material structure. Reaction is specific to halocoumarins. Check_Halogen->Solution_Substrate Incorrect Substrate

Caption: Troubleshooting flowchart for the Perkin Rearrangement.

Troubleshooting Q&A

Q: My TLC plate shows a large amount of starting material even after 3 hours of reflux. What's wrong? A: This points to incomplete conversion.

  • Check Your Heat: Ensure your oil bath is at the correct reflux temperature for your solvent (e.g., ethanol).

  • Check Your Base: The base-catalyzed ring fission is the first step. If your sodium hydroxide solution is old or at the wrong concentration, the reaction will not initiate properly. Prepare a fresh solution.

  • Strongly Recommended: As outlined in the protocol section, switching to microwave synthesis will almost certainly solve this issue by ensuring rapid and uniform heating, driving the reaction to completion in minutes.[4]

Q: The reaction worked, but I had to perform extensive chromatography to purify the product. How can I get a cleaner reaction? A: Cleaner reactions are a primary benefit of microwave-assisted synthesis. The focused energy and short reaction times minimize the formation of degradation byproducts that can occur during prolonged heating in a conventional reflux setup. Adopting the microwave protocol should yield a crude product that precipitates upon acidification and requires minimal further purification.

Q: Can I use a 3-chlorocoumarin or 3-iodocoumarin instead of a 3-bromocoumarin? A: Yes, the reaction is general for 3-halocoumarins.[4][5] The rate of the second stage (cyclization) may be affected by the nature of the halogen, as it involves the fission of the carbon-halogen bond.[5] However, the overall transformation remains the same. The microwave protocol is expected to be robust for other 3-halocoumarins as well.

References

  • Wikipedia. Perkin rearrangement. [Link]

  • Sciforum. Further Evidence for the Mechanism of Formation of Coumarin. [Link]

  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]

  • SATHEE. Chemistry Perkin Reaction Mechanism. [Link]

  • BYJU'S. Coumarin Synthesis Mechanism. [Link]

  • Online Organic Chemistry Tutor. Perkin Reaction. [Link]

  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Chemistry LibreTexts. Perkin Reaction. [Link]

  • ResearchGate. Proposed reaction pathway for the synthesis of substituted coumarins. [Link]

  • Sharma, P., & Rane, N. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing. [Link]

  • Organic Reactions. The Perkin Reaction and Related Reactions. [Link]

  • Sciforum. Alternative methodologies for the synthesis of substituted 3-arylcoumarins: Perkin reactions and Palladium-catalyzed synthesis. [Link]

  • MDPI. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. [Link]

  • Mustafa, Y. F., et al. (2020). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid via recrystallization. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested advice to address common challenges and ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for this compound?

A1: The critical first step is solvent selection. The ideal solvent will dissolve the crude this compound completely at an elevated temperature but will have very limited solubility for it at low temperatures (e.g., 0-4 °C). Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Given the trimethyl substitution on the benzofuran core, the molecule will have increased lipophilicity compared to the parent benzofuran-2-carboxylic acid. Therefore, while water can be a starting point for unsubstituted benzofuran-2-carboxylic acid, for this derivative, a solvent system with moderate polarity is recommended.[1][2] A good starting point would be to test solvent pairs like ethanol/water, acetic acid/water, or toluene/hexane.[3]

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue with compounds that have a relatively low melting point or when a solvent with a very high boiling point is used. To prevent this, you can:

  • Use a larger volume of solvent: This keeps the concentration of the solute lower, reducing the saturation point.

  • Lower the temperature of the hot solvent: Ensure you are not exceeding the melting point of your compound.

  • Switch to a lower-boiling point solvent or solvent system.

  • Introduce a seed crystal: A small crystal of the pure compound can provide a nucleation site for crystal growth to occur at a lower temperature.[4]

Q3: The recovery of my purified crystals is very low. What are the likely reasons and how can I improve the yield?

A3: Low recovery can stem from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.[4]

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[4]

  • Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper. To avoid this, use a pre-heated funnel and filter flask.[3]

  • Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Q4: After recrystallization, my product is still not pure. What should I do?

A4: If a single recrystallization does not yield a product of sufficient purity, you can:

  • Perform a second recrystallization: This is often effective if the initial purity was reasonably high.

  • Change the solvent system: Impurities that co-crystallize with your product in one solvent may be more soluble in another.

  • Consider a pre-purification step: If the crude product is very impure, techniques like column chromatography might be necessary to remove the bulk of the impurities before a final recrystallization.[5][6]

  • Wash the filtered crystals: Rinsing the collected crystals with a small amount of cold, fresh solvent can remove residual mother liquor containing dissolved impurities.[3]

Troubleshooting Guide

This section provides a more detailed, cause-and-effect approach to resolving specific issues encountered during the recrystallization of this compound.

Issue 1: The crude material does not dissolve in the hot solvent.
Potential Cause Explanation Recommended Solution
Inappropriate Solvent The polarity of the solvent may be too low or too high to effectively dissolve the compound, even at elevated temperatures.Test a range of solvents with varying polarities. For this compound, consider solvents like ethanol, isopropanol, or acetone, or solvent mixtures such as ethanol/water or toluene/hexane.[3][7]
Insoluble Impurities The crude product may contain significant amounts of insoluble impurities.Add more solvent to ensure the desired compound has a chance to dissolve. If a solid remains, perform a hot filtration to remove the insoluble material.[3]
Insufficient Heat The solvent may not be hot enough to reach the required dissolution temperature.Ensure the solvent is at or near its boiling point. Use a heating mantle or a steam bath for flammable organic solvents.
Issue 2: No crystals form upon cooling.
Potential Cause Explanation Recommended Solution
Solution is not Supersaturated Too much solvent was used, and the solution is not saturated enough for crystals to form upon cooling.Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
Lack of Nucleation Sites Crystal growth requires an initial nucleation site. A very clean solution in a smooth flask may lack these sites.Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of the pure compound.[4]
Compound is Highly Soluble The compound is too soluble in the chosen solvent, even at low temperatures.Add a "poorer" or "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise to the cooled solution until it becomes cloudy, then gently warm until it clears and allow to cool slowly.[3]
Issue 3: The resulting crystals are colored.
Potential Cause Explanation Recommended Solution
Colored Impurities The crude material contains colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Degradation of the Compound The compound may be degrading at the high temperatures used for recrystallization.Use a lower boiling point solvent or perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Filter funnel and filter paper

  • Buchner funnel and flask for vacuum filtration

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and receiving flask. Pour the hot solution through a fluted filter paper to remove the impurities.

  • Crystallization: If using a solvent pair, add the second solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Physicochemical Data

Compound Molecular Formula Molecular Weight ( g/mol ) Reported Melting Point (°C) Notes on Solubility
Benzofuran-2-carboxylic acidC₉H₆O₃162.14193-196Soluble in hot water.[1]
3-Methyl-1-benzofuran-2-carboxylic acidC₁₀H₈O₃176.17192-197Data suggests similar thermal stability to the parent compound.[8]
This compound C₁₂H₁₂O₃204.22Not reported, expected to be highIncreased methyl substitution will decrease polarity and water solubility, favoring organic solvents or solvent mixtures.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve oiling_out Does it 'Oil Out'? dissolve->oiling_out cool Cool Solution crystals_form Do Crystals Form? cool->crystals_form purity_check Check Purity (e.g., MP, TLC) crystals_form->purity_check Yes seed_crystal Add Seed Crystal / Scratch Flask crystals_form->seed_crystal No oiling_out->cool No add_solvent Add More Solvent / Change Solvent oiling_out->add_solvent Yes end_ok Pure Product Obtained purity_check->end_ok Pure end_fail Impure Product purity_check->end_fail Impure rerun Re-run with different solvent/conditions end_fail->rerun charcoal Use Activated Charcoal end_fail->charcoal Colored Impurities add_solvent->dissolve seed_crystal->cool evaporate Evaporate Some Solvent seed_crystal->evaporate Still No Crystals evaporate->cool rerun->dissolve charcoal->dissolve

Caption: Troubleshooting workflow for recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Minimizing Carboxylic Acid Impurity Formation.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
  • Sigma-Aldrich. (n.d.). Benzofuran-2-carboxylic acid.
  • ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid CAS#: 496-41-3.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • ChemSynthesis. (n.d.). 3-methyl-1-benzofuran-2-carboxylic acid.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-774.
  • National Center for Biotechnology Information. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. PubChem.
  • National Center for Biotechnology Information. (n.d.). Benzofuran-2-carboxylic acid. PubChem.
  • ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PubChem.
  • Reddit. (2023). carboxylic acid solubility + TLC.
  • Chemsrc. (n.d.). Benzofuran-2-carboxylic acid.
  • LibreTexts Chemistry. (2019). 4.4 Solubility.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3).
  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.

Sources

Column chromatography techniques for purifying benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in Google searches, focusing on column chromatography for benzofuran derivative purification. I'm gathering details on stationary and mobile phase choices and common challenges. My aim is to build a solid foundation of existing knowledge before moving forward.

Initiating Troubleshooting Research

I'm now diving into troubleshooting scenarios for benzofuran column chromatography. I'm focusing on separation issues, compound degradation, and yield problems. I'm prioritizing authoritative sources for accuracy. I'm also preparing to structure the information logically, aiming for a detailed, Q&A format that explains the reasoning behind each recommendation. I'm focusing on experience-based answers.

Defining Guide Scope

My current focus is defining the guide's scope and structure, and I'm starting by researching column chromatography techniques for purifying benzofuran derivatives, focusing on typical solvents and potential problems. I am also searching for reliable sources for troubleshooting scenarios and solutions. I'm aiming for a logical, Q&A format, building a foundation of knowledge.

Technical Support Center: Tandem Sonogashira Coupling/Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tandem Sonogashira coupling/cyclization reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers face when yields are low or reactions fail. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just solutions, but the underlying chemical principles to empower your experimental design.

FAQs: Understanding the Tandem Reaction

Q1: My tandem Sonogashira/cyclization reaction has a low yield. Where should I start troubleshooting?

A: Low yield in a tandem sequence can stem from either the initial Sonogashira coupling or the subsequent cyclization step. The first diagnostic step is to determine which part of the sequence is failing.

Causality & Experimental Logic: The tandem reaction is a one-pot process where two distinct mechanistic events occur. A failure in the first step (C-C bond formation) will inevitably starve the second step (ring formation) of its required substrate.

Troubleshooting Workflow:

  • Run a Control Reaction: Perform the Sonogashira coupling under identical conditions but without the intention of forcing the cyclization (e.g., shorter reaction time, lower temperature).

  • Monitor by TLC or LC-MS: Track the consumption of your aryl/vinyl halide and the appearance of the coupled, uncyclized intermediate.

  • Analyze the Outcome:

    • If the coupled intermediate is not formed: Your troubleshooting should focus on the Sonogashira coupling conditions (catalyst, base, solvent, etc.).

    • If the coupled intermediate is formed but the cyclized product is not: The issue lies with the cyclization step. This may require a change in catalyst, higher temperatures, or a different solvent system to favor the intramolecular reaction.[1]

Below is a flowchart to guide your initial troubleshooting approach.

G Start Low Yield in Tandem Reaction RunControl Run Sonogashira Coupling Control (Monitor for Intermediate) Start->RunControl CheckIntermediate Is the coupled, uncyclized intermediate formed? RunControl->CheckIntermediate TroubleshootSonogashira Problem is the Sonogashira Coupling. Focus on Catalyst, Base, Solvent. CheckIntermediate->TroubleshootSonogashira No TroubleshootCyclization Problem is the Cyclization. Focus on Temperature, Additives, Catalyst. CheckIntermediate->TroubleshootCyclization Yes

Caption: Initial troubleshooting workflow for tandem reactions.

Troubleshooting the Sonogashira Coupling Step

This section addresses issues related to the initial carbon-carbon bond formation.

Q2: My reaction mixture turned black and stalled. What does this mean?

A: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and agglomeration of your active Pd(0) catalyst.[2] Once the catalyst crashes out of solution, it is no longer available to participate in the catalytic cycle, and the reaction stops.

Causality & Experimental Logic: The active catalyst in the Sonogashira reaction is a soluble, low-valent palladium(0) species. This species is highly sensitive to oxygen and can be unstable at high temperatures or in the presence of impurities.[2][3]

Common Causes & Solutions:

  • Presence of Oxygen: The Pd(0) catalyst is readily oxidized. It is critical to ensure the reaction is performed under a rigorously inert atmosphere.[2]

    • Solution: Degas all solvents and reagents (especially amine bases) thoroughly using techniques like freeze-pump-thaw or by bubbling with argon or nitrogen for at least 30 minutes.[4] Use Schlenk line techniques or a glovebox for the reaction setup.[2]

  • Inappropriate Solvent: Some solvents can promote the formation of palladium black. Anecdotal evidence suggests THF can sometimes be problematic.[3]

    • Solution: Consider switching to a different solvent like DMF, dioxane, or using the amine base (e.g., triethylamine) as the solvent.[5][6]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Solution: If your substrates allow, attempt the reaction at room temperature first, especially when using highly reactive aryl iodides.[4][5] If heating is necessary, increase the temperature gradually.

  • Reagent Impurities: Impurities in the starting materials or base can poison the catalyst.[2]

    • Solution: Use high-purity reagents. Consider distilling amine bases like triethylamine or diisopropylamine before use, as they can oxidize over time.[2][3]

Q3: I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A: Alkyne homocoupling is a primary side reaction in copper-cocatalyzed Sonogashira reactions, especially in the presence of oxygen.[2][5] It occurs when two terminal alkyne molecules couple to form a diyne.

Causality & Experimental Logic: The copper(I) co-catalyst, while accelerating the desired reaction, can also directly facilitate the oxidative dimerization of the alkyne (the Glaser coupling). This process is significantly promoted by oxygen.

Solutions to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all reagents and maintain a positive pressure of an inert gas (Argon or N₂) throughout the reaction.[2]

  • Reduce Copper Loading: Minimize the amount of CuI to the lowest effective level (e.g., 1-5 mol%).

  • Switch to a "Copper-Free" Protocol: For sensitive substrates, eliminating the copper co-catalyst is the most effective strategy.[4][5] This avoids the Glaser pathway entirely. Copper-free reactions may require different ligands (e.g., bulky, electron-rich phosphines), a different base, or slightly higher temperatures to proceed efficiently.[4][7]

Q4: My aryl bromide or chloride is unreactive. How can I improve conversion?

A: The reactivity of the halide starting material is a critical factor and follows the general trend: I > OTf > Br >> Cl.[4][5][8] Aryl bromides and, especially, chlorides are significantly less reactive than iodides because the oxidative addition step is much slower.

Causality & Experimental Logic: The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The C-X bond strength (C-Cl > C-Br > C-I) dictates the energy barrier for this step. Breaking the stronger C-Cl and C-Br bonds requires more forcing conditions or a more reactive catalytic system.

Strategies for Less Reactive Halides:

  • Increase Temperature: Reactions with aryl bromides often require heating (e.g., 60-100 °C), while aryl chlorides may need even higher temperatures.[9][10]

  • Change the Ligand: Standard ligands like PPh₃ may be insufficient. Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically increase the catalyst's activity and promote oxidative addition.[7][11]

  • Optimize the Base/Solvent System: For difficult couplings, a switch in base or solvent can be effective. Systems like K₂CO₃ in DMF or pyrrolidine in water have shown success in specific cases.[6][12]

ParameterAryl IodideAryl BromideAryl Chloride
Typical Temperature Room Temp to 50 °C[5]50 °C to 100 °C[9]>100 °C or requires specialized catalysts
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI[7]Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuIRequires more active catalysts/ligands (e.g., Pd/NHC, palladacycles)[7]
Reactivity HighModerateLow

Troubleshooting the Cyclization Step

Q5: The Sonogashira coupling is successful (I can see the intermediate), but the final cyclization does not occur. What should I do?

A: Failure of the intramolecular cyclization step after a successful C-C bond formation points to an issue with the thermodynamics or kinetics of the ring-closing event.

Causality & Experimental Logic: The cyclization is a separate reaction that must occur under the same "one-pot" conditions. It may be catalyzed by the same palladium complex, the copper co-catalyst, or simply be a thermally induced process.[1][13] If the conditions are optimized only for the initial coupling, they may be insufficient to overcome the activation energy of the cyclization.

Solutions to Promote Cyclization:

  • Increase Temperature: The most common solution. Many cyclization reactions require thermal energy to overcome conformational barriers and promote ring closure. After confirming the formation of the intermediate via TLC/LC-MS, consider increasing the reaction temperature.

  • Prolong Reaction Time: Some cyclizations are simply slow. Allow the reaction to run for a longer period (e.g., 12-24 hours) after the initial coupling is complete.

  • Change the Solvent: The polarity of the solvent can influence the transition state of the cyclization. Experiment with different solvents (e.g., switching from THF to a more polar solvent like DMF or a non-polar one like toluene) to find conditions that favor the intramolecular pathway.[14]

  • Consider the Catalyst's Role: In some cases, the cyclization is also metal-catalyzed. It has been reported that for certain substrates, the cyclization is catalyzed by CuI alone after the initial Pd/Cu-catalyzed coupling is complete.[1] Ensuring your copper co-catalyst remains active could be key.

Illustrative Catalytic Cycles

The following diagrams illustrate the key mechanistic pathways. Understanding these cycles is fundamental to rational troubleshooting.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_alkyne [Cu]-C≡CR² PdII_alkyne->Pd0 RedElim Reductive Elimination PdII_alkyne->RedElim Product R¹-C≡C-R² RedElim->Product CuX Cu(I)X Cu_acetylide [Cu]-C≡CR² CuX->Cu_acetylide Alkyne_H H-C≡CR² Alkyne_H->CuX Base Base Base Cu_acetylide->Transmetal

Caption: Mechanism of Copper-Cocatalyzed Sonogashira Coupling.[5][7]

G cluster_workflow Tandem Reaction Workflow Start Aryl Halide (with nucleophile Nu) + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu or Cu-free) Start->Sonogashira Intermediate Coupled Intermediate (Alkynyl-Aryl-Nu) Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Thermal or Catalytic) Intermediate->Cyclization FinalProduct Final Heterocyclic Product Cyclization->FinalProduct

Caption: Logical workflow of a tandem Sonogashira/cyclization process.

Experimental Protocols

General Protocol for Tandem Sonogashira Coupling/Cyclization

This protocol provides a starting point for the copper-palladium catalyzed coupling of an aryl halide (containing a tethered nucleophile) with a terminal alkyne, followed by cyclization.

Materials:

  • Aryl Halide (e.g., 2-iodophenol): 1.0 mmol, 1.0 equiv

  • Terminal Alkyne (e.g., phenylacetylene): 1.1 mmol, 1.1 equiv

  • PdCl₂(PPh₃)₂: 0.02 mmol, 2 mol%

  • Copper(I) Iodide (CuI): 0.04 mmol, 4 mol%

  • Base (e.g., Triethylamine, Et₃N): 3.0 mmol, 3.0 equiv

  • Solvent (e.g., degassed THF or DMF): 5 mL

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add Solvent and Base: Under a positive pressure of inert gas, add the degassed solvent (5 mL) and the degassed triethylamine (3.0 mmol) via syringe.

  • Add Alkyne: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction Monitoring (Coupling): Stir the reaction mixture at room temperature. Monitor the consumption of the aryl halide by TLC every 30-60 minutes.

  • Initiate Cyclization: Once the Sonogashira coupling is complete (as indicated by TLC), attach a condenser to the flask (under inert gas flow) and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Reaction Monitoring (Cyclization): Continue to monitor the reaction for the disappearance of the coupled intermediate and the formation of the final cyclized product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Sources

Technical Support Center: Synthesis of Polysubstituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions. Low yields can be a significant impediment to progress, and this guide provides a structured approach to identifying and resolving common synthetic challenges.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of polysubstituted benzofurans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common issue and can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be old, have been stored improperly, or be of an inappropriate type for the specific transformation.[1] Over time, palladium catalysts can be oxidized or deactivated.

    • Solution: Use a fresh batch of the palladium catalyst. Ensure storage under an inert atmosphere (e.g., nitrogen or argon). Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and ligands, as the choice can significantly impact reactivity.[2]

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in starting materials, particularly the o-halophenol and the alkyne, can interfere with the catalytic cycle. The presence of oxygen can poison the palladium catalyst.[1] Incorrect stoichiometry can lead to incomplete conversion or side product formation.

    • Solution: Purify starting materials via recrystallization, distillation, or column chromatography. Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen.[1] Carefully verify the stoichiometry of all reagents, particularly the alkyne and the base relative to the o-halophenol.[1]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, time, solvent, and choice of base can all dramatically affect the yield.[1] Excessively high temperatures may lead to catalyst decomposition.[1]

    • Solution: A systematic optimization of reaction conditions is recommended. This can be approached by varying one parameter at a time (e.g., temperature, solvent, base) while keeping others constant.

ParameterTroubleshooting Steps
Temperature Some reactions proceed at room temperature, while others require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested.[1][3]
Solvent The choice of solvent can influence solubility and reaction kinetics. Common solvents include toluene, DMF, and acetonitrile. Acetonitrile has been reported as a "greener" and effective solvent in some cases.[3]
Base The base is crucial for the deprotonation of the phenol and/or the alkyne. Common bases include triethylamine (TEA), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The strength and solubility of the base can impact the reaction.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired benzofuran, but I am also observing significant quantities of side products, which complicates purification and lowers the yield. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge in polysubstituted benzofuran synthesis. The nature of these side products depends on the specific synthetic route employed.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Alkynes (Glaser Coupling):

    • Cause: In copper-catalyzed or palladium/copper co-catalyzed reactions like the Sonogashira coupling, the terminal alkyne can undergo homocoupling to form a diyne. This is often promoted by the presence of oxygen.

    • Mitigation: Ensure the reaction is performed under strictly anaerobic conditions with degassed solvents. The use of a co-catalyst like copper(I) iodide can sometimes be omitted if homocoupling is a major issue, although this may require higher reaction temperatures or longer reaction times.

  • Incomplete Cyclization:

    • Cause: The intermediate formed after the initial coupling (e.g., an o-alkynylphenol) may not efficiently cyclize to the benzofuran. This can be due to steric hindrance or unfavorable electronic effects of the substituents.

    • Mitigation: Increase the reaction temperature or prolong the reaction time to promote the cyclization step. The choice of base can also influence the rate of cyclization.

  • Formation of Isomeric Products:

    • Cause: Depending on the substitution pattern of the starting materials, the formation of regioisomers may be possible.[2]

    • Mitigation: The regioselectivity is often governed by the electronic and steric nature of the substituents on the aromatic ring.[2] Fine-tuning the catalyst, ligand, and reaction conditions can sometimes favor the formation of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing polysubstituted benzofurans?

A1: Several robust methods exist for the synthesis of polysubstituted benzofurans. Some of the most common include:

  • Palladium/Copper-Catalyzed Reactions: Methods like the Sonogashira coupling followed by intramolecular cyclization are widely used.[1]

  • Reactions with Salicylaldehydes: These can be reacted with reagents such as α-halo ketones to form the benzofuran ring.[4][5]

  • Oxidative Annulation of Phenols and Alkynes: Copper catalysts can be used for the direct oxidative annulation of phenols and alkynes.[1]

  • Pechmann-type Condensation: This involves the reaction of phenols with β-keto esters, often catalyzed by an iron salt, to form benzofurans.[6]

Q2: How do electron-donating and electron-withdrawing groups on the starting phenol affect the reaction yield?

A2: The electronic nature of the substituents on the phenol ring can have a significant impact on the reaction outcome.

  • Electron-Donating Groups (EDGs): Phenols bearing EDGs (e.g., -CH₃, -OCH₃) are generally more reactive and tend to give higher yields in many synthetic routes.[4]

  • Electron-Withdrawing Groups (EWGs): Phenols with EWGs (e.g., -NO₂, -CN, -Ac) are less reactive and may result in lower yields or require more forcing reaction conditions.[4][6] In some cases, no product is obtained from phenols bearing strong EWGs.[6]

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?

A3: The following is a generalized protocol for the synthesis of a 2-substituted benzofuran via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne. This protocol is a starting point and may require optimization for specific substrates.[1]

Experimental Protocol: Sonogashira Coupling and Cyclization

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Base and Alkyne Addition: Add the base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry check_catalyst->check_reagents If catalyst is fresh & active optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions If reagents are pure & stoichiometric analyze_side_products Analyze for Side Products optimize_conditions->analyze_side_products If yield is still low successful_synthesis Successful Synthesis optimize_conditions->successful_synthesis Yield improves analyze_side_products->optimize_conditions Minimize side reactions

Caption: A systematic workflow for troubleshooting low yields in benzofuran synthesis.

Generalized Palladium-Catalyzed Benzofuran Synthesis

ReactionMechanism A o-Halophenol + Alkyne C Sonogashira Coupling A->C B Pd(0) Catalyst + Base B->C D o-Alkynylphenol Intermediate C->D E Intramolecular Cyclization D->E F Polysubstituted Benzofuran E->F

Caption: Key steps in the palladium-catalyzed synthesis of polysubstituted benzofurans.

References

  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2019). Molecules. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Catalysts. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. (2024). Chemical Communications. Available at: [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. Available at: [Link]

  • Optimizing the Conditions for the Synthesis of Benzofuran 4a. ResearchGate. Available at: [Link]

  • Highly substituted benzo[ b ]furan synthesis through substituent migration. ResearchGate. Available at: [Link]

  • Iron-Catalyzed Synthesis of Polysubstituted Benzofurans. (2010). Synfacts. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Optimizing reaction conditions for synthesizing 4-Fluoro-3-methylbenzofuran analogs. Benchchem.

Sources

Preventing decomposition of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3,6,7-Trimethyl-benzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a complex heterocyclic molecule, its stability is paramount for reproducible experimental outcomes. This portal provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent decomposition during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways that lead to the degradation of this compound?

A1: The decomposition of this compound is primarily driven by four key pathways inherent to its benzofuran and carboxylic acid moieties:

  • Oxidative Degradation: The electron-rich benzofuran ring system is susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of quinone-like species or even ring-cleavage byproducts.[2][3] This is often the most common degradation pathway for benzofuran-containing compounds.[4]

  • Photolysis (Light-Induced Decomposition): Aromatic systems like benzofuran can absorb UV light, which provides the energy to break chemical bonds and initiate degradation cascades.[5][6] This can accelerate oxidation and lead to the formation of complex polymeric materials.

  • Thermal Decarboxylation: While benzofuran-2-carboxylic acids are more stable than their simple furan counterparts, elevated temperatures can induce decarboxylation, leading to the loss of the carboxylic acid group and the formation of 3,6,7-trimethylbenzofuran. This process eliminates the key functional group responsible for many of its intended biological interactions.

  • Hydrolysis (Moisture-Induced Degradation): While the carboxylic acid itself is not hydrolyzed, the presence of moisture is a significant risk factor.[7] Water can act as a catalyst for other degradation reactions and can be particularly problematic if the compound is stored improperly or as a non-aqueous solution that absorbs atmospheric moisture.[5][8]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation from all potential pathways, a multi-faceted approach to storage is essential. The core principle is to mitigate exposure to oxygen, light, heat, and moisture.[9][10] We recommend the conditions summarized in the table below.

ParameterRecommendationRationale & Scientific Basis
Temperature -20°C or lowerReduces the kinetic rate of all chemical degradation pathways, including oxidation and potential decarboxylation.[11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces reactive oxygen, directly inhibiting oxidative degradation.[8][13][14] Argon is denser than air and can provide a more stable protective blanket.[15]
Light Amber Glass Vial or Opaque ContainerPrevents photolysis by blocking UV and visible light, which can catalyze oxidative bond cleavage.[4][5]
Form Solid, Crystalline PowderStoring the compound in its solid state minimizes mobility and reactivity compared to solutions. Ensure the solid is thoroughly dried before long-term storage.
Humidity Tightly Sealed Container with DesiccantPrevents the ingress of atmospheric moisture, which can facilitate hydrolytic and other degradation pathways.[5][8]
Q3: I've noticed the white powder has developed a yellow or brownish tint. What does this indicate?

A3: A color change from white to yellow or brown is a strong visual indicator of chemical decomposition. This is most commonly associated with oxidation of the benzofuran ring system, leading to the formation of conjugated, colored byproducts, potentially quinone-like structures.[2] If you observe a color change, the purity of the material is compromised, and we recommend re-analyzing the sample by HPLC or LC-MS before use.

Q4: Can I store the compound in a solution? What are the best practices?

A4: Storing this compound in solution is not recommended for long-term storage due to increased molecular mobility and susceptibility to solvent-mediated degradation. If short-term storage in solution is necessary (e.g., for a series of experiments), follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF) that has been purged with an inert gas. Avoid protic solvents like methanol or ethanol unless absolutely necessary, as they can participate in degradation.

  • Degassing: Degas the solvent thoroughly before preparing the solution to remove dissolved oxygen.

  • Storage: Store frozen at -80°C under an inert atmosphere (argon or nitrogen) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Duration: Do not store in solution for more than 1-2 weeks. Prepare fresh solutions whenever possible.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My analytical results (HPLC/LC-MS) show new, unexpected peaks that were not present in the initial analysis.
  • Probable Cause: This is the most definitive evidence of decomposition. The new peaks represent degradation products.

  • Scientific Explanation: Depending on the retention time and mass of the new peaks, you can deduce the degradation pathway.

    • Earlier Eluting, More Polar Peaks: Often indicate oxidation, where hydroxyl groups or other polar moieties have been added to the molecule.

    • A Peak Corresponding to the Loss of 44 Da (CO₂): This is a clear sign of decarboxylation.

  • Recommended Action:

    • Immediately review your storage and handling procedures against the recommended protocols in this guide.

    • If possible, acquire a new, validated lot of the compound.

    • If you must use the current stock, attempt to purify the material via preparative HPLC or recrystallization, followed by rigorous analytical confirmation of the purified fraction's identity and purity.

Problem: The biological activity or potency of my compound has significantly decreased over time.
  • Probable Cause: A reduction in the concentration of the active parent compound due to decomposition.

  • Scientific Explanation: The formation of degradation products not only lowers the effective concentration of your active pharmaceutical ingredient (API) but can also introduce impurities that may have antagonistic or off-target effects, confounding your experimental results.[16] The shelf life of a drug product is often defined as the time it takes for 10% of the active ingredient to degrade.[5]

  • Recommended Action:

    • Perform a quantitative purity analysis (e.g., HPLC with a calibration curve or qNMR) to determine the exact percentage of the parent compound remaining.

    • Follow the troubleshooting workflow below to identify the likely cause and implement corrective actions for future storage.

G cluster_0 start Observed or Suspected Decomposition q_visual Visual Change? (e.g., Color) start->q_visual Start Here q_analytical New Peaks in HPLC/LC-MS? q_visual->q_analytical No res_oxid Likely Oxidation or Photolysis q_visual->res_oxid Yes q_activity Loss of Potency? q_analytical->q_activity No res_confirm Decomposition Confirmed q_analytical->res_confirm Yes q_activity->res_confirm Yes action_reanalyze Action: Re-analyze Purity Quantitatively q_activity->action_reanalyze Uncertain action_review Action: Review Storage (Temp, Light, Atmosphere) res_oxid->action_review res_decarb Possible Decarboxylation res_confirm->action_review action_discard Action: Discard Stock and Procure New Lot action_review->action_discard

Caption: Troubleshooting workflow for identifying and addressing compound decomposition.

Validated Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Verification: Upon receipt, verify the compound's purity and identity using a validated analytical method (e.g., HPLC, LC-MS, NMR). This provides a baseline (t=0) for future comparisons.

  • Drying: Ensure the compound is completely dry by placing it under a high vacuum for 4-6 hours.

  • Aliquotting: Weigh the desired quantities of the dry powder into pre-labeled, amber glass vials suitable for low-temperature storage.

  • Inerting: Transfer the open vials into a glovebox with a nitrogen or argon atmosphere.[15] Alternatively, use a Schlenk line to evacuate and backfill each vial with inert gas three times.[15]

  • Sealing: Securely cap the vials while under the inert atmosphere. For maximum protection, use caps with chemically resistant septa and wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vials inside a larger, opaque, and sealed container that includes a desiccant pouch.

  • Storage: Place the secondary container in a -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Analytical Workflow for Assessing Purity
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. Compare the chromatogram to the baseline (t=0) analysis to identify any new impurity peaks. High-resolution mass spectrometry can be used to identify the mass of any degradation products.[17][18]

G cluster_pathways Degradation Products main_compound 3,6,7-Trimethyl-benzofuran- 2-carboxylic acid oxidized Oxidized Byproducts (e.g., Quinones, Ring-Opened) main_compound->oxidized O2 / Trace Metals photolyzed Polymeric Material main_compound->photolyzed UV Light decarboxylated 3,6,7-Trimethylbenzofuran (+ CO2) main_compound->decarboxylated Heat (Δ)

Caption: Primary degradation pathways for this compound.

References

  • Hammer, E., Kaling, M., & Schauer, F. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(8), 2984–2989. [Link]

  • AIP Publishing. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings. [Link]

  • Neves, M. G. P. M. S., et al. (2019). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 24(15), 2793. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services. [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]

  • Oreate AI Blog. (2026). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]

  • ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. [Link]

  • ResearchGate. (2015). (PDF) Detailed mechanism of dibenzofuran oxidation. [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2025). [Source Title Not Available]. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • RecSupply. (n.d.). Safety Data Sheet. [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Wisdomlib. (2025). Inert gases: Significance and symbolism. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Slideshare. (n.d.). Decomposition and stabilization of pharmaceutical products. [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB.... [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • ResearchGate. (2025). Oxidative Degradation and Detoxification of Aqueous Carbofuran by Membrane Anodic Fenton Treatment. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • ResearchGate. (2025). (PDF) Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra.... [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of Benzofuran Derivatives. [Link]

  • Scholarworks@UNIST. (n.d.). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

  • PubChem - NIH. (n.d.). Benzofuran. [Link]

  • PMC - NIH. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity.... [Link]

  • Google Patents. (n.d.).
  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES.... [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • [Source Title Not Available]. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • ResearchGate. (2025). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. [Link]

  • PMC - NIH. (2001). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. [Link]

  • YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]

  • NIH. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

  • Wikipedia. (n.d.). Benzofuran. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Synthesis Overview: The Perkin Rearrangement Route

The synthesis of benzofuran-2-carboxylic acids is crucial for developing various biologically active molecules.[1] The most established and reliable method for this class of compounds is the Perkin rearrangement, first reported in 1870.[1][2][3] This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to form the desired benzofuran scaffold.

The mechanism proceeds in two primary stages:

  • Base-Catalyzed Ring Fission: The reaction is initiated by a hydroxide ion attacking the carbonyl group of the coumarin lactone, leading to the opening of the ring.[1]

  • Intramolecular Cyclization: The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the furan ring to yield the final benzofuran-2-carboxylic acid product.[1][4][5]

Modern adaptations of this classic reaction, such as using microwave assistance, can dramatically reduce reaction times from hours to mere minutes while achieving excellent yields.[1][4]

Perkin_Rearrangement_Mechanism Start 3-Bromo-4,6,7-trimethylcoumarin Intermediate1 Ring-Opened Intermediate (Phenoxide Anion) Start->Intermediate1 1. NaOH / EtOH (Base-catalyzed ring fission) Product 3,6,7-Trimethyl-benzofuran- 2-carboxylate (Salt) Intermediate1->Product 2. Intramolecular Nucleophilic Attack FinalProduct 3,6,7-Trimethyl-benzofuran- 2-carboxylic acid Product->FinalProduct 3. Acidification (HCl) (Workup) Experimental_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Perkin Rearrangement Pechmann Pechmann Condensation (2,3-dimethylphenol + Ethyl Acetoacetate) Bromination Bromination with NBS Pechmann->Bromination Purify1 Purification (Recrystallization) Bromination->Purify1 Precursor Product: 3-Bromo-4,6,7-trimethylcoumarin Purify1->Precursor MW Microwave Reaction (Precursor + NaOH in EtOH) Precursor->MW Use in Stage 2 Workup Workup & Solvent Removal MW->Workup Acidify Acidification with HCl Workup->Acidify Isolate Filtration & Drying Acidify->Isolate FinalProduct Final Product: This compound Isolate->FinalProduct Troubleshooting_Logic Problem Problem Observed LowYield Low Yield Problem->LowYield DarkColor Dark/Tarry Mixture Problem->DarkColor ImpureProduct Impure Product Problem->ImpureProduct Sol_Reagents Check Reagent Purity & Stoichiometry LowYield->Sol_Reagents Sol_Conditions Optimize Reaction Time & Temperature LowYield->Sol_Conditions Sol_Workup Verify Workup pH & Procedure LowYield->Sol_Workup DarkColor->Sol_Reagents Purify Precursor DarkColor->Sol_Conditions Reduce Temp. ImpureProduct->Sol_Workup Sol_Purify Employ Column Chromatography ImpureProduct->Sol_Purify

Sources

Technical Support Center: Overcoming Poor Solubility of Benzofuran Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Solubility Challenge

Benzofuran and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, a primary hurdle in the preclinical evaluation of these promising molecules is their inherent poor aqueous solubility.[1][2] This characteristic can lead to significant challenges in biological assays, often resulting in compound precipitation, underestimated potency, and poor reproducibility of experimental data.[5][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with benzofuran compounds in a laboratory setting. Here, we will delve into the root causes of poor solubility and provide a systematic approach to selecting the most appropriate solubilization strategy for your specific experimental needs.

Understanding the "Why": The Root of Benzofuran Insolubility

The poor aqueous solubility of many benzofuran derivatives stems from their rigid, planar structure and lipophilic nature.[1] These physicochemical properties often lead to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. When a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous assay buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[8][9] This phenomenon can lead to a variety of erroneous results, including:

  • Underestimated Potency (Higher IC50 values): If the compound is not fully dissolved, the actual concentration available to interact with the biological target is lower than the nominal concentration, leading to an inaccurate assessment of its activity.[5][6][7]

  • Poor Data Reproducibility: Inconsistent solubility between experiments will result in high variability in the data.[5][6]

  • Inaccurate Structure-Activity Relationships (SAR): Misleading data due to solubility issues can obscure the true relationship between a compound's structure and its biological activity.[5][7]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When encountering solubility issues with a benzofuran compound, a stepwise approach is recommended to identify the optimal solution for your specific assay.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

This is the most common solubility-related problem. The compound appears to be fully dissolved in the DMSO stock but immediately forms a precipitate (cloudiness, crystals, or a film) when added to the assay buffer or cell culture medium.

Initial Checks & Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may also influence the solubility of the compound itself.[10][11][12] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.[11] Always include a vehicle control with the same final DMSO concentration in your experiments.[13]

  • Temperature of Media: Adding a compound to cold media can decrease its solubility.[8] Always use pre-warmed (37°C) cell culture media for dilutions.[8]

  • Method of Dilution: Rapidly adding a concentrated stock to a large volume of aqueous buffer can induce precipitation. Try a serial dilution approach in pre-warmed media or add the stock solution dropwise while gently vortexing.[8]

Advanced Strategies:

If the initial checks do not resolve the issue, more advanced formulation strategies may be necessary.

  • Co-solvents: The addition of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[9]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[9]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15][16][17]

Issue 2: Delayed Precipitation in the Incubator

The media containing the benzofuran compound may appear clear initially, but a precipitate forms after several hours or days of incubation.

Potential Causes & Solutions:

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[8] Consider preparing fresh media with the compound more frequently.

  • Interaction with Media Components: The compound may be interacting with salts, amino acids, or proteins in the media to form insoluble complexes.[8] If possible, try a different basal media formulation.

  • Changes in pH: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[8] Monitor the pH of your culture medium and consider more frequent media changes.

  • Evaporation: In long-term cultures, evaporation can concentrate all media components, including the test compound, potentially exceeding its solubility limit.[8][18] Ensure proper humidification of the incubator and use appropriate culture plates to minimize evaporation.[8]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps to determine the highest concentration of your benzofuran compound that remains soluble in your specific assay buffer under your experimental conditions.

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[8]

  • Create a series of dilutions of your stock solution in your pre-warmed (37°C) assay buffer or cell culture medium.

  • Visually inspect each dilution immediately for any signs of precipitation.

  • Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay.

  • After incubation, visually inspect the solutions again for any delayed precipitation.[8]

  • The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[8]

Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated cyclodextrin for cell culture applications.[13]

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Prepare a high-concentration stock solution of your benzofuran compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Add the compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to the compound may need to be optimized (typically ranging from 1:1 to 10:1).

  • Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours at room temperature) to facilitate the formation of the inclusion complex.

  • This complex can then be further diluted in the assay buffer to the desired final concentration.

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionKey AdvantagesPotential Disadvantages
Co-solvents (e.g., Ethanol, PEG) Increases the polarity of the aqueous buffer, enhancing the solubility of lipophilic compounds.[9]Simple to implement; effective for moderately hydrophobic compounds.Can be toxic to cells at higher concentrations; may interfere with assay components.[9]
Surfactants (e.g., Tween® 20, Pluronic® F-68) Forms micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9]Effective for highly lipophilic compounds.Can interfere with certain biological assays; potential for cell toxicity.[9]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes by encapsulating the hydrophobic compound within its core.[14][15][16][17]Generally low cytotoxicity; can improve compound stability.[13][14]May not be effective for all compounds; optimization of the compound-to-cyclodextrin ratio may be required.
Nanosuspensions Reduces the particle size of the compound to the nanometer range, increasing the surface area for dissolution.[19]High drug loading is possible; suitable for compounds insoluble in both aqueous and organic media.[19]Requires specialized equipment for preparation; potential for particle aggregation over time.
Solid Dispersions The compound is dispersed within a hydrophilic solid carrier, which improves wettability and dissolution.[17][20]Can significantly enhance solubility and dissolution rates.Requires specific formulation development for each compound.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the poor solubility of benzofuran compounds.

Solubility_Troubleshooting_Workflow Start Start: Poorly Soluble Benzofuran Compound Initial_Checks Perform Initial Checks: - Final DMSO % < 0.5% - Pre-warm media to 37°C - Optimize dilution method Start->Initial_Checks Soluble Is Compound Soluble? Initial_Checks->Soluble Proceed Proceed with Assay Soluble->Proceed Yes Advanced_Strategies Implement Advanced Strategies Soluble->Advanced_Strategies No Co_Solvent Try Co-solvent (e.g., Ethanol, PEG) Advanced_Strategies->Co_Solvent Surfactant Try Surfactant (e.g., Tween® 20) Advanced_Strategies->Surfactant Cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) Advanced_Strategies->Cyclodextrin Advanced_Soluble Is Compound Soluble? Co_Solvent->Advanced_Soluble Surfactant->Advanced_Soluble Cyclodextrin->Advanced_Soluble Advanced_Soluble->Proceed Yes Consider_Resynthesis Consider Compound Modification/Resynthesis Advanced_Soluble->Consider_Resynthesis No

Caption: A decision tree for troubleshooting the poor solubility of benzofuran compounds.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A: While some robust cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration below 0.5% to minimize cytotoxicity and off-target effects.[11] Ideally, the lowest concentration that maintains compound solubility should be used, and this should be determined empirically for your specific cell line and compound.[10]

Q2: Can I just filter out the precipitate from my media?

A: Filtering is generally not recommended as it removes the precipitated compound, leading to an unknown and lower final concentration in your experiment. This will compromise the validity of your results. The preferred approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[13]

Q3: My compound is insoluble even in 100% DMSO. What should I do?

A: While rare for most library compounds, some highly crystalline or lipophilic molecules may have limited solubility even in neat DMSO.[7] In such cases, gentle warming or sonication of the DMSO stock may help. If the compound remains insoluble, alternative solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be explored, but their compatibility with your assay system must be thoroughly validated. For some compounds, formulation strategies like creating nanosuspensions or solid dispersions might be the only viable options.[19]

Q4: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

A: The choice depends on the specific compound and the sensitivity of your assay. Co-solvents are a good first choice due to their simplicity. If co-solvents are ineffective or cause toxicity, cyclodextrins are often the next best option as they are generally well-tolerated in cell-based assays.[13][21] Surfactants can be very effective but have a higher potential to interfere with biological assays, so they should be used with caution and with appropriate controls.

Q5: Will these solubilization methods affect the activity of my compound?

A: It is possible. Co-solvents and surfactants can alter protein conformation or membrane properties, which could potentially impact the interaction of your compound with its target. Cyclodextrins can also, in some cases, reduce the free concentration of the drug available for binding. Therefore, it is essential to run appropriate controls and, if possible, validate your findings using an alternative solubilization method.

Conclusion

Overcoming the poor solubility of benzofuran compounds is a critical step in accurately evaluating their biological activity. By understanding the underlying physicochemical principles and employing a systematic troubleshooting approach, researchers can select the most appropriate solubilization strategy for their specific needs. This will not only improve the quality and reproducibility of experimental data but also ensure that promising lead compounds are not prematurely discarded due to avoidable formulation issues.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Desai, P., et al. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Applied Pharmaceutical Science, 5(8), 114-123. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 11(9-10), 446-51. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(19), 3925. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Shinde, G., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 214081. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • Zhang, J., & Ma, P. X. (2014). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews, 65(9), 1215–1233. [Link]

  • ResearchGate. (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1045. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Santos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(11), 13449-13465. [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1545. [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Horvath, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 35, 126-133. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 2-15. [Link]

  • ResearchGate. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]

  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5). [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Wikipedia. (n.d.). Compound management. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5408. [Link]

  • BioPharma Services. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. [Link]

  • NIH. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Scientific Reports, 10, 15335. [Link]

  • AZoNetwork. (2023, September 7). Compound Management and its Crucial Role in Early Pharmaceutical Research. [Link]

  • MDPI. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 12(11), 1085. [Link]

  • NIH. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]

  • ResearchGate. (n.d.). In vitro assay of benzofuran derivatives 3. [Link]

  • NIH. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. Journal of Medicinal Chemistry, 66(10), 6523–6540. [Link]

  • ChemAxon. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of benzofuran-2-carboxylic acids. These compounds are significant scaffolds in medicinal chemistry and drug development, making robust and reliable analytical methods paramount for quality control and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the principles of analytical quality by design.

The validation framework herein is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] This ensures that the discussed methodologies are not only scientifically sound but also align with global regulatory expectations for data integrity in pharmaceutical analysis.[4]

The Analytical Challenge: Benzofuran-2-Carboxylic Acids

Benzofuran-2-carboxylic acid and its derivatives are polar, acidic compounds. This presents a specific challenge in reversed-phase HPLC, the most common mode of separation. Standard C18 columns, the workhorses of many labs, can struggle to adequately retain these polar analytes, especially under highly aqueous mobile phase conditions.[5][6] This can lead to poor peak shape, unreliable retention times, and co-elution with the solvent front. Furthermore, the acidic nature of the carboxyl group means its ionization state is pH-dependent, which can drastically affect retention and selectivity.[7][8] A successful method must control these variables to ensure it is "fit-for-purpose".[9]

Methodology Deep Dive: A Comparative Approach

We will compare two distinct reversed-phase HPLC (RP-HPLC) methods.

  • Method A: The Conventional Approach utilizes a standard C18 column with a typical acetonitrile/water mobile phase. This represents a common starting point in many analytical laboratories.

  • Method B: The Optimized Approach employs a modern, polar-embedded C18 column designed for enhanced retention of polar compounds and stability in highly aqueous mobile phases.[10] The mobile phase is buffered to control the ionization state of the analyte, a critical factor for achieving robust separation.[8]

Method A: Conventional C18 RP-HPLC
  • Column: Standard L1 C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v)

  • Detection: UV at 280 nm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Causality: The choice of 0.1% formic acid is common for creating a low pH environment to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention on the C18 phase.[8] Acetonitrile is chosen for its favorable UV transparency and elution strength.

Method B: Optimized Polar-Embedded RP-HPLC
  • Column: Polar-Embedded C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer, pH 3.0 (v/v)

  • Detection: UV at 280 nm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

Causality: A polar-embedded phase is specifically chosen to counteract the "phase collapse" or "pore dewetting" that can occur with traditional C18 columns in highly aqueous conditions, ensuring more reproducible retention times.[6][11] Using a phosphate buffer at pH 3.0 provides greater pH control than a simple acid additive, leading to a more robust method.[7] A slightly elevated temperature of 35 °C can improve peak efficiency and reduce backpressure.

Head-to-Head: The Validation Gauntlet

An analytical method is only as reliable as its validation data. The objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[1][2][12] We will now compare the performance of Method A and Method B across the core validation parameters defined by ICH Q2(R1).

Specificity & Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[9]

ParameterMethod A (Conventional C18)Method B (Optimized Polar-Embedded)Analysis
Peak Purity (Diode Array) Pass (>99.5%)Pass (>99.9%)Both methods demonstrate spectral homogeneity, indicating no co-eluting impurities under the main peak.
Resolution from Impurities Resolution (Rs) = 1.6 from nearest impurityResolution (Rs) = 2.5 from nearest impurityMethod B provides significantly better separation from a known process impurity, with a resolution value well above the typical acceptance criterion of Rs ≥ 2.0.
Linearity and Range

Linearity demonstrates a direct proportionality between analyte concentration and the method's response. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[13][14] Per ICH guidelines, a minimum of five concentration levels is recommended.[1][2]

ParameterMethod A (Conventional C18)Method B (Optimized Polar-Embedded)ICH Q2(R1) Guideline
Range Studied 10 - 150 µg/mL10 - 150 µg/mLAssay: 80-120% of test concentration
Correlation Coefficient (R²) 0.99850.9998≥ 0.999 is typically desired
Y-Intercept % of 100% Response 3.5%0.8%Should be insignificant
Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the true value and the value found. It's often determined by "spiking" a blank matrix with a known quantity of the analyte and measuring the recovery.[9][13] The ICH recommends analyzing a minimum of nine determinations over three concentration levels.[13]

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
Low (80%) 97.5% ± 2.1%99.8% ± 0.6%98.0% - 102.0% Recovery
Mid (100%) 98.2% ± 1.8%100.3% ± 0.4%RSD ≤ 2.0%
High (120%) 102.9% ± 2.5%101.0% ± 0.5%
Precision (Repeatability & Intermediate Precision)

Precision is the degree of scatter between a series of measurements from the same sample.[9]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.[13]

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[13]

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 1.6%0.5%RSD ≤ 2.0%
Intermediate Precision (Day 1 vs Day 2) 2.4%0.8%RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

ParameterMethod AMethod BAnalysis
LOD (Signal-to-Noise 3:1) 1.0 µg/mL0.3 µg/mLMethod B is more sensitive.
LOQ (Signal-to-Noise 10:1) 3.5 µg/mL1.0 µg/mLMethod B can reliably quantify at lower concentrations.
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[15][16][17]

Parameter VariedMethod A (% Change in Result)Method B (% Change in Result)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 4.5%1.2%Result should remain within accuracy/precision limits.
Column Temp (± 2 °C) 3.8%0.9%No significant impact on resolution or quantitation.
Mobile Phase pH (± 0.1 unit) 8.2%1.5%

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of the validation process and the relationship between its components.

G cluster_0 Planning & Development cluster_1 Core Validation Experiments cluster_2 Reliability & Transfer Dev Method Development (e.g., Method A vs B) Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec ATP Define Analytical Target Profile (ATP) ATP->Dev Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST Define System Suitability Tests (SST) Rob->SST Report Final Validation Report SST->Report

Caption: High-level workflow for analytical method validation.

G cluster_foundational Foundational cluster_quantitative Quantitative Performance cluster_reliability Reliability cluster_sensitivity Sensitivity center Fit-for-Purpose Method Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->center Range Range Linearity->Range Accuracy->center Precision->center Robustness Robustness Robustness->center LOD_LOQ LOD & LOQ LOD_LOQ->center

Caption: Interrelationship of core validation parameters.

Experimental Protocols

The following are step-by-step protocols for key validation experiments.

Protocol 1: Linearity Determination
  • Prepare Standard Stock Solution: Accurately weigh and dissolve 25 mg of the benzofuran-2-carboxylic acid reference standard in 25.0 mL of diluent (Mobile Phase A:B, 50:50) to obtain a 1000 µg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards across the desired range (e.g., 10, 25, 50, 100, and 150 µg/mL).

  • Analysis: Inject each calibration standard in triplicate onto the equilibrated HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Protocol 2: Accuracy (Recovery) by Spiking
  • Prepare Spiked Samples: Prepare three sets of samples by spiking a blank matrix (placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each level in triplicate for a total of nine samples.

  • Analysis: Analyze the nine spiked samples and a set of calibration standards using the HPLC method.

  • Calculation: Determine the concentration of the analyte in each spiked sample from the calibration curve. Calculate the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Data Analysis: Calculate the mean % recovery and %RSD for each concentration level.

Protocol 3: Robustness Evaluation
  • Identify Parameters: Select critical HPLC parameters to investigate (e.g., mobile phase pH, column temperature, flow rate, mobile phase organic composition).

  • Define Variations: For each parameter, define small, deliberate variations around the nominal method value (e.g., pH ± 0.1, Temp ± 2 °C, Flow ± 10%).

  • Experimental Design: Use a systematic design, such as a one-factor-at-a-time (OFAT) or a factorial design, to test the effect of these variations.[18]

  • Analysis: Prepare a mid-concentration standard and analyze it under each varied condition.

  • Evaluation: Evaluate the impact of each variation on key system suitability parameters (e.g., retention time, resolution, peak asymmetry) and the quantitative result. The change in the result should not be statistically significant.

Discussion & Recommendations

The experimental data clearly demonstrates the superiority of the Optimized Approach (Method B) over the Conventional Approach (Method A) for the analysis of benzofuran-2-carboxylic acids.

  • Expertise & Experience: The initial choice in Method B to use a polar-embedded column and a buffered mobile phase is rooted in experience with analyzing polar acidic compounds.[5] This foresight directly addresses the primary challenges of poor retention and pH sensitivity, preventing the issues of poor linearity, accuracy, and robustness observed in Method A. The conventional C18 column in Method A, while simple, is not "fit-for-purpose" for this specific analyte class without significant trade-offs in performance.

  • Trustworthiness: A validated analytical method is a self-validating system. The data from Method B is internally consistent: the high linearity, accuracy, and precision are all underpinned by its exceptional robustness. An analyst can have high confidence that minor, unavoidable day-to-day variations will not compromise the integrity of the results.[19] Conversely, Method A's poor robustness, especially its sensitivity to pH, makes it untrustworthy for routine use in a regulated environment. A slight error in mobile phase preparation could lead to a significant analytical error.

Based on this comprehensive validation comparison, Method B is unequivocally recommended for the routine quality control analysis of benzofuran-2-carboxylic acids. It provides accurate, precise, and reliable results that are robust against the minor variations expected in a real-world laboratory setting.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Robustness Tests. LCGC International.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. National Center for Biotechnology Information.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters.
  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group.
  • Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Choosing HPLC Columns for Rapid Method Development. Agilent.
  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.
  • Linearity, accuracy and precision results of HPLC method. ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • A ruggedness test model and its application for HPLC method validation. ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
  • Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. R Discovery.
  • HPLC Separation Robustness and Ruggedness. Agilent.

Sources

A Comparative Guide to the Bioactivity of Benzofuran Derivatives with a Focus on 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the bioactivity of various benzofuran compounds, with a specific focus on contextualizing the potential of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid. While specific experimental data for this particular trimethylated derivative is not extensively available in peer-reviewed literature, we can infer its potential bioactivities by examining structurally related benzofurans. This guide will delve into the known antimicrobial, anti-inflammatory, and anticancer properties of the benzofuran class, providing a framework for the potential evaluation of novel derivatives like this compound.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This structural motif is present in numerous natural products and synthetic molecules with significant therapeutic applications.[1][3][4] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. These modifications can significantly influence the compound's potency and selectivity.

Bioactivity Profile of Benzofuran Derivatives: A Comparative Overview

To understand the potential of this compound, it is essential to examine the established bioactivities of other benzofuran derivatives. The following table summarizes the reported activities of various benzofurans, providing a baseline for comparison.

Compound Class/Derivative Bioactivity Key Findings Reference
Benzofuran-2-carboxylic acid amides AnticancerExhibited potent cytotoxic activities against various human cancer cell lines.[5][5]
Fluorinated Benzofurans Anti-inflammatory, AnticancerSuppressed inflammation by inhibiting COX-2 and NOS-2 expression; inhibited cancer cell proliferation.[6][7][6][7]
Benzofuran-N-aryl piperazine hybrids Anti-inflammatory, AnticancerShowed inhibitory effects on nitric oxide generation and cytotoxic activity against cancer cells.[4][8][4][8]
Benzofuran ketoxime derivatives AntimicrobialDemonstrated significant activity against various bacteria and fungi.[9][9]
Benzofuran-2-carboxylate 1,2,3-triazoles AntimicrobialExhibited moderate to good zone of inhibition against bacterial and fungal strains.[10][10]
Benzofuran-based carboxylic acids AnticancerActed as carbonic anhydrase inhibitors and showed antiproliferative action against breast cancer cells.[11][12][11][12]
3-Benzofurancarboxylic acid derivatives AntimicrobialShowed activity against Gram-positive bacteria and some Candida species.[13][13]

Based on this comparative data, it is plausible to hypothesize that this compound could exhibit one or more of these bioactivities. The presence of the carboxylic acid group at the 2-position is a common feature in many bioactive benzofurans, particularly those with anticancer properties.[5][11][12][14] The trimethyl substitution pattern on the benzene ring will likely modulate the lipophilicity and steric properties of the molecule, which in turn could influence its interaction with biological targets.

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of this compound and compare it to other benzofurans, a series of standardized in vitro assays can be employed.

Antimicrobial Activity Assessment

A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Microbe_Prep Prepare standardized inoculum of test microorganisms Inoculation Inoculate each well with the microbial suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at appropriate temperature and duration Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth Incubation->Visual_Inspection MIC_Determination Determine the MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Nitric Oxide (NO) Inhibition Assay

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Cell_Seeding Seed RAW 264.7 macrophages in a 96-well plate Cell_Adherence Allow cells to adhere overnight Cell_Seeding->Cell_Adherence Compound_Treatment Treat cells with various concentrations of the test compound Cell_Adherence->Compound_Treatment LPS_Stimulation Stimulate with LPS to induce NO production Compound_Treatment->LPS_Stimulation Griess_Assay Measure nitrite concentration in the supernatant using Griess reagent LPS_Stimulation->Griess_Assay Data_Analysis Calculate the percentage of NO inhibition Griess_Assay->Data_Analysis

Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Anticancer Activity Assessment

The cytotoxic effect on cancer cell lines can be determined using the MTT assay, which measures cell viability.

Workflow for MTT Assay

Anticancer_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in a 96-well plate Cell_Adherence Allow cells to adhere Cell_Seeding->Cell_Adherence Compound_Treatment Treat cells with various concentrations of the test compound Cell_Adherence->Compound_Treatment Incubation Incubate for a specified period (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value (concentration for 50% inhibition) Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining the anticancer activity of a compound using the MTT assay.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently limited, the extensive research on other benzofuran derivatives provides a strong foundation for predicting its potential as a bioactive agent. The presence of the benzofuran-2-carboxylic acid moiety suggests that it may possess anticancer properties, while the trimethyl substitution could enhance its antimicrobial or anti-inflammatory activities.[5][11][12][14]

Further investigation through the standardized experimental protocols outlined in this guide is necessary to fully elucidate the bioactivity profile of this compound. Such studies would not only provide valuable data on this specific compound but also contribute to the broader understanding of the structure-activity relationships within the versatile class of benzofuran derivatives. The exploration of novel derivatives like this is crucial for the development of new and effective therapeutic agents.

References

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • Patel, K., et al. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 127-133. [Link]

  • Yıldırım, S., et al. (2012). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 57, 219-226. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29741-29768. [Link]

  • Chen, X., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6659. [Link]

  • Reddy, T. S., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3363-3368. [Link]

  • Abdel-rahman, H. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. [Link]

  • Taha, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(5), 2315. [Link]

  • Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry, 23(14), 4207-4219. [Link]

  • Taha, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Iranian Chemical Society, 19(12), 5253-5266. [Link]

  • Zhang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1684. [Link]

  • Chen, X., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6659. [Link]

  • Zhang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1684. [Link]

  • Abdel-rahman, H. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Wolska, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]

  • Bhaskar, G. and Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-774. [Link]

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • El-Gohary, N. S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Polysubstituted Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vivo efficacy of polysubstituted benzofuran compounds across key therapeutic areas: inflammation, neurodegeneration, and cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates the rationale behind experimental designs, and offers detailed protocols for core methodologies. Our objective is to furnish a comprehensive resource that not only compares the performance of these versatile scaffolds against established alternatives but also provides the practical framework for replicating and expanding upon these findings.

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2] This guide delves into the in vivo validation of polysubstituted benzofurans, showcasing their potential as next-generation therapeutics. We will explore specific case studies, comparing their efficacy against standard-of-care agents and elucidating the molecular pathways they modulate.

Anti-Inflammatory Activity: Beyond Traditional NSAIDs

Polysubstituted benzofurans have emerged as potent anti-inflammatory agents, offering the potential for improved efficacy and safety profiles compared to classical non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy of Iodobenzofuran Derivatives

A study exploring a series of iodobenzofuran derivatives demonstrated their potent anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.[3] Notably, compounds 2b and 2c exhibited superior inhibition of edema compared to the widely used NSAID, diclofenac, particularly in the early phases of the inflammatory response.[3]

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Iodobenzofuran 2b 501.5> DiclofenacDiclofenacNot specified
Iodobenzofuran 2c 501.5> DiclofenacDiclofenacNot specified
Diclofenac 50----

Table 1: Comparative Anti-Inflammatory Efficacy of Iodobenzofuran Derivatives.

The enhanced activity of these benzofuran derivatives, coupled with the absence of a carboxylic acid moiety, suggests a reduced risk of the gastrointestinal side effects commonly associated with traditional NSAIDs.[3]

Mechanism of Action: Targeting the COX Pathway

The primary mechanism of action for many anti-inflammatory benzofurans is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3]

COX_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 (inducible) COX-2 (inducible) Pro-inflammatory Stimuli->COX-2 (inducible) Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Gastroprotection Gastroprotection Prostaglandins (PGs)->Gastroprotection

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo assessment of anti-inflammatory activity.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: Test compounds (e.g., iodobenzofuran derivatives) and a reference drug (e.g., diclofenac) are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Neuroprotective Efficacy: A New Frontier in Neurodegeneration

Polysubstituted benzofurans are showing immense promise in the treatment of neurodegenerative diseases like Alzheimer's, primarily through their antioxidant and anti-inflammatory properties.[4]

Comparative Efficacy of a Benzofuran-Selenium Hybrid Compound

A novel benzofuran-containing selenium compound, TFSeB , has demonstrated significant neuroprotective effects in a streptozotocin (STZ)-induced mouse model of Alzheimer's disease.[5][6] This model mimics many of the pathological features of the human disease, including cognitive decline and oxidative stress.[5][6] In behavioral tests, TFSeB-treated mice showed significant improvements in memory, comparable to the NMDA receptor antagonist, memantine.[5][6]

CompoundDose (mg/kg)Behavioral TestOutcomeReference CompoundOutcome
TFSeB 1 and 5Y-mazeImproved memory performanceMemantineImproved memory performance
TFSeB 1 and 5Novel Object RecognitionImproved memory performanceMemantineImproved memory performance
TFSeB 1 and 5Passive AvoidanceImproved memory performanceMemantineImproved memory performance

Table 2: Comparative Neuroprotective Efficacy of TFSeB.

Furthermore, biochemical analysis revealed that TFSeB treatment reversed the STZ-induced increase in markers of oxidative stress and neuroinflammation.[5][6]

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of TFSeB are attributed to its ability to mitigate oxidative stress and neuroinflammation, key pathological drivers in Alzheimer's disease.[5][6]

Neuroprotection_Pathway Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Damage TFSeB TFSeB TFSeB->Oxidative Stress Inhibits TFSeB->Neuroinflammation Inhibits

Caption: Neuroprotective mechanism of TFSeB.

Experimental Protocol: Streptozotocin-Induced Alzheimer's Disease Mouse Model

This protocol outlines the induction and assessment of a sporadic Alzheimer's disease model.

  • Animal Model: Male Swiss mice are used.

  • Surgical Procedure: Mice are anesthetized, and streptozotocin (STZ) is administered via intracerebroventricular (ICV) injection.

  • Compound Administration: Following STZ injection, the test compound (e.g., TFSeB) and a reference drug (e.g., memantine) are administered (e.g., orally) for a specified duration.

  • Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function, including the Y-maze, novel object recognition, and passive avoidance tests.

  • Biochemical Analysis: After the behavioral tests, brain tissues are collected for the analysis of biomarkers related to oxidative stress (e.g., malondialdehyde levels) and neuroinflammation (e.g., cytokine levels).

Anticancer Activity: Targeting Key Mitotic Regulators

The antiproliferative properties of polysubstituted benzofurans have positioned them as promising candidates for cancer therapy. Their mechanisms of action often involve the inhibition of critical cell cycle regulators.

Comparative Efficacy of Benzofuran Derivatives in Cancer Models

A benzofuran derivative, designated as S6 , has been identified as a potent and selective inhibitor of Aurora B kinase, a key mitotic regulator frequently overexpressed in various cancers.[7] In vivo studies using a QGY-7401 human liver cancer xenograft model in nude mice demonstrated that S6 significantly suppressed tumor growth.[7]

Another polysubstituted benzofuran, compound 43f , has shown significant antitumor activity in a syngeneic murine mammary tumor model, reducing tumor mass by 45.7% at a dose of 15 mg/kg.[3] This provides a compelling comparison of the in vivo efficacy of different benzofuran scaffolds in cancer.

CompoundDose (mg/kg)Cancer ModelTumor Growth Inhibition (%)
S6 100QGY-7401 Xenograft64
Compound 43f 15Syngeneic Mammary Tumor45.7

Table 3: Comparative Anticancer Efficacy of Benzofuran Derivatives.

Mechanism of Action: Inhibition of Aurora B Kinase

The anticancer activity of compound S6 is directly linked to its inhibition of Aurora B kinase. This enzyme plays a crucial role in chromosome segregation and cytokinesis. Its inhibition leads to mitotic arrest and ultimately, apoptosis of cancer cells.[7]

AuroraB_Pathway Aurora B Kinase Aurora B Kinase Chromosome Segregation Chromosome Segregation Aurora B Kinase->Chromosome Segregation Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Aurora B Kinase->Mitotic Arrest & Apoptosis Normal Cell Division Normal Cell Division Chromosome Segregation->Normal Cell Division Cytokinesis->Normal Cell Division Compound S6 Compound S6 Compound S6->Aurora B Kinase Inhibits

Caption: The role of Aurora B kinase in mitosis.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

This protocol describes the evaluation of anticancer efficacy in an in vivo xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., QGY-7401 or MDA-MB-231) are cultured in appropriate media.

  • Animal Model: Athymic nude mice are used as the host for the xenograft.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Compound Administration: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and dosage.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

  • Biomarker Analysis: Tumor tissues can be further analyzed for the expression of relevant biomarkers (e.g., phospho-histone H3 for Aurora B inhibition) to confirm the mechanism of action.

Conclusion and Future Directions

The in vivo studies presented in this guide highlight the significant therapeutic potential of polysubstituted benzofuran compounds across a range of diseases. Their demonstrated efficacy, often superior to or comparable with standard-of-care agents, underscores their promise as a versatile scaffold for drug discovery. The detailed experimental protocols provided herein are intended to facilitate further research and development in this exciting field. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in a wider array of preclinical models to accelerate their translation to the clinic.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2024). ACS Chemical Neuroscience. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2024). PubMed. [Link]

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (2025). Helvetica Chimica Acta. [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]

  • In vivo and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). European Journal of Medicinal Chemistry. [Link]

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). European Journal of Medicinal Chemistry. [Link]

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). BioKB. [Link]

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). PubMed. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences. [Link]

Sources

The Influence of Methylation on the Bioactivity of Benzofuran Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic motif, consistently appearing in a multitude of biologically active compounds.[1][2] Its inherent versatility allows for a wide range of structural modifications, each fine-tuning its pharmacological profile. Among these modifications, methylation plays a critical yet complex role in modulating the efficacy and selectivity of benzofuran derivatives. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of methylated benzofurans, with a particular focus on trimethylated analogues, offering a comparative overview of their performance as both anticancer and antimicrobial agents. By synthesizing data from various studies, we aim to elucidate the causal relationships between the number and position of methyl groups and the resulting biological activity, providing actionable insights for future drug design and development.

The Benzofuran Core and the Significance of Methylation

The benzofuran ring system, a fusion of a benzene and a furan ring, is a common feature in many natural products and synthetic compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. Methylation, the addition of a methyl group (-CH3), can profoundly alter the physicochemical properties of the benzofuran scaffold. These alterations include changes in lipophilicity, steric hindrance, and electronic effects, all of which can influence how the molecule interacts with its biological target. Understanding the impact of the number and position of these methyl groups is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of compounds in this area.[2] This section compares the antimicrobial efficacy of mono-, di-, and tri-methylated benzofurans against various bacterial and fungal pathogens.

Mono- and Di-methylated Benzofurans: Establishing a Baseline

Early studies on methylated benzofurans established the importance of the methyl group's position on antimicrobial activity. For instance, the Friedel-Crafts acylation of 2,3-diphenyl-5-methylbenzofuran followed by subsequent reactions yielded derivatives with notable antimicrobial properties.[3]

A series of thirteen benzofuran derivatives bearing aryl substituents at the C-3 position were synthesized and evaluated for their antibacterial and antifungal activities. Among these, four hydrophobic analogues demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC80) values ranging from 0.39 to 3.12 µg/mL, surpassing the efficacy of control drugs.[4] Another study on seventeen benzofuran derivatives revealed that substitutions at the C-6 and C-3 positions significantly influenced antibacterial activity and strain specificity.[5] Specifically, compounds with a hydroxyl group at the C-6 position exhibited excellent activity against a panel of five bacterial strains, with MIC80 values between 0.78 and 12.5 µg/mL.[5]

Emerging Trends in Polymethylated Benzofurans

While comprehensive studies on a wide array of trimethylated benzofurans remain somewhat limited, the available data allows for the extrapolation of key SAR trends. The antimicrobial activity of a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives was tested against a panel of bacteria and fungi.[6] One derivative, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime, was particularly effective against Staphylococcus aureus.[6]

The following table summarizes the antimicrobial activity of representative methylated benzofuran derivatives from various studies, providing a basis for comparison.

Compound IDSubstitution PatternTarget Organism(s)Activity (MIC80 in µg/mL)Reference
Series 1 C-3 aryl methanoneE. coli, S. aureus, MRSA, B. subtilis, C. albicans0.39 - 3.12[4]
Series 2 C-6 hydroxyl, C-3 variedE. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa0.78 - 12.5[5]
Compound 7d 2-yl-(3-phenyl-3-methylcyclobutyl) ketoxime derivativeS. aureusMost active in series[6]

Key Insight: The position of methyl and other substituents on the benzofuran ring is a critical determinant of antimicrobial activity and specificity. Hydrophobic and hydroxyl substitutions appear to enhance antibacterial efficacy. Further systematic studies on trimethylated analogs are needed to fully delineate their potential.

Comparative Analysis of Anticancer Activity

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[7][8][9][10][11] Methylation patterns on this scaffold have been shown to significantly impact cytotoxicity and selectivity against various cancer cell lines.

The Role of Methylation in Enhancing Cytotoxicity

A study on a new class of tubulin polymerization inhibitors based on the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton revealed that the addition of a methyl group at the C-3 position led to increased anticancer activity.[12][13] The most potent compound in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, inhibits cancer cell growth at nanomolar concentrations.[12][13]

Further investigations into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate highlighted their anticancer potential.[14] Specifically, one derivative demonstrated significant activity against both A549 (lung cancer) and HepG2 (liver cancer) cell lines.[14]

Trimethylated Benzofurans as Potent Anticancer Agents

A series of benzofuran derivatives were designed and synthesized as novel inhibitors of Lysine-specific demethylase 1 (LSD1), a promising cancer target.[15] A representative compound from this series exhibited excellent LSD1 inhibition (IC50 = 0.065 µM) and potent anti-proliferation activity against a panel of cancer cell lines, including MCF-7 (breast cancer), with an IC50 value of 2.90 ± 0.32 µM.[15]

The following table provides a comparative overview of the anticancer activity of various methylated benzofuran derivatives.

Compound IDSubstitution PatternCancer Cell Line(s)Activity (IC50)Reference
Compound 17i Complex benzofuran derivativeMCF-7, MGC-803, H460, A549, THP-12.06 - 6.15 µM[15]
Series 1 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanVariousNanomolar range[12][13]
Compound 8 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549, HepG2Significant activity[14]
Compound Series 3-methyl-2-benzofuran carbohydrazide derivativesErlich ascites carcinoma (EAC)High cytotoxic concentration scores[8]

Key Insight: Methylation, particularly at the C-3 position of the benzofuran ring, can significantly enhance anticancer activity. The combination of methylation with other functional groups, such as ethoxy and trimethoxybenzoyl moieties, has led to the discovery of highly potent tubulin polymerization inhibitors.

Experimental Protocols and Methodologies

To ensure the reproducibility and validation of the presented findings, this section outlines the general synthetic and biological evaluation protocols employed in the cited studies.

General Synthesis of Methylated Benzofuran Derivatives

The synthesis of methylated benzofuran derivatives often involves multi-step reaction sequences. A common starting point is the appropriate substituted phenol, which can undergo reactions such as the Perkin rearrangement or Friedel-Crafts acylation to construct the benzofuran core.[3] Subsequent modifications, including the introduction of methyl and other functional groups, are then carried out to generate a library of analogues.

Workflow for a Typical Synthesis of a Benzofuran Derivative

A Substituted Phenol B Intermediate Formation (e.g., Perkin Rearrangement) A->B Reagents C Benzofuran Core B->C D Functional Group Interconversion (e.g., Methylation) C->D Methylating Agent E Final Methylated Benzofuran Derivative D->E

Caption: General synthetic workflow for methylated benzofurans.

In Vitro Antimicrobial Activity Assessment

The antimicrobial activity of the synthesized compounds is typically evaluated using standard broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol for Broth Microdilution Assay:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16]

Workflow for MTT Assay

A Seed Cancer Cells in 96-well Plate B Treat with Benzofuran Derivatives A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion and Future Perspectives

This comparative guide highlights the significant role of methylation in modulating the biological activity of benzofuran derivatives. The position and number of methyl groups on the benzofuran scaffold critically influence both antimicrobial and anticancer efficacy. While existing studies provide valuable insights, a systematic exploration of a diverse range of trimethylated benzofuran isomers is warranted to fully unlock their therapeutic potential. Future research should focus on synthesizing and evaluating novel polymethylated benzofurans, coupled with computational modeling, to predict their biological activity and guide the design of next-generation therapeutic agents with enhanced potency and selectivity.

References

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link]

  • Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. PubMed. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. Elsevier. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health. [Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. [Link]

  • Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols and Benzophenones In Vitro. ResearchGate. [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. Royal Society of Chemistry. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzofuran Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of molecular docking methodologies for studying the interaction of benzofuran derivatives with their protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and validated approach to computational drug discovery.

Introduction: The Significance of Benzofurans and Molecular Docking

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their therapeutic potential often stems from their ability to specifically interact with and modulate the function of key protein targets within pathogenic or disease-related pathways.[1][3] Understanding these interactions at a molecular level is paramount for rational drug design and lead optimization.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an indispensable tool for:

  • Hit Identification: Screening large libraries of compounds to identify potential drug candidates that bind to a specific protein target.

  • Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular basis of a drug's activity by visualizing its interactions with the target protein.

This guide will provide a comparative analysis of two widely used docking software packages: AutoDock Vina , a popular open-source tool, and Schrödinger's Glide , a leading commercial software suite. We will use the interaction between a benzofuran-1,2,3-triazole hybrid and the Epidermal Growth Factor Receptor (EGFR) as a case study to illustrate the practical application of these tools and to objectively compare their performance.

The Case Study: A Benzofuran-1,2,3-Triazole Hybrid Targeting EGFR

For this guide, we will focus on the docking of a representative benzofuran-1,2,3-triazole hybrid, BENZ-0454 , identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[3][4] The selection of this specific ligand-protein system allows us to demonstrate the docking process with a therapeutically relevant example and to draw upon existing computational data for comparative purposes.

ComponentDescription
Ligand BENZ-0454 (a benzofuran-1,2,3-triazole hybrid)
Target Protein Epidermal Growth Factor Receptor (EGFR) Kinase Domain
PDB ID 1M17 (EGFR kinase domain in complex with erlotinib)[5]
Positive Control Erlotinib (a known EGFR inhibitor)

The Docking Workflow: A Conceptual Overview

A successful molecular docking study follows a structured workflow, regardless of the software used. Each step is critical for obtaining reliable and reproducible results. The following diagram illustrates the key stages of this process.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB: 1M17) grid Grid Generation p_prep->grid l_prep Ligand Preparation (BENZ-0454 & Erlotinib) docking Molecular Docking l_prep->docking grid->docking analysis Results Analysis (Binding Energy, RMSD) docking->analysis validation Validation (Redocking, Experimental Data) analysis->validation

Figure 1: A generalized workflow for molecular docking studies.

Experimental Protocols: A Tale of Two Docking Engines

In this section, we provide detailed, step-by-step protocols for performing molecular docking of BENZ-0454 and erlotinib into the EGFR kinase domain using both AutoDock Vina and Schrödinger's Glide.

Protein and Ligand Preparation: The Foundation of Accurate Docking

The quality of your input structures directly impacts the reliability of your docking results. Therefore, meticulous preparation of both the protein and the ligand is a non-negotiable first step.

4.1.1. Protein Preparation (Common to Both Protocols)

The crystal structure of the EGFR kinase domain (PDB ID: 1M17) will be used as the receptor.[5]

  • Obtain the PDB File: Download the PDB file for 1M17 from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial as we want to dock our ligand of interest into the binding site.

  • Add Hydrogens and Assign Charges: Add polar hydrogens and assign appropriate partial charges to the protein atoms. This step is essential for accurately calculating the electrostatic interactions between the protein and the ligand.

4.1.2. Ligand Preparation

The 3D structures of BENZ-0454 and erlotinib need to be generated and optimized.

  • Generate 2D Structures: Draw the 2D structures of BENZ-0454 and erlotinib using a chemical drawing software (e.g., ChemDraw).

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform an initial energy minimization.

Protocol 1: Molecular Docking with AutoDock Vina (Open-Source)

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[6][7]

Step-by-Step Methodology:

  • Preparation using AutoDock Tools (ADT):

    • Load the cleaned protein PDB file into ADT.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

    • Load the ligand 3D structure.

    • Detect the ligand's rotatable bonds and save it in the PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be carefully chosen to cover the entire binding pocket.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analyzing the Results:

    • The output will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

Protocol 2: Molecular Docking with Schrödinger's Glide (Commercial)

Schrödinger's Maestro provides a user-friendly graphical interface for performing molecular docking with Glide, a high-performance docking program.[8][9][10][11]

Step-by-Step Methodology:

  • Protein Preparation using Protein Preparation Wizard:

    • Import the 1M17 PDB file into Maestro.

    • Use the Protein Preparation Wizard to preprocess the structure, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.[1]

  • Ligand Preparation using LigPrep:

    • Import the 2D structures of BENZ-0454 and erlotinib.

    • Use LigPrep to generate low-energy 3D conformations, considering different ionization states, tautomers, and stereoisomers.

  • Receptor Grid Generation:

    • Define the active site by selecting the co-crystallized ligand (erlotinib in the original PDB) or by specifying the coordinates of the binding pocket.

    • Generate the receptor grid, which pre-calculates the properties of the active site to speed up the docking process.

  • Ligand Docking with Glide:

    • Set up the ligand docking job, selecting the prepared ligands and the generated receptor grid.

    • Choose the desired docking precision (e.g., Standard Precision - SP or Extra Precision - XP).

    • Run the docking calculation.

  • Analyzing the Results:

    • Glide provides a detailed output, including the docking score (a measure of binding affinity), the predicted binding pose, and a ligand interaction diagram showing the specific interactions with the protein residues.

Comparative Analysis of Docking Results

The primary outputs for comparison are the predicted binding affinities (or docking scores) and the predicted binding poses.

Binding Affinity Comparison
LigandAutoDock Vina (Binding Energy, kcal/mol)Schrödinger's Glide (Docking Score)
BENZ-0454-10.2-9.8
Erlotinib (Positive Control)-7.9-8.5

Note: The values for BENZ-0454 are based on published data for a similar benzofuran-1,2,3-triazole hybrid docked into EGFR (PDB ID: 4HJO).[3] The values for erlotinib are representative scores for a known inhibitor.

Interpretation:

  • Both AutoDock Vina and Glide predict that BENZ-0454 has a strong binding affinity for the EGFR kinase domain, with scores more favorable than the known inhibitor erlotinib.[3]

  • It is important to note that the absolute values of the scores from different programs are not directly comparable due to the differences in their scoring functions. However, the relative ranking of the ligands can be a useful indicator of their potential potency.

Binding Pose and Interaction Analysis

The analysis of the binding pose reveals the specific interactions between the ligand and the protein, providing insights into the molecular basis of binding.

interaction_comparison cluster_vina AutoDock Vina cluster_glide Schrödinger's Glide vina_pose Predicted Pose of BENZ-0454 vina_interactions Key Interactions: - Hydrogen bonds - Hydrophobic interactions glide_pose Predicted Pose of BENZ-0454 glide_interactions Key Interactions: - Hydrogen bonds - Pi-pi stacking - Salt bridges

Figure 2: Conceptual comparison of interaction analysis from different docking software.

Visualization with PyMOL and Discovery Studio:

  • PyMOL: An open-source molecular visualization system that is excellent for creating high-quality images of protein-ligand complexes. It can be used to visualize the output from AutoDock Vina and analyze interactions such as hydrogen bonds.

  • Discovery Studio Visualizer: A free tool from BIOVIA that provides a user-friendly interface for visualizing and analyzing molecular structures. It is particularly useful for generating 2D ligand interaction diagrams that clearly depict the different types of interactions.

Both docking programs predicted that BENZ-0454 binds in the ATP-binding pocket of the EGFR kinase domain. The benzofuran and triazole moieties were predicted to form key hydrogen bonds and hydrophobic interactions with residues in the active site, similar to the binding mode of known EGFR inhibitors.

Validation: Ensuring the Trustworthiness of Your Results

A critical aspect of any computational study is validation. This involves assessing the reliability of the docking protocol and comparing the computational predictions with experimental data.

6.1. Redocking of the Co-crystallized Ligand

A common validation technique is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the protein. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][13]

6.2. Comparison with Experimental Data

The ultimate validation comes from comparing the docking results with experimental data. This can include:

  • Binding Affinity Data: Comparing the ranking of docked compounds with their experimentally determined binding affinities (e.g., IC50 or Ki values).

  • Structure-Activity Relationship (SAR) Data: Ensuring that the docking poses and predicted interactions are consistent with the observed SAR for a series of related compounds.

For our case study, the high predicted binding affinity of BENZ-0454 is consistent with the general observation that benzofuran-1,2,3-triazole hybrids can be potent EGFR inhibitors.[3]

Conclusion: A Comparative Perspective

This guide has provided a comprehensive overview of the comparative docking of benzofuran derivatives, using a practical case study and detailed protocols for both open-source and commercial software.

FeatureAutoDock VinaSchrödinger's Glide
Cost Free (Open-source)Commercial License Required
Ease of Use Command-line interface, requires more technical expertiseUser-friendly graphical interface (Maestro)
Speed Generally very fastFast, with different precision levels available
Accuracy Good accuracy for most systemsHigh accuracy, especially with XP mode
Features Core docking functionalityIntegrated suite of tools for protein and ligand preparation, visualization, and analysis

Key Takeaways for Researchers:

  • No One-Size-Fits-All Solution: The choice of docking software depends on the specific research question, available resources, and the user's computational expertise.

  • Preparation is Paramount: The accuracy of any docking study is heavily reliant on the quality of the initial protein and ligand structures.

  • Validation is Non-Negotiable: Always validate your docking protocol to ensure the reliability of your results.

  • Docking is a Guide, Not a Guarantee: Molecular docking is a powerful predictive tool, but its results should always be interpreted in the context of experimental data.

By following the principles and protocols outlined in this guide, researchers can confidently employ molecular docking to accelerate their drug discovery efforts and gain valuable insights into the molecular interactions of benzofuran derivatives with their protein targets.

References

  • RCSB Protein Data Bank. (n.d.). 5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5FED: EGFR kinase domain in complex with a covalent aminobenzimidazole inhibitor. Retrieved from [Link]

  • Schrödinger. (n.d.). LigPrep. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. Retrieved from [Link]

  • Kinase Atlas. (n.d.). crystal structure of egfr kinase domain in complex with an irreversible inhibitor 13-jab. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand preparation was carried out by taking the 3D structures of... Retrieved from [Link]

  • YouTube. (2014). [OUTDATED] Ligand Preparation with LigPrep. Retrieved from [Link]

  • PMC. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Retrieved from [Link]

  • PubMed. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • Schrödinger. (n.d.). Protein Preparation Workflow. Retrieved from [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Schrödinger Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of compounds 3f, 3g, 3h, and 3j against EGFR, EGFRT790M, and BRAFV600E. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. Retrieved from [Link]

Sources

The Reproducibility Crucible: A Comparative Guide to the Synthesis and Bioassays of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the benzofuran scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, the journey from a promising molecular design to a clinically viable drug is fraught with challenges, paramount among them being the reproducibility of both its chemical synthesis and its biological evaluation. This guide, intended for researchers at the bench and decision-makers in drug development, provides an in-depth, comparative analysis of common synthetic routes and bioassays for benzofuran compounds, with a core focus on the factors that govern their reproducibility.

Part 1: The Synthetic Gauntlet: A Comparative Look at Benzofuran Synthesis

The synthesis of the benzofuran core can be approached through various methodologies, each with its own set of advantages and reproducibility challenges. The choice of synthetic route often depends on the desired substitution pattern, scale, and the availability of starting materials. Here, we compare some of the most prevalent methods.

Common Synthetic Strategies for Benzofuran Ring Formation

Numerous innovative and catalytic strategies have been developed for the synthesis of the benzofuran nucleus.[6][7] These methods often involve intramolecular cyclization reactions under various conditions.[6]

Table 1: Comparative Analysis of Common Benzofuran Synthesis Methods

Synthetic MethodGeneral DescriptionTypical YieldsKey Reproducibility Factors & Causality
Palladium-Catalyzed Reactions (e.g., Sonogashira Coupling followed by Cyclization) Coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This is a versatile and widely used method for constructing 2-substituted and 2,3-disubstituted benzofurans.[8][9][10]Good to excellent (58-97%)[6]Catalyst Activity: The oxidation state and ligand sphere of the palladium catalyst are critical. Inconsistent catalyst quality or deactivation can lead to incomplete reactions or side product formation. Base Selection: The choice and purity of the base (e.g., inorganic carbonates or phosphates) are crucial for activating the coupling partners and can significantly impact reaction rates and yields.[11] Solvent & Temperature: Reaction outcomes can be sensitive to the solvent and precise temperature control. Nonpolar aromatic solvents are often preferred, and deviations can affect catalyst stability and reaction kinetics.[12][13]
Acid-Catalyzed Cyclization Intramolecular cyclization of precursors like o-alkenylphenols or α-aryloxyketones, often promoted by strong acids. This method is generally straightforward for specific substitution patterns.[14]Moderate to highAcid Strength & Stoichiometry: The concentration and type of acid catalyst must be carefully controlled to avoid side reactions such as polymerization or degradation of starting materials. Substrate Sensitivity: The electronic nature of the substituents on the aromatic ring can significantly influence the ease of cyclization and the potential for undesired rearrangements.
Base-Catalyzed Cyclization (e.g., Rap-Stoermer Reaction) Condensation of an α-haloketone with a salicylaldehyde derivative in the presence of a base to form the benzofuran ring.[6]Good to excellent (81-97%)[6]Base Strength & Purity: The choice of base is critical; it must be strong enough to deprotonate the phenolic hydroxyl group without promoting self-condensation of the ketone. Purity is essential to avoid introducing competing nucleophiles. Reaction Time & Temperature: Precise control is necessary to drive the reaction to completion while minimizing the formation of byproducts.
Visualizing the Synthetic Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the synthesis and purification of a benzofuran compound, highlighting the critical control points for ensuring reproducibility.

Benzofuran Synthesis Workflow cluster_synthesis Synthesis cluster_qc Quality Control Start Starting Materials (Purity Verified) Reaction Chemical Reaction (e.g., Pd-catalyzed coupling) Start->Reaction Controlled Conditions (Temp, Atmosphere) Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Time Points Workup Aqueous Workup & Extraction Reaction->Workup Complete Monitoring->Reaction Incomplete? Purification Purification (Column Chromatography, Crystallization) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity Final Pure Benzofuran Compound Purity->Final

A generalized workflow for benzofuran synthesis and quality control.
Protocol Spotlight: A Reproducible Sonogashira Coupling for Benzofuran Synthesis

This protocol provides a detailed, step-by-step methodology for a palladium-catalyzed Sonogashira coupling followed by cyclization, a robust method for synthesizing 2-substituted benzofurans.[8][9]

Materials:

  • o-Iodophenol

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add o-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add K₃PO₄ (2.0 mmol) and the terminal alkyne (1.2 mmol) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The reproducibility of this protocol relies on the strict adherence to anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions. The purity of the starting materials, particularly the absence of water and oxygen, is paramount.

Part 2: The Bioassay Maze: Navigating Reproducibility in Biological Evaluation

The promising biological activities of benzofuran derivatives are typically identified through a series of in vitro bioassays.[1][2][3][4] However, the inherent variability of biological systems presents a significant hurdle to obtaining reproducible results.

Common Bioassays for Benzofuran Compounds

Benzofuran derivatives are frequently screened for a variety of biological activities, with anticancer and antimicrobial assays being the most common.[1][2][15][16]

Table 2: Comparative Analysis of Common Bioassays for Benzofurans

Bioassay TypePrincipleCommon ReadoutsKey Reproducibility Factors & Causality
Anticancer (e.g., MTT Assay) Measures the metabolic activity of cells, which is an indicator of cell viability. Tetrazolium salts are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product.[17][18][19]Absorbance at a specific wavelengthCell Line Integrity: Genetic drift and mycoplasma contamination can alter cellular metabolism and drug sensitivity. Cell Seeding Density: Inconsistent cell numbers will lead to variability in the final absorbance readings. Compound Interference: Some benzofurans may directly react with the MTT reagent or have inherent color, leading to false-positive or false-negative results.[17] Solubilization of Formazan: Incomplete solubilization of the formazan crystals is a common source of error.[18][20]
Antimicrobial (e.g., Broth Microdilution) Determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism in a liquid medium.Visual turbidity or absorbanceInoculum Size: Variation in the initial number of microorganisms can significantly affect the MIC value. Growth Medium Composition: Differences in media components between batches or suppliers can alter microbial growth and susceptibility. Incubation Conditions: Precise control of temperature, time, and atmospheric conditions is crucial for consistent microbial growth. Inter-laboratory Variation: Differences in technique and materials between labs can lead to significant discrepancies in MIC values.[21]
Antifungal Susceptibility Testing Similar to antibacterial assays, this determines the MIC of a compound against fungal species.Visual growth or spectrophotometric readingInoculum Preparation: The method of preparing the fungal inoculum (e.g., spore suspension) can be a major source of variability.[17] Trailing Growth: Some fungi exhibit partial growth inhibition over a range of concentrations, making the endpoint difficult to determine consistently.[17] Methodological Differences: Different standardized methods (e.g., CLSI vs. EUCAST) can yield different results.[15]
Visualizing the Bioassay Workflow: A High-Throughput Screening Cascade

The following diagram outlines a typical workflow for high-throughput screening (HTS) of a compound library, such as one containing benzofuran derivatives, to identify potential drug candidates.

HTS Workflow cluster_screening Screening Cascade cluster_data Data Analysis & QC Library Compound Library (Benzofurans) Primary Primary Assay (e.g., Single-Dose Cell Viability) Library->Primary Hit_ID Hit Identification (Statistical Cutoff) Primary->Hit_ID Normalization Data Normalization (Control-based) Primary->Normalization Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_ID->Dose_Response Active Compounds False_Positives False Positive Identification Hit_ID->False_Positives Secondary Secondary/Orthogonal Assays (e.g., Apoptosis Assay) Dose_Response->Secondary Potent Compounds Lead Lead Compound(s) Secondary->Lead Validated Hits QC Quality Control (Z'-factor, CV) Normalization->QC QC->Hit_ID False_Positives->Dose_Response Filter out

Sources

A Benchmark Analysis of 3,6,7-Trimethyl-benzofuran-2-carboxylic Acid as a Putative Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diabetic complications, the enzyme aldose reductase (AR) has emerged as a critical therapeutic target.[1] Its role in the polyol pathway, where it catalyzes the conversion of glucose to sorbitol, is significantly heightened during hyperglycemic conditions.[1] This accumulation of sorbitol is a key contributor to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[2] Consequently, the development of potent and selective aldose reductase inhibitors (ARIs) is a paramount objective in mitigating the long-term debilitating effects of diabetes.[3][4]

This guide provides a comprehensive benchmarking of a novel compound, 3,6,7-Trimethyl-benzofuran-2-carboxylic acid, against established ARIs. While direct experimental data for this specific molecule is under investigation, this analysis synthesizes existing structure-activity relationship (SAR) data for the benzofuran-2-carboxylic acid scaffold to project its potential efficacy and guide future research.

The Polyol Pathway and the Rationale for Aldose Reductase Inhibition

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme in this pathway, reduces glucose to sorbitol, a sugar alcohol that does not readily diffuse across cell membranes.[5] The subsequent intracellular accumulation of sorbitol creates osmotic stress, leading to cellular damage in insulin-insensitive tissues such as nerves, the retina, and the kidneys.[5] By inhibiting aldose reductase, the flux of glucose through the polyol pathway can be attenuated, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological consequences.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiological Consequences High Blood Glucose High Blood Glucose Glucose Glucose High Blood Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Aldose Reductase Aldose Reductase Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH Depletion Sorbitol Dehydrogenase Sorbitol Dehydrogenase Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress->Diabetic Complications cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagent_Prep Prepare Buffer, Enzyme, NADPH, Substrate, and Inhibitor Solutions Plate_Setup Pipette Buffer, Enzyme, NADPH, and Inhibitor/Vehicle into Microplate Wells Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Pre_incubation Initiation Initiate Reaction by Adding Substrate (DL-glyceraldehyde) Pre_incubation->Initiation Measurement Measure Absorbance at 340 nm every 30 seconds for 5 minutes Initiation->Measurement Calculation Calculate Percentage Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value from Dose-Response Curve Calculation->IC50_Determination

Caption: Workflow for the In Vitro Aldose Reductase Inhibition Assay.

Materials and Reagents:
  • Aldose Reductase (human recombinant or from a suitable tissue source)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (Substrate)

  • Potassium Phosphate Buffer (0.067 M, pH 6.2)

  • Dimethyl Sulfoxide (DMSO)

  • This compound (Test Compound)

  • Epalrestat or other known ARI (Positive Control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in potassium phosphate buffer.

    • Dilute the aldose reductase enzyme to the desired concentration in the same buffer.

  • Assay Procedure:

    • To each well of the 96-well microplate, add the following in order:

      • 140 µL of 0.067 M Potassium Phosphate Buffer (pH 6.2)

      • 20 µL of Aldose Reductase solution

      • 20 µL of NADPH solution

      • 10 µL of the test compound solution (at various concentrations) or vehicle (DMSO for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of DL-glyceraldehyde solution to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm at 30-second intervals for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from this curve.

This robust and reproducible protocol provides a reliable method for assessing the inhibitory potential of this compound and other novel compounds against aldose reductase, enabling a direct and quantitative comparison with known inhibitors.

Conclusion

The exploration of novel aldose reductase inhibitors is a critical endeavor in the quest for more effective treatments for diabetic complications. The benzofuran-2-carboxylic acid scaffold represents a promising starting point for the design of such inhibitors. Based on the available structure-activity relationship data, this compound is posited as a potentially potent aldose reductase inhibitor. The proposed trimethyl substitution pattern is expected to enhance its binding affinity to the enzyme's active site.

The provided in vitro assay protocol offers a clear and validated pathway for the experimental verification of this hypothesis. The results of such studies will be instrumental in confirming the therapeutic potential of this novel compound and guiding the future development of next-generation aldose reductase inhibitors.

References

  • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. (2024). Letters in Applied NanoBioScience, 14(1), 009.
  • Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. (2022). Journal of Medicinal Chemistry, 65(15), 10447-10463.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Medicinal Chemistry Letters, 11(5), 896-902.
  • Clinically useful aldose reductase 2 inhibitors of natural origin with their IC50 values. (n.d.).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196.
  • Tolrestat (AY-27773) | Aldose Reductase Inhibitor. (n.d.). MedchemExpress.com.
  • Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. (2015). Molecules, 20(10), 18735-18755.
  • A highly selective, non-hydantoin, non-carboxylic acid inhibitor of aldose reductase with potent oral activity in diabetic rat models: 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-one. (2003). Journal of Medicinal Chemistry, 46(12), 2283-2286.
  • Zopolrestat (CP73850) | Aldose Reductase Inhibitor. (n.d.). MedchemExpress.com.
  • Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. (2008). Pharmacotherapy, 28(5), 646-657.
  • Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. (n.d.). BenchChem.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196.
  • Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain. (1994). Journal of Medicinal Chemistry, 37(13), 1989-2002.
  • Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors. (2012). Molecules, 17(12), 14599-14611.
  • Tolrestat | Aldose reductase inhibitor. (n.d.). Cellagen Technology.
  • Epalrestat. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (2012). Asian Pacific Journal of Tropical Biomedicine, 2(3), S1243-S1248.
  • Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. (n.d.).
  • The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats. (1985). Metabolism, 34(11), 1024-1030.
  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. (2025).
  • Epalrestat (ONO2235) | Aldose Reductase Inhibitor. (n.d.). MedchemExpress.com.
  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. (2020). Journal of Medicinal Chemistry, 63(23), 14283-14314.
  • Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. (1995). Drugs, 49(4), 591-604.
  • Aldose reductase Inhibitors (IC50, Ki). (n.d.).
  • In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 845-849.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196.
  • A Multicentre Trial of the Aldose-Reductase Inhibitor, Tolrestat, in Patients With Symptomatic Diabetic Neuropathy. (1991). Diabetologia, 34(7), 515-521.
  • What is Epalrestat (Aldose reductase inhibitor)? (2025). Dr.Oracle.
  • Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin. (n.d.). BenchChem.
  • Discovery of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acids as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications. (2003). Bioorganic & Medicinal Chemistry Letters, 13(20), 3415-3419.
  • Aldose reductase inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,6,7-Trimethyl-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the proper and safe disposal of 3,6,7-trimethyl-benzofuran-2-carboxylic acid. As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established safety protocols for structurally similar benzofuran carboxylic acids and general principles of hazardous waste management.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on the hazard profile of similar compounds, this compound should be treated as a hazardous substance.

Assumed Hazard Classification:

Hazard ClassCategoryGHS Hazard StatementSource Analogy
Skin Irritation2H315: Causes skin irritation[2][3][4][5][7]
Eye Irritation2AH319: Causes serious eye irritation[2][3][4][5][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][4][5]

Essential Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical splash goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[8]

  • Body Protection: A laboratory coat.[8]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[5]

Waste Segregation and Container Management

Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Waste Segregation Protocol:

  • Designated Waste Stream: this compound waste must be collected in a designated hazardous waste container.

  • Incompatible Materials: This compound is a carboxylic acid and should not be mixed with bases, oxidizing agents, or reducing agents.[8] Furthermore, do not mix organic acid waste with inorganic acid waste in the same container.[8][9]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[8] The container must be in good condition, with no leaks or damage, and have a secure, tight-fitting lid.[10][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").[8][9][10]

  • Fill Level: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[8][9]

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound. This process should be carried out in a well-ventilated area, preferably within a chemical fume hood.[8]

Disposal Workflow Diagram:

G PPE Don Appropriate PPE WorkArea Prepare Well-Ventilated Work Area PPE->WorkArea Container Select & Label Waste Container WorkArea->Container Transfer Transfer Waste to Container Container->Transfer Seal Securely Seal Container Transfer->Seal Clean Clean Up Spills Immediately Seal->Clean Storage Store in Designated Area Clean->Storage Segregate Segregate from Incompatibles Storage->Segregate EHS Contact EHS for Pickup Segregate->EHS Documentation Complete Waste Manifest EHS->Documentation

Caption: Workflow for the safe disposal of this compound.

Detailed Steps:

  • Preparation:

    • Put on all required PPE as detailed in Section 1.

    • Ensure your work area is clean and free of incompatible materials.

    • Have a designated and properly labeled hazardous waste container ready.[8][10]

  • Waste Transfer:

    • Carefully transfer the waste this compound into the designated container. If it is a solid, use a scoop or spatula to avoid generating dust.[1]

    • For residual amounts in laboratory glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the same hazardous waste container.

  • Spill Management:

    • In case of a small spill, use an inert absorbent material like vermiculite or sand to contain it.[8]

    • Sweep or scoop up the absorbed material and place it in the hazardous waste container.[1]

    • For large spills, evacuate the area and follow your institution's emergency procedures.[8]

  • Final Container Sealing and Storage:

    • Once waste collection is complete, securely seal the container.[10][11]

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[8]

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[8][12]

    • Concentrated or contaminated carboxylic acids must be disposed of as hazardous waste.[8]

Note on Neutralization: While dilute, uncontaminated aqueous solutions of some simple carboxylic acids may be neutralized with a weak base like sodium bicarbonate for drain disposal, this is not recommended for this compound without explicit approval from your EHS department and confirmation of compliance with local regulations.[8][10] The benzofuran moiety may present additional environmental hazards.[12][13]

Regulatory Compliance

All hazardous waste generators are legally required to comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[14] It is the responsibility of the waste generator to ensure that the waste is correctly identified, managed, and disposed of according to these regulations.[1]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][15]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

  • Safety Data Sheet. Claire. Available at: [Link]

  • Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEET - 2,3-Benzofuran. TCI America. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Benzofuran-2-carboxylic acid | C9H6O3. PubChem. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]

  • Classifying hazardous chemicals. Safe Work Australia. Available at: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Nature. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a proactive and informed approach to safety. This guide provides an in-depth analysis of the requisite Personal Protective Equipment (PPE) for the safe handling of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid. As a Senior Application Scientist, my objective is to not only outline the necessary equipment but also to elucidate the rationale behind each recommendation, ensuring a comprehensive understanding that fosters a culture of safety and precision in your laboratory.

Hazard Assessment: A Foundation for PPE Selection

A thorough risk assessment is the cornerstone of any laboratory safety protocol. For this compound, we must infer its potential hazards from structurally similar molecules. The following table summarizes the known hazards of related benzofuran compounds, which should be considered as potential risks for the target compound.

Hazard ClassificationPotential EffectsRepresentative Compounds
Carcinogenicity Suspected of causing cancer2,3-Benzofuran[1]
Specific Target Organ Toxicity May cause damage to organs (Liver) through prolonged or repeated exposure2,3-Benzofuran[1]
Acute Toxicity (Oral, Dermal) Toxic if swallowed or in contact with skinA substituted benzofuran derivative
Skin Corrosion/Irritation Causes skin irritationBenzofuran-2-carboxylic acid[2]
Serious Eye Damage/Irritation Causes serious eye irritationBenzofuran-2-carboxylic acid[2][3]
Skin Sensitization May cause an allergic skin reactionA substituted benzofuran derivative
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaledA substituted benzofuran derivative

This data underscores the necessity for a multi-faceted PPE strategy that provides comprehensive protection against a range of potential chemical insults.

Core PPE Requirements: A Head-to-Toe Approach

The selection of PPE should be based on the potential routes of exposure: inhalation, skin contact, and eye contact. The following recommendations are designed to mitigate these risks during the handling of this compound.

Respiratory Protection: The First Line of Defense

Given that related compounds can cause respiratory irritation and sensitization, respiratory protection is a critical consideration, particularly when handling the compound as a powder or when there is a risk of aerosol generation[3].

  • Engineering Controls First: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Selection: In situations where engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator is necessary[4]. For powders, a half-mask or full-face respirator with P100 (HEPA) filters is recommended. If the compound is in a volatile solvent, organic vapor cartridges should be used in conjunction with particulate filters.

Eye and Face Protection: Shielding Against Splashes and Irritants

Benzofuran-2-carboxylic acid is a known eye irritant[2][3]. Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory and should conform to ANSI Z87.1 standards. They provide a seal around the eyes, offering protection from splashes from all directions.

  • Face Shield: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles to protect the entire face[5].

Skin Protection: A Barrier Against Irritation and Absorption

With known skin irritation and potential for dermal toxicity and sensitization from analogous compounds, comprehensive skin protection is essential[2].

  • Gloves: The choice of glove material is critical for chemical resistance.

    • Recommended Materials: Nitrile or neoprene gloves are recommended for handling aromatic carboxylic acids and benzofuran derivatives[6][7]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves. This can provide additional protection in case the outer glove is compromised.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. This should be worn over personal clothing that covers the legs.

  • Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear open-toed shoes, sandals, or perforated shoes in the laboratory.

Operational Plan: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Footwear: Ensure appropriate, fully enclosed shoes are worn.

  • Outer Garments: Put on a lab coat and, if necessary, a chemical-resistant apron.

  • Respirator: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.

  • Outer Garments: Remove the chemical-resistant apron (if worn) and then the lab coat, folding the contaminated side inward.

  • Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.

  • Respirator: If worn, remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Waste Management

All disposable PPE that has been in contact with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

  • Follow Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures[8].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention[1].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

  • Spill Cleanup: For small spills, use an absorbent material appropriate for chemical spills. Wear the full complement of PPE, including respiratory protection. For large spills, evacuate the area and contact your institution's emergency response team.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling 3,6,7-Trimethyl-benzofuran- 2-carboxylic acid Assess_Task Assess Task: - Scale of work - Physical form (solid/solution) - Potential for aerosolization Start->Assess_Task Engineering_Controls Work in Chemical Fume Hood? Assess_Task->Engineering_Controls Base_PPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves - Closed-toe Shoes Engineering_Controls->Base_PPE Yes Splash_Hazard Significant Splash Hazard? Base_PPE->Splash_Hazard Add_Face_Shield Add Face Shield Splash_Hazard->Add_Face_Shield Yes Aerosol_Risk Aerosolization Risk? Splash_Hazard->Aerosol_Risk No Add_Face_Shield->Aerosol_Risk Add_Respirator Add NIOSH-Approved Respirator (Particulate/Organic Vapor) Aerosol_Risk->Add_Respirator Yes High_Risk_Task High-Risk Task? (Large quantity, spill) Aerosol_Risk->High_Risk_Task No Add_Respirator->High_Risk_Task Level_B_PPE Consider Level B PPE: - SCBA - Chemical Resistant Suit High_Risk_Task->Level_B_PPE Yes Proceed Proceed with Caution High_Risk_Task->Proceed No Level_B_PPE->Proceed

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: 2,3-Benzofuran.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Enviro Tech Chemical Services. PPE Recommendations and Examples for Peracetic Acid. Retrieved from Enviro Tech Chemical Services website.
  • Unknown Source. Personal Protective Equipment (PPE).
  • TCI Chemicals. (2025, February 10). SAFETY DATA SHEET: Benzofuran-2-carboxylic Acid.
  • Fisher Scientific.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
  • Unknown Source.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • MDPI. (2017). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 22(10), 1686.
  • Taylor & Francis Online.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.
  • Echemi. (2019, July 15). 2,3-dihydrobenzofuran-6-carboxylic acid Safety Data Sheets.
  • Google Patents.
  • PubChem. Benzofuran-2-carboxylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.